2-Hydroxyestrone
説明
Structure
2D Structure
特性
IUPAC Name |
(8R,9S,13S,14S)-2,3-dihydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O3/c1-18-7-6-11-12(14(18)4-5-17(18)21)3-2-10-8-15(19)16(20)9-13(10)11/h8-9,11-12,14,19-20H,2-7H2,1H3/t11-,12+,14-,18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWINWPBPEKHUOD-JPVZDGGYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)CCC4=CC(=C(C=C34)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=CC(=C(C=C34)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80904315 | |
| Record name | 2-Hydroxyestrone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80904315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 2-Hydroxyestrone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000343 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
362-06-1 | |
| Record name | 2-Hydroxyestrone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=362-06-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Hydroxyestrone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000362061 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Hydroxyestrone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80904315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3,5(10)-Estratriene-2,3-diol-17-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-HYDROXYESTRONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UQS3A06ILY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2-Hydroxyestrone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000343 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
What is the chemical structure of 2-Hydroxyestrone
This guide provides a comprehensive overview of the chemical structure, properties, and biological significance of 2-Hydroxyestrone (2-OHE1), a key endogenous catechol estrogen. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the nuanced roles of estrogen metabolites in health and disease.
Chemical Structure and Identification
This compound is a major metabolite of estrone and estradiol, characterized by the introduction of a hydroxyl group at the C2 position of the steroid's aromatic A ring.[1][2] This structural modification categorizes it as a catechol estrogen, a class of estrogen metabolites with unique biological activities.[1]
The core structure of this compound consists of a classic steroid nucleus with four fused rings. The aromatic A ring with hydroxyl groups at positions C2 and C3 is a defining feature. A ketone group is present at C17 on the D ring.[1]
Key identifiers for this compound include:
-
IUPAC Name : (1S,10R,11S,15S)-4,5-dihydroxy-15-methyltetracyclo[8.7.0.0^{2,7}.0^{11,15}]heptadeca-2(7),3,5-trien-14-one[3]
-
Systematic IUPAC Name : (3aS,3bR,9bS,11aS)-7,8-Dihydroxy-11a-methyl-2,3,3a,3b,4,5,9b,10,11,11a-decahydro-1H-cyclopenta[a]phenanthren-1-one[1]
-
Chemical Formula : C₁₈H₂₂O₃[1]
-
CAS Number : 362-06-1[1]
-
Synonyms : 2-OHE1, Catecholestrone, 2,3-Dihydroxyestra-1,3,5(10)-trien-17-one[1]
Physicochemical and Biological Properties
The physicochemical properties of this compound influence its biological fate and activity. While some experimental data is limited, predicted values provide valuable insights. Its biological activity is complex, exhibiting both weak estrogenic and, in some contexts, antiestrogenic properties.[4][5]
Quantitative Data Summary
| Property | Value | Source |
| Molecular Weight | 286.371 g/mol | [1] |
| Melting Point | 199-201°C (Predicted) | |
| Water Solubility | 0.023 g/L (Predicted) | |
| logP (Octanol-Water) | 3.03 (Predicted) | |
| pKa (Strongest Acidic) | 9.67 (Predicted) | |
| Solubility in DMF | ~30 mg/mL | |
| Solubility in DMSO | ~30 mg/mL | |
| Solubility in Ethanol | ~30 mg/mL | |
| Biological Activity | Antiestrogenic in MCF-7 cells at 10⁻⁷-10⁻⁸ M | [3] |
| Estrogen Receptor Binding | High affinity, but rapid dissociation | [4][5] |
Biological Significance and Signaling Pathway
This compound is endogenously produced from estrone, primarily in the liver, through a hydroxylation reaction catalyzed by cytochrome P450 (CYP) enzymes, particularly from the CYP1A and CYP3A subfamilies.[1][2] Once formed, it can be further metabolized, primarily through O-methylation by catechol-O-methyltransferase (COMT), to form 2-methoxyestrone.[6]
The balance between the formation of this compound and another major metabolite, 16α-hydroxyestrone, is a subject of intense research, as the two metabolites exhibit different biological activities.[5][7] this compound is generally considered to have weak estrogenic or even antiestrogenic effects, while 16α-hydroxyestrone is a potent estrogen.[5][7] This metabolic balance, often expressed as the 2-OHE1/16α-OHE1 ratio, is being investigated as a potential biomarker for the risk of hormone-dependent cancers.[7]
Metabolic Pathway of this compound
Experimental Protocols
This section outlines key experimental methodologies for the study of this compound, from its analysis in biological samples to the assessment of its biological activity.
Quantification of this compound in Biological Samples
Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This is a highly sensitive and specific method for the simultaneous quantification of multiple estrogen metabolites, including this compound, in urine and serum.[1]
-
Sample Preparation:
-
For urine samples, an enzymatic hydrolysis step is typically performed to deconjugate glucuronidated and sulfated metabolites.
-
Solid-phase extraction (SPE) is then used to clean up the sample and concentrate the analytes.
-
-
Chromatographic Separation:
-
A C18 reverse-phase HPLC column is commonly used for separation.
-
A gradient elution with a mobile phase consisting of methanol or acetonitrile and water, often with a formic acid modifier, is employed.
-
-
Mass Spectrometric Detection:
-
Electrospray ionization (ESI) in negative ion mode is typically used.
-
Multiple reaction monitoring (MRM) is employed for high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for this compound and its internal standard.
-
Method: Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA kits are commercially available for the quantification of this compound in urine and serum and are suitable for high-throughput analysis.[8]
-
Principle: Competitive immunoassay where this compound in the sample competes with a labeled this compound for binding to a limited number of specific antibody-coated wells.
-
Procedure:
-
Standards and samples are added to the antibody-coated microtiter plate.
-
An enzyme-conjugated secondary antibody is added.
-
A substrate is added, and the resulting colorimetric change is measured using a microplate reader.
-
The concentration of this compound in the samples is determined by comparison to a standard curve.
-
Assessment of Antiestrogenic Activity
Method: MCF-7 Breast Cancer Cell Proliferation Assay
This cell-based assay is used to evaluate the effect of this compound on the proliferation of estrogen receptor-positive breast cancer cells.[3]
-
Cell Culture:
-
MCF-7 cells are maintained in a suitable growth medium supplemented with fetal bovine serum.
-
For the experiment, cells are plated in multi-well plates and allowed to attach.
-
-
Treatment:
-
The growth medium is replaced with a medium containing the desired concentrations of this compound (e.g., 10⁻⁹ to 10⁻⁶ M).
-
To prevent the rapid metabolism of this compound, a catechol-O-methyltransferase (COMT) inhibitor, such as quinalizarin, can be co-administered.[3]
-
Control groups include vehicle-treated cells and cells treated with estradiol as a positive control for proliferation.
-
-
Proliferation Assessment:
-
After a defined incubation period (e.g., 4-6 days), cell proliferation is assessed using methods such as:
-
Direct cell counting using a hemocytometer or an automated cell counter.
-
MTT or WST-1 assays, which measure metabolic activity as an indicator of cell viability and proliferation.
-
-
-
Data Analysis:
-
The proliferation of cells treated with this compound is compared to that of the control groups. A significant decrease in cell number in the presence of this compound, particularly when co-treated with an estrogen like estradiol, indicates antiestrogenic activity.[3]
-
Workflow for Investigating this compound's Biological Effects
The following diagram illustrates a general workflow for investigating the biological effects of this compound, from initial quantification to functional cellular assays.
References
- 1. Estrogenic and antiestrogenic activities of 16alpha- and 2-hydroxy metabolites of 17beta-estradiol in MCF-7 and T47D human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Circulating 2-hydroxy and 16-α hydroxy estrone levels and risk of breast cancer among postmenopausal women - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antiestrogen action of this compound on MCF-7 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Opposite estrogen effects of estrone and this compound on MCF-7 sensitivity to the cytotoxic action of cell growth, oxidative stress and inflammation activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. researchgate.net [researchgate.net]
- 7. Urinary 2/16 alpha-hydroxyestrone ratio: correlation with serum insulin-like growth factor binding protein-3 and a potential biomarker of breast cancer risk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
Endogenous Production of Catechol Estrogens in the Liver: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The liver is the principal site for the metabolic processing of estrogens, converting them into various metabolites, including catechol estrogens. This technical guide provides an in-depth overview of the endogenous production of catechol estrogens in the liver, focusing on the enzymatic pathways, regulatory mechanisms, and key experimental methodologies. Quantitative data on enzyme kinetics are summarized, and detailed protocols for relevant assays are provided. Furthermore, signaling pathways governing the expression of key enzymes are visualized to offer a comprehensive understanding of this critical metabolic process.
Introduction
Estrogens, primarily 17β-estradiol (E2) and estrone (E1), undergo extensive metabolism in the liver. A key pathway in this process is the hydroxylation of the phenolic A-ring at the C2 or C4 position, leading to the formation of 2-hydroxyestrogens (2-OHEs) and 4-hydroxyestrogens (4-OHEs), collectively known as catechol estrogens.[1] These metabolites are not merely intermediates for excretion; they possess distinct biological activities and have been implicated in various physiological and pathological processes.
The production of catechol estrogens is a two-step process involving initial hydroxylation by cytochrome P450 (CYP) enzymes, followed by O-methylation by catechol-O-methyltransferase (COMT). The balance between the formation of 2-OHEs and 4-OHEs, and their subsequent methylation, is crucial as these metabolites have different estrogenic potencies and carcinogenic potentials.[2] This guide will delve into the core aspects of hepatic catechol estrogen synthesis, providing a technical resource for professionals in biomedical research and drug development.
Enzymatic Synthesis of Catechol Estrogens
The formation of catechol estrogens from estradiol and estrone is catalyzed by specific isoforms of the cytochrome P450 superfamily, primarily located in the endoplasmic reticulum of hepatocytes.
Hydroxylation by Cytochrome P450 Enzymes
The initial and rate-limiting step in catechol estrogen synthesis is the hydroxylation of the estrogen molecule. In the human liver, several CYP isoforms contribute to this process, with varying specificities for the 2- and 4-hydroxylation pathways.[3][4][5]
-
CYP1A2: This is a major enzyme in the human liver and shows the highest activity for 2-hydroxylation of estradiol.[3]
-
CYP3A4: Another abundant hepatic enzyme, CYP3A4, is also significantly involved in the 2- and 4-hydroxylation of estrogens.[4][6]
-
CYP1B1: While expressed at lower levels in the liver compared to extrahepatic tissues, CYP1B1 exhibits the highest specific activity for 4-hydroxylation of estradiol.[3][5]
-
CYP1A1: The expression of CYP1A1 in the liver is typically low but can be induced by various xenobiotics. It contributes to both 2- and 4-hydroxylation.[3][7]
The relative contributions of these enzymes determine the ratio of 2-OHEs to 4-OHEs produced in the liver.
O-Methylation by Catechol-O-Methyltransferase (COMT)
Following their formation, catechol estrogens are rapidly methylated by COMT, a phase II metabolizing enzyme present in the cytoplasm of hepatocytes.[2][8] This reaction transfers a methyl group from S-adenosyl-L-methionine (SAM) to one of the hydroxyl groups of the catechol estrogen, forming methoxyestrogens.[2] This methylation is a critical detoxification step, as it generally reduces the biological activity and redox cycling potential of the catechol estrogens.[8]
Quantitative Data on Enzyme Kinetics
The following tables summarize the available kinetic data for the key enzymes involved in catechol estrogen production in human liver microsomes.
| Enzyme | Substrate | Product | Km (µM) | Vmax (nmol/min/nmol P450) or (nmol/min/mg protein) | Reference |
| CYP1A2 | Estradiol | 2-Hydroxyestradiol | 43.1 | 17.4 (nmol/min/nmol P450) | [9] |
| CYP3A4 | Estradiol | 2-Hydroxyestradiol | 23.7 | 6.9 (nmol/min/nmol P450) | [9] |
| Human Liver Microsomes | Estradiol | 2-Hydroxyestradiol | 42.6 | 0.32 (nmol/min/mg protein) | [9] |
| Human Liver Microsomes | Estradiol | 2- & 4-Hydroxyestradiol | 15 | Not Specified | [4] |
Table 1: Kinetic Parameters of Estradiol Hydroxylation in Human Liver.
| Enzyme | Substrate | Product | Km (µM) | Vmax (pmol/min/mg protein) | Reference |
| Human Liver COMT | 2-Hydroxyestradiol | 2-Methoxyestradiol | Not Specified | Not Specified | [10] |
| Human Liver COMT | 4-Hydroxyestradiol | 4-Methoxyestradiol | Not Specified | Not Specified | [10] |
Regulation of Catechol Estrogen Production
The expression and activity of the enzymes involved in catechol estrogen synthesis are tightly regulated by a variety of endogenous and exogenous factors.
Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that plays a central role in regulating the expression of CYP1A1 and CYP1B1.[11][12][13] Exposure to xenobiotics such as polycyclic aromatic hydrocarbons (PAHs) and dioxins leads to the activation of the AhR pathway.[11][12]
Other Regulatory Mechanisms
The expression of hepatic CYPs is also influenced by other nuclear receptors and signaling pathways, including those responsive to inflammatory signals.[14][15] For instance, inflammatory cytokines have been shown to downregulate the expression of certain CYP enzymes.[14] The activity of COMT can be influenced by genetic polymorphisms, leading to interindividual variations in the rate of catechol estrogen methylation.[2]
Experimental Protocols
In Vitro Estradiol Hydroxylation Assay using Human Liver Microsomes
This protocol outlines a general procedure for assessing the formation of catechol estrogens from estradiol using human liver microsomes.
Materials:
-
Human liver microsomes (HLM)
-
17β-Estradiol
-
NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, NADP+) or 20 mM NADPH solution
-
100 mM Phosphate buffer (pH 7.4)
-
Organic solvent for reaction termination (e.g., ethyl acetate or acetonitrile)
-
Internal standard for LC-MS/MS analysis
-
LC-MS/MS system
Procedure:
-
Preparation: Thaw human liver microsomes on ice. Prepare a stock solution of 17β-estradiol in a suitable solvent (e.g., ethanol or DMSO) and dilute to the desired working concentrations in phosphate buffer. The final concentration of the organic solvent in the incubation mixture should be low (e.g., <1%) to avoid inhibiting enzyme activity.[16]
-
Incubation Mixture: In a microcentrifuge tube, combine the following on ice:
-
100 mM Phosphate buffer (pH 7.4)
-
Human liver microsomes (final concentration typically 0.1-1.0 mg/mL)
-
17β-Estradiol solution (at various concentrations to determine kinetics)
-
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes with gentle agitation.
-
Initiation of Reaction: Initiate the reaction by adding the NADPH regenerating system or a pre-warmed solution of NADPH.[17]
-
Incubation: Incubate at 37°C for a predetermined time (e.g., 10-60 minutes), ensuring the reaction is in the linear range for product formation.
-
Termination of Reaction: Stop the reaction by adding a cold organic solvent (e.g., 2 volumes of acetonitrile or ethyl acetate).[17]
-
Sample Processing: Add an internal standard. Vortex the samples and centrifuge to pellet the protein. Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Analysis: Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis to quantify the formation of 2-hydroxyestradiol and 4-hydroxyestradiol.[18][19]
Experimental Workflow for Estradiol Hydroxylation Assay:
Catechol-O-Methyltransferase (COMT) Activity Assay
This protocol provides a general method for measuring COMT activity in liver cytosol using a catechol estrogen substrate.
Materials:
-
Liver cytosol preparation
-
Catechol estrogen substrate (e.g., 2-hydroxyestradiol or 4-hydroxyestradiol)
-
S-adenosyl-L-methionine (SAM)
-
Magnesium chloride (MgCl₂)
-
100 mM Phosphate buffer (pH 7.4)
-
Organic solvent for reaction termination
-
LC-MS/MS system
Procedure:
-
Preparation: Prepare a liver cytosol fraction by homogenization and ultracentrifugation. Prepare stock solutions of the catechol estrogen substrate and SAM in appropriate solvents.
-
Incubation Mixture: In a microcentrifuge tube, combine the following on ice:
-
100 mM Phosphate buffer (pH 7.4)
-
Liver cytosol (e.g., 50 µg of protein)
-
MgCl₂ (final concentration typically 1-5 mM)
-
Catechol estrogen substrate
-
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiation of Reaction: Initiate the reaction by adding a pre-warmed solution of SAM.
-
Incubation: Incubate at 37°C for a specified time (e.g., 30-60 minutes).
-
Termination of Reaction: Stop the reaction by adding a cold organic solvent.
-
Sample Processing and Analysis: Process the samples as described in the hydroxylation assay (section 5.1, steps 7 and 8) to quantify the formation of the corresponding methoxyestrogen.
A common alternative method involves using a radiolabeled methyl donor ([³H]-SAM) and quantifying the radiolabeled methylated product.[20][21] Another approach utilizes a fluorogenic substrate like esculetin, where the formation of the methylated product, scopoletin, can be monitored continuously by fluorescence.[22]
Conclusion
The endogenous production of catechol estrogens in the liver is a complex process involving multiple enzymes and regulatory pathways. Understanding the intricacies of this metabolic system is crucial for researchers in fields ranging from endocrinology and toxicology to oncology and drug development. The data, protocols, and pathway diagrams presented in this guide provide a comprehensive technical resource to facilitate further investigation into the physiological and pathological roles of hepatic catechol estrogen synthesis. The continued exploration of this area will undoubtedly yield valuable insights into human health and disease.
References
- 1. Catechol estrogen - Wikipedia [en.wikipedia.org]
- 2. Catechol-O-methyltransferase: characteristics, polymorphisms and role in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of human cytochrome P450 1A1, 1A2, 1B1, and 3A4 in the 2-, 4-, and 16alpha-hydroxylation of 17beta-estradiol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nature of cytochromes P450 involved in the 2-/4-hydroxylations of estradiol in human liver microsomes [pubmed.ncbi.nlm.nih.gov]
- 5. Hydroxylation of estradiol - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Variation in hepatic microsomal cytochrome P-450 1 concentration among untreated rabbits alters the efficiency of estradiol hydroxylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Inhibition of the human liver microsomal and human cytochrome P450 1A2 and 3A4 metabolism of estradiol by deployment-related and other chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of human catechol-O-methyltransferase (COMT)-mediated O-methylation of catechol estrogens by major polyphenolic components present in coffee - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. academic.oup.com [academic.oup.com]
- 13. Involvement of the CYP1A1 inhibition-mediated activation of aryl hydrocarbon receptor in drug-induced hepatotoxicity [jstage.jst.go.jp]
- 14. Frontiers | Inflammatory signaling on cytochrome P450-mediated drug metabolism in hepatocytes [frontiersin.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - JP [thermofisher.com]
- 18. Data for analysis of catechol estrogen metabolites in human plasma by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Determination of estradiol metabolites in human liver microsome by high performance liquid chromatography-electrochemistry detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. O-Methylation of Catechol Estrogens by Human Placental Catechol-O-Methyltransferase: Interindividual Differences in Sensitivity to Heat Inactivation and to Inhibition by Dietary Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 21. sigmaaldrich.com [sigmaaldrich.com]
- 22. tandfonline.com [tandfonline.com]
The Critical Role of Cytochrome P450 Enzymes in Estrogen 2-Hydroxylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Estrogen metabolism is a critical physiological process with significant implications for hormonal homeostasis and the pathogenesis of hormone-dependent diseases. The hydroxylation of estrogens, catalyzed by the cytochrome P450 (CYP) superfamily of enzymes, represents the initial and rate-limiting step in their metabolic clearance. Among the various hydroxylation pathways, 2-hydroxylation is quantitatively the most important route, leading to the formation of 2-hydroxyestrogens, which are catechol estrogens with distinct biological activities. This technical guide provides an in-depth exploration of the role of CYP enzymes in estrogen 2-hydroxylation, offering a comprehensive resource for researchers, scientists, and professionals in drug development.
Cytochrome P450 Isozymes in Estrogen 2-Hydroxylation
The 2-hydroxylation of estrogens, primarily estradiol (E2) and estrone (E1), is a promiscuous process involving multiple CYP isozymes with varying tissue-specific expression and catalytic efficiencies. The primary enzymes responsible for this metabolic conversion are CYP1A1, CYP1A2, and CYP3A4.
-
CYP1A1: This enzyme is predominantly expressed in extrahepatic tissues, such as the breast, uterus, and placenta.[1] It exhibits high activity towards the 2-hydroxylation of estradiol.[2]
-
CYP1A2: As the major hepatic isoform, CYP1A2 plays a crucial role in the systemic clearance of estrogens through 2-hydroxylation.[1][3] It is a key determinant of circulating estrogen levels.
-
CYP3A4: Another abundant hepatic enzyme, CYP3A4, also contributes significantly to the 2-hydroxylation of estrogens.[1][3] Its broad substrate specificity means it is also involved in the metabolism of a wide range of xenobiotics, leading to potential drug-estrogen interactions.
-
Other CYPs: While CYP1A1, CYP1A2, and CYP3A4 are the principal drivers of 2-hydroxylation, other isoforms, including CYP1B1, CYP2C8, and CYP2C9, also contribute to this metabolic pathway, albeit to a lesser extent.[2]
Quantitative Analysis of Enzyme Kinetics
The catalytic efficiency of CYP-mediated estrogen 2-hydroxylation can be quantified by determining the Michaelis-Menten kinetic parameters, Km (substrate concentration at half-maximal velocity) and Vmax (maximal reaction velocity). These parameters are crucial for understanding the relative contributions of different CYP isoforms and for predicting the impact of genetic polymorphisms or drug interactions on estrogen metabolism.
| CYP Isoform | Substrate | Km (µM) | Vmax (nmol/min/nmol CYP) | Catalytic Efficiency (Vmax/Km) |
| CYP1A1 | Estradiol | 2.2 | 0.51 (for stored microsomes) | 0.23 |
| CYP1A2 | Estradiol | 23.0 | 0.099 (pmol/min/mg protein) | 0.0043 |
| CYP3A4 | Estradiol | - | - | 0.32 (ml/min/nmol P450) |
| Rat Liver Microsomes (Male) | Estradiol | 2.2 | 5.0 (fresh), 0.51 (stored) | 2.27 (fresh), 0.23 (stored) |
| Rat Liver Microsomes (Female) | Estradiol | 23.0 | 99.0 (pmol/min/mg protein) | 4.30 |
Signaling Pathways Regulating CYP Expression
The expression of CYP enzymes involved in estrogen 2-hydroxylation is tightly regulated by a complex network of signaling pathways. The Aryl Hydrocarbon Receptor (AhR) signaling pathway is a key regulator of CYP1A1 and CYP1A2 expression.
Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
Caption: The Aryl Hydrocarbon Receptor (AhR) signaling pathway regulating CYP1A1 and CYP1A2 expression.
Experimental Protocols
Accurate assessment of estrogen 2-hydroxylation requires robust and well-defined experimental protocols. The following sections detail methodologies for key in vitro experiments.
In Vitro Estrogen 2-Hydroxylation Assay Using Human Liver Microsomes
This protocol outlines a general procedure for measuring the 2-hydroxylation of estradiol using pooled human liver microsomes (HLMs).
Materials:
-
Pooled human liver microsomes (HLMs)
-
Estradiol (substrate)
-
2-Hydroxyestradiol (analytical standard)
-
NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, and NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for reaction termination)
-
Internal standard (e.g., deuterated 2-hydroxyestradiol)
-
LC-MS/MS system
Procedure:
-
Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer, HLM (typically 0.1-0.5 mg/mL protein), and the NADPH regenerating system.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the components to reach thermal equilibrium.
-
Initiation of Reaction: Initiate the reaction by adding estradiol (at various concentrations to determine kinetics) to the pre-warmed incubation mixture.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 15-60 minutes), ensuring linear product formation.
-
Termination of Reaction: Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.
-
Protein Precipitation: Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to precipitate the microsomal proteins.
-
Sample Analysis: Transfer the supernatant to an autosampler vial for analysis by LC-MS/MS to quantify the formation of 2-hydroxyestradiol.
Recombinant CYP Enzyme Kinetic Assay
This protocol describes the determination of kinetic parameters for a specific recombinant human CYP isoform.
Materials:
-
Recombinant human CYP enzyme (e.g., CYP1A1, CYP1A2, or CYP3A4) co-expressed with NADPH-cytochrome P450 reductase
-
Estradiol (substrate)
-
2-Hydroxyestradiol (analytical standard)
-
NADPH
-
Phosphate buffer (pH 7.4)
-
Acetonitrile
-
Internal standard
-
LC-MS/MS system
Procedure:
-
Reaction Setup: Prepare a reaction mixture containing phosphate buffer, the recombinant CYP enzyme, and NADPH in a microcentrifuge tube.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Reaction Initiation: Start the reaction by adding estradiol at a range of concentrations (bracketing the expected Km value).
-
Incubation: Incubate at 37°C for a predetermined time within the linear range of product formation.
-
Reaction Termination: Stop the reaction with ice-cold acetonitrile containing the internal standard.
-
Sample Processing: Process the samples as described in the HLM assay (protein precipitation and supernatant collection).
-
Data Analysis: Quantify the formation of 2-hydroxyestradiol using LC-MS/MS. Plot the reaction velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
LC-MS/MS Quantification of 2-Hydroxyestradiol
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of estrogen metabolites.
Instrumentation:
-
A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A linear gradient from low to high organic phase to elute the analytes.
-
Flow Rate: 0.3-0.5 mL/min
-
Column Temperature: 40°C
Mass Spectrometric Conditions (Example):
-
Ionization Mode: Electrospray ionization (ESI) in negative or positive mode.
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for 2-hydroxyestradiol and the internal standard.
-
2-Hydroxyestradiol: e.g., m/z 287.1 -> 145.1
-
Internal Standard (d4-2-hydroxyestradiol): e.g., m/z 291.1 -> 147.1
-
-
Optimization: Optimize cone voltage, collision energy, and other MS parameters for maximum sensitivity.
Quantification:
-
Generate a standard curve by analyzing known concentrations of 2-hydroxyestradiol.
-
Calculate the concentration of 2-hydroxyestradiol in the experimental samples by interpolating their peak area ratios (analyte/internal standard) against the standard curve.
Experimental Workflow for Investigating Drug Effects on Estrogen 2-Hydroxylation
This workflow outlines the steps to assess the potential of a drug candidate to inhibit or induce CYP-mediated estrogen 2-hydroxylation.
Caption: A generalized workflow for evaluating the impact of drug candidates on estrogen 2-hydroxylation.
Conclusion
The 2-hydroxylation of estrogens by cytochrome P450 enzymes is a fundamental metabolic pathway with profound implications for health and disease. Understanding the specific roles of CYP1A1, CYP1A2, and CYP3A4, their regulation, and the impact of xenobiotics is paramount for researchers in endocrinology, oncology, and pharmacology. The methodologies and data presented in this technical guide provide a solid foundation for conducting rigorous investigations into this critical area of estrogen metabolism, ultimately contributing to the development of safer and more effective therapeutic agents.
References
Discovery and history of catechol estrogen research
An In-depth Technical Guide on the Discovery and History of Catechol Estrogen Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Catechol estrogens, the hydroxylated metabolites of estradiol and estrone, have emerged from relative obscurity to become a focal point in steroid hormone research, particularly in the context of carcinogenesis. Initially considered minor metabolic byproducts, their potent biological activities and genotoxic potential are now well-recognized. This technical guide provides a comprehensive overview of the discovery, history, and core scientific principles of catechol estrogen research. It is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of their metabolism, signaling pathways, and the experimental methodologies used to study them. All quantitative data are summarized in structured tables for comparative analysis, and key pathways and workflows are visualized using Graphviz diagrams.
Discovery and Historical Milestones
The journey of catechol estrogen research began with the broader discovery of estrogens. In 1923, the primary estrogenic hormone, estrogen, was identified.[1] This was followed by the purification and crystallization of estrone in 1929 by Edward Doisy and Alfred Butenandt, with Doisy later discovering estriol and estradiol.[2]
The concept of catechol estrogens emerged from studies on estrogen metabolism. It was established that estradiol and estrone are metabolized into hydroxylated forms, primarily 2-hydroxyestrogens and 4-hydroxyestrogens.[3] For a considerable period, these metabolites were not the primary focus of estrogen research. However, a pivotal shift occurred with the growing body of evidence linking estrogen exposure to an increased risk of certain cancers, such as breast cancer.[4]
A significant breakthrough in the field was the hypothesis that the carcinogenic effects of estrogens might not be solely mediated by estrogen receptor (ER) signaling but could also involve a genotoxic mechanism. This led to the investigation of catechol estrogen metabolites and their further oxidation products. Research, particularly from the 1990s onwards, illuminated the role of catechol estrogen-3,4-quinones as endogenous tumor initiators.[5] These reactive molecules were found to form depurinating DNA adducts, leading to mutations that can initiate cancer.[4][5] This discovery marked a paradigm shift in understanding hormonal carcinogenesis, moving beyond the purely receptor-mediated proliferation model.
Metabolism of Catechol Estrogens
The metabolism of estrogens into catechol estrogens is a critical pathway with significant physiological and pathological implications. The primary parent estrogens, estradiol (E2) and estrone (E1), undergo hydroxylation at the C2 or C4 positions of the aromatic A-ring, catalyzed by cytochrome P450 (CYP) enzymes.[6]
-
2-Hydroxylation: This is the major pathway in the liver, primarily catalyzed by CYP1A2 and CYP3A4.[6] In extrahepatic tissues, CYP1A1 is the main enzyme responsible for 2-hydroxylation.[6] The resulting 2-hydroxyestradiol (2-OHE2) and 2-hydroxyestrone (2-OHE1) are the most abundant catechol estrogens.[3]
-
4-Hydroxylation: This pathway is predominantly catalyzed by CYP1B1, which is highly expressed in estrogen target tissues like the breast, ovary, and uterus.[6] The products, 4-hydroxyestradiol (4-OHE2) and 4-hydroxyestrone (4-OHE1), are formed in smaller quantities but are considered more carcinogenic.[3][7]
Once formed, catechol estrogens can undergo two principal subsequent metabolic routes:
-
Detoxification via Methylation: Catechol-O-methyltransferase (COMT) catalyzes the methylation of the hydroxyl groups, converting catechol estrogens into their methoxy derivatives (e.g., 2-methoxyestradiol, 4-methoxyestrone).[3] This is a crucial detoxification pathway, as the methoxyestrogens are generally considered to be biologically less active and are more readily excreted.
-
Activation via Oxidation to Quinones: Catechol estrogens can be oxidized to semiquinones and then to highly reactive quinones (e.g., estradiol-3,4-quinone). This oxidation can be catalyzed by peroxidases or CYPs.[8] These quinones are electrophilic and can react with cellular macromolecules, including DNA.[8]
An imbalance in these metabolic pathways, with increased formation of 4-hydroxyestrogens and their subsequent oxidation to quinones, is associated with a higher risk of cancer.[4]
Diagram: Estrogen Metabolism Pathway
Caption: Metabolic pathways of estrogens leading to catechol estrogen formation, detoxification, or activation to carcinogenic quinones.
Signaling Pathways of Catechol Estrogens
The biological effects of catechol estrogens are mediated through both estrogen receptor-dependent and -independent signaling pathways.
Estrogen Receptor-Dependent Signaling
Catechol estrogens can bind to estrogen receptors (ERα and ERβ), although their affinity is generally lower than that of estradiol.[9] 4-Hydroxyestrogens tend to have a higher binding affinity and estrogenic potency compared to 2-hydroxyestrogens.[3] Upon binding to ERs, catechol estrogens can modulate the transcription of estrogen-responsive genes, influencing cellular processes like proliferation.[10]
Estrogen Receptor-Independent Signaling (Genotoxic Pathway)
The primary mechanism by which catechol estrogens, particularly 4-hydroxyestrogens, are thought to initiate cancer is through a genotoxic pathway that is independent of ER signaling.[4] This pathway involves the following key steps:
-
Oxidation to Quinones: 4-Hydroxyestrogens are oxidized to form highly reactive estrogen-3,4-quinones.[8]
-
Formation of DNA Adducts: These electrophilic quinones react with DNA, primarily with guanine and adenine bases, to form depurinating adducts (e.g., 4-OHE2-1-N7Gua).[4] These adducts destabilize the glycosidic bond between the DNA base and the deoxyribose sugar.
-
Generation of Apurinic Sites: The unstable adducts are released from the DNA, leaving behind apurinic (AP) sites.[4]
-
Error-Prone Repair and Mutation: The cellular DNA repair machinery attempts to fix these AP sites. However, this process can be error-prone, leading to the insertion of incorrect bases and resulting in permanent mutations in critical genes, such as oncogenes and tumor suppressor genes.[4]
-
Generation of Reactive Oxygen Species (ROS): The redox cycling between catechol estrogens and their semiquinone/quinone forms can generate reactive oxygen species (ROS), such as superoxide anions and hydrogen peroxide.[11] This oxidative stress can cause further DNA damage, including single- and double-strand breaks and oxidized bases, contributing to genomic instability.[12]
Diagram: Genotoxic Signaling Pathway of 4-Hydroxyestradiol
Caption: Genotoxic pathway of 4-hydroxyestradiol leading to cancer initiation through DNA adduct formation and oxidative stress.
Quantitative Data
The following tables summarize key quantitative data from various studies on catechol estrogens.
Table 1: Binding Affinities of Estrogens to the Estrogen Receptor
| Compound | Relative Binding Affinity (%) (Estradiol = 100) | Association Constant (Ka) (M⁻¹) |
| 17β-Estradiol | 100 | 1 x 10¹⁰ |
| Estrone | 11 ± 8 | - |
| 2-Hydroxyestradiol | 1.11 | Within one order of magnitude of estradiol |
| This compound | Negligible | Within one order of magnitude of estrone |
| 4-Hydroxyestradiol | - | - |
| 2-(Hydroxymethyl)estradiol | 1.11 | - |
| 2-(Hydroxypropyl)estradiol | 0.073 | - |
Data compiled from multiple sources.[9][13][14]
Table 2: Enzyme Kinetics of Estrogen Hydroxylation
| Enzyme | Substrate | Product | Apparent Km (µM) | Vmax (pmol/mg protein·10 min) |
| Estrogen-2-hydroxylase (Rabbit Hypothalamus) | Estradiol | 2-Hydroxyestradiol | 125 | 190 |
| Estrogen-4-hydroxylase (Rabbit Hypothalamus) | Estradiol | 4-Hydroxyestradiol | 150 | 270 |
| CYP1B1 (Variant 2) | Estradiol | 4-Hydroxyestradiol | - | Catalytic efficiency (kcat/Km) 370 mM⁻¹min⁻¹ |
| CYP1B1 (Variant 4) | Estradiol | 4-Hydroxyestradiol | - | Catalytic efficiency (kcat/Km) 270 mM⁻¹min⁻¹ |
Data from Hersey et al. (1981) and Shimada et al. (2001).[15][16]
Table 3: Levels of Catechol Estrogen-DNA Adducts
| Treatment | Tissue/System | Adduct (e.g., 4-OHE-N7Gua) Level |
| E2-3,4-quinone (in vitro) | Calf Thymus DNA | 59-213 µmol/mol DNA-phosphate |
| E2-3,4-quinone (in vivo) | Rat Mammary Gland | 2.3 µmol/mol DNA-phosphate |
| 4-OHE2 (in vivo) | Rat Mammary Gland | 1.4 µmol/mol DNA-phosphate |
Data from Cavalieri et al. (1997).[5]
Experimental Protocols
Synthesis of Catechol Estrogens
A general strategy for the synthesis of 2-hydroxyalkyl estradiols involves the chain extension of 2-formylestradiol, which can be prepared via ortholithiation of estradiol.[13]
Protocol Outline for Synthesis of 2-(Hydroxyalkyl)estradiols:
-
Protection of Phenolic and Alcoholic Hydroxyl Groups: The hydroxyl groups of estradiol at C3 and C17 are protected, for example, as methoxymethyl ethers.
-
Ortholithiation: The protected estradiol is treated with a strong base, such as sec-butyllithium, in the presence of a chelating agent like TMEDA (tetramethylethylenediamine) to direct lithiation to the C2 position.
-
Formylation: The lithiated intermediate is reacted with an electrophile, such as N,N-dimethylformamide (DMF), to introduce a formyl group at the C2 position.
-
Chain Extension: The 2-formyl group is then subjected to standard organic reactions (e.g., Grignard reaction, Wittig reaction followed by hydroboration-oxidation) to introduce the desired hydroxyalkyl side chain.
-
Deprotection: The protecting groups are removed to yield the final 2-(hydroxyalkyl)estradiol.
Isolation and Quantification of Catechol Estrogens from Biological Samples
The analysis of catechol estrogens in biological matrices is challenging due to their low concentrations and instability.[17] A common approach involves liquid chromatography-tandem mass spectrometry (LC-MS/MS).[18]
Protocol Outline for LC-MS/MS Analysis:
-
Sample Collection and Storage: Urine or plasma samples are collected and stored at -80°C to minimize degradation. Ascorbic acid may be added as an antioxidant.
-
Enzymatic Hydrolysis: To measure both free and conjugated catechol estrogens, samples are treated with β-glucuronidase and sulfatase to cleave the conjugates.
-
Solid-Phase Extraction (SPE): The hydrolyzed sample is passed through an SPE cartridge (e.g., C18) to extract the estrogens and remove interfering substances. The estrogens are then eluted with an organic solvent.
-
Derivatization (Optional but Recommended): To improve ionization efficiency and sensitivity in mass spectrometry, the extracted estrogens can be derivatized. Picolinyl derivatization has been shown to be effective.[19]
-
LC-MS/MS Analysis: The prepared sample is injected into an HPLC system coupled to a triple quadrupole mass spectrometer. Separation is typically achieved on a C18 column. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify the target catechol estrogens and their internal standards.
Diagram: Experimental Workflow for Catechol Estrogen Analysis
Caption: A typical experimental workflow for the quantification of catechol estrogens in biological samples using LC-MS/MS.
Analysis of Catechol Estrogen-DNA Adducts
The detection of DNA adducts serves as a biomarker for genotoxic exposure and cancer risk.
Protocol Outline for DNA Adduct Analysis:
-
DNA Isolation: DNA is extracted from tissues or cells of interest using standard protocols (e.g., phenol-chloroform extraction or commercial kits).[20]
-
DNA Hydrolysis: The purified DNA is enzymatically or chemically hydrolyzed to release the adducted nucleosides or bases.
-
Adduct Enrichment: The adducts of interest may be enriched from the bulk of normal nucleosides using techniques like immunoaffinity chromatography or SPE.
-
LC-MS/MS Analysis: The enriched adducts are quantified using a highly sensitive LC-MS/MS method, similar to the one described for catechol estrogen analysis. Isotope-labeled internal standards are crucial for accurate quantification.[21]
Conclusion
The field of catechol estrogen research has evolved significantly, from the initial identification of these compounds as estrogen metabolites to the current understanding of their critical role in hormonal carcinogenesis. The genotoxic pathway, involving the formation of reactive quinones and depurinating DNA adducts, provides a compelling mechanism for estrogen-induced cancer initiation that is independent of the classical estrogen receptor signaling pathway. This technical guide has provided a comprehensive overview of the historical context, metabolic and signaling pathways, quantitative data, and experimental methodologies central to this field. Continued research into the intricate mechanisms of catechol estrogen action and the development of more sensitive analytical techniques will be crucial for advancing our ability to assess cancer risk, develop preventative strategies, and design novel therapeutic interventions.
References
- 1. Timeline: History of Endocrine Disrupting Chemicals – HEEDS [heeds.org]
- 2. Celebrating 75 years of oestradiol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Catechol estrogen - Wikipedia [en.wikipedia.org]
- 4. Catechol estrogen quinones as initiators of breast and other human cancers: implications for biomarkers of susceptibility and cancer prevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Cytochrome P450-mediated metabolism of estrogens and its regulation in human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 4-Hydroxyestradiol - Wikipedia [en.wikipedia.org]
- 8. 4-Hydroxyestradiol induces mammary epithelial cell transformation through Nrf2-mediated heme oxygenase-1 overexpression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The affinity of catechol estrogens for estrogen receptors in the pituitary and anterior hypothalamus of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. Catechol metabolites of endogenous estrogens induce redox cycling and generate reactive oxygen species in breast epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Aldehydic DNA lesions induced by catechol estrogens in calf thymus DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 2-(Hydroxyalkyl)estradiols: synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The estrogen receptor relative binding affinities of 188 natural and xenochemicals: structural diversity of ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Catechol estrogen formation by brain tissue: characterization of a direct product isolation assay for estrogen-2- and 4-hydroxylase activity and its application to studies of 2- and 4-hydroxyestradiol formation by rabbit hypothalamus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Data for analysis of catechol estrogen metabolites in human plasma by liquid chromatography tandem mass spectrometry [agris.fao.org]
- 18. A Liquid Chromatography-Mass Spectrometry Method for the Simultaneous Measurement of Fifteen Urinary Estrogens and Estrogen Metabolites: Assay Reproducibility and Inter-individual Variability - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Organic Extraction Method | Thermo Fisher Scientific - US [thermofisher.com]
- 21. researchgate.net [researchgate.net]
An In-depth Technical Guide to 2-Hydroxyestrone: Physical and Chemical Properties for the Research Professional
Abstract: 2-Hydroxyestrone (2-OHE1) is a major endogenous catechol estrogen, a metabolite of estrone and estradiol.[1] Long considered a "good" estrogen, it exhibits significantly different biological activities from its parent hormones, characterized by weaker estrogenic effects and potential anti-proliferative properties.[2][3] This document provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its analysis, and visual representations of its metabolic pathways and analytical workflows, tailored for researchers, scientists, and professionals in drug development.
Physical and Chemical Properties
This compound is a steroid hormone that is a member of the catechols.[4] It is structurally similar to estrone with the addition of a hydroxyl group at the C-2 position.[1]
Quantitative Physical and Chemical Data
The key physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Source |
| IUPAC Name | (8R,9S,13S,14S)-2,3-dihydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one | PubChem[4] |
| Synonyms | 2-OHE1, Catecholestrone, 2,3-Dihydroxyestra-1,3,5(10)-trien-17-one | PubChem[4] |
| CAS Number | 362-06-1 | PubChem[4] |
| Molecular Formula | C₁₈H₂₂O₃ | PubChem[4] |
| Molar Mass | 286.371 g/mol | Wikipedia[1] |
| Physical Description | Solid | PubChem[4] |
| Water Solubility | 0.023 g/L | FooDB |
| Solubility in Organic Solvents | DMF: 30 mg/mL, DMSO: 30 mg/mL, Ethanol: 30 mg/mL | GlpBio[5] |
| logP | 3.03 | FooDB |
| pKa (Strongest Acidic) | 9.67 | FooDB |
| Polar Surface Area | 57.53 Ų | FooDB |
Chemical Properties and Reactivity
Stability
This compound is considered one of the more labile estrogen metabolites.[6] Its catechol structure makes it susceptible to oxidation, especially in the absence of antioxidants.[6] Studies on the stability of estrogen metabolites in urine have shown that while some changes can occur, storage at -80°C generally preserves the integrity of this compound over a year with minimal degradation.[6] The addition of ascorbic acid can help to mitigate oxidation during sample processing.[6]
The oxidative transformation of this compound can lead to the formation of 2,3-estrone quinone (2,3-EQ).[7] This quinone is highly reactive and less stable under physiological conditions compared to the quinone of 4-hydroxyestrone (3,4-EQ).[7][8] This increased reactivity and decreased stability of 2,3-EQ may contribute to the lower carcinogenicity associated with 2-hydroxyestrogens.[7][9] Under mildly basic conditions, 2,3-EQ can undergo dimerization and other transformations.[8][10]
Reactivity and Biological Interactions
This compound is formed from the irreversible 2-hydroxylation of estrone, a reaction primarily catalyzed by cytochrome P450 enzymes, specifically CYP1A1, CYP1A2, and CYP3A subfamilies in the liver and other tissues.[1][5]
It is considered a weak estrogen due to its lower binding affinity for estrogen receptors (ERs) compared to estradiol.[2][11] this compound dissociates from the estrogen receptor much more rapidly than estradiol.[1] In certain contexts, particularly in the presence of a catechol-O-methyltransferase (COMT) inhibitor, it can exhibit antiestrogenic effects by inhibiting the proliferation of estrogen receptor-positive breast cancer cells.[1][5] This anti-proliferative effect may be mediated through the downregulation of the mTOR and Akt signaling pathways.[2][3]
Signaling and Metabolic Pathways
The metabolism of estrogens is a complex process involving multiple enzymatic steps. The 2-hydroxylation pathway is a major route for estrogen catabolism.
As illustrated, estrone is metabolized via competing hydroxylation pathways. The 2-hydroxylation pathway, leading to 2-OHE1, is often considered a protective route, as 2-OHE1 is rapidly methylated by COMT to the inactive 2-methoxyestrone.[12] In contrast, the 4- and 16α-hydroxylation pathways can lead to metabolites with stronger estrogenic and potentially genotoxic properties.[12][13]
Experimental Protocols
Accurate quantification of this compound is critical for research into its biological role. The following sections detail common methodologies.
Quantification by Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA provides a high-throughput method for the quantification of this compound in biological fluids.
-
Principle: A competitive inhibition ELISA is commonly used.[13] In this format, this compound in the sample competes with a fixed amount of enzyme-labeled this compound for binding to a limited number of antibodies coated on a microplate. The amount of enzyme-labeled antigen bound to the antibody is inversely proportional to the concentration of this compound in the sample.
-
Sample Type: Primarily urine, but assays for serum/plasma have also been developed.[13][14]
-
General Protocol:
-
Sample Preparation: Urine samples are typically diluted. For serum or plasma, an extraction step may be necessary.
-
Assay Procedure:
-
Standards, controls, and samples are pipetted into the wells of the antibody-coated microplate.
-
Enzyme-conjugated this compound is added to each well.
-
The plate is incubated to allow for competitive binding.
-
The plate is washed to remove unbound reagents.
-
A substrate solution is added, which reacts with the enzyme to produce a colored product.
-
The reaction is stopped, and the absorbance is read using a microplate reader.
-
-
Data Analysis: A standard curve is generated by plotting the absorbance of the standards against their known concentrations. The concentration of this compound in the samples is then determined by interpolating their absorbance values from the standard curve.
-
-
Validation: It is crucial that ELISA methods are validated against a reference method such as Gas Chromatography-Mass Spectrometry (GC-MS) to ensure accuracy.[14][15]
Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly specific and sensitive reference method for the quantification of steroid hormones.
-
Principle: This technique separates compounds based on their volatility and mass-to-charge ratio. Samples are first derivatized to increase their volatility and thermal stability. The derivatized sample is then injected into the gas chromatograph, where compounds are separated. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for identification and quantification.
-
Sample Type: Urine and serum/plasma.[14]
-
General Protocol:
-
Sample Preparation:
-
Hydrolysis: Estrogen metabolites in urine and serum are often present as glucuronide and sulfate conjugates. An enzymatic hydrolysis step (e.g., using β-glucuronidase/sulfatase) is required to release the free steroid.
-
Extraction: The deconjugated steroids are extracted from the aqueous sample using an organic solvent (e.g., solid-phase extraction).
-
Derivatization: The extracted and dried sample is derivatized (e.g., silylation) to make the analytes suitable for GC analysis.
-
-
GC-MS Analysis: The derivatized sample is injected into the GC-MS system. An internal standard (e.g., a stable isotope-labeled version of this compound) is added at the beginning of the sample preparation to correct for any losses during the procedure.
-
Data Analysis: The concentration of this compound is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
-
-
Note: While highly accurate, GC-MS methods are generally more labor-intensive and require more specialized equipment than immunoassays.[16] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is now more commonly used as it often requires less sample derivatization.[16]
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the analysis of this compound from a biological sample using a mass spectrometry-based method.
This workflow highlights the key stages from sample collection to final data output, emphasizing the critical steps of internal standard addition, extraction, and chromatographic separation coupled with mass spectrometric detection.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | Rupa Health [rupahealth.com]
- 3. Current strategies for quantification of estrogens in clinical research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C18H22O3 | CID 440623 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. glpbio.com [glpbio.com]
- 6. Stability of Fifteen Estrogens and Estrogen Metabolites in Urine Samples under Processing and Storage Conditions Typically Used in Epidemiologic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oxidative transformation of this compound. Stability and reactivity of 2,3-estrone quinone and its relationship to estrogen carcinogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. experts.umn.edu [experts.umn.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. Estrogen metabolite ratio: Is the this compound to 16α-hydroxyestrone ratio predictive for breast cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Changes in this compound and 16α-Hydroxyestrone Metabolism with Flaxseed Consumption: Modification by COMT and CYP1B1 Genotype - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Circulating 2-hydroxy and 16-α hydroxy estrone levels and risk of breast cancer among postmenopausal women - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. The 2-/16α-Hydroxylated Estrogen Ratio-Breast Cancer Risk Hypothesis: Insufficient Evidence for its Support - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biochemical Pathway of Estrogen Metabolism to 2-Hydroxyestrone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Estrogen metabolism is a critical area of study in endocrinology, oncology, and pharmacology. The biotransformation of parent estrogens, primarily estrone (E1) and estradiol (E2), into various hydroxylated and methylated metabolites dictates their physiological and pathological effects. The 2-hydroxylation pathway is quantitatively the most significant route of estrogen metabolism.[1] Its primary product, 2-hydroxyestrone (2-OHE1), is often termed a "good" estrogen metabolite due to its weak estrogenic activity and potential anti-proliferative properties.[2] Understanding the enzymatic conversion of estrone to this compound is fundamental for developing therapeutic strategies targeting hormone-dependent diseases. This guide provides a detailed overview of the core biochemical pathway, the key enzymes involved, their kinetic properties, and the experimental protocols used for their investigation.
The Core Metabolic Pathway: 2-Hydroxylation of Estrone
The conversion of estrone to this compound is an irreversible hydroxylation reaction that occurs at the C-2 position of the steroid's aromatic A-ring.[3] This reaction is a crucial step in Phase I metabolism, which prepares the estrogen molecule for subsequent detoxification and excretion from the body.[2][4] The process is catalyzed by a specific group of heme-thiolate monooxygenases known as the Cytochrome P450 (CYP) superfamily of enzymes, which are predominantly located in the liver but are also expressed in extrahepatic tissues such as the breast and uterus.[1][4][5]
Key Enzymatic Contributors to 2-Hydroxylation
While several CYP isoforms exhibit some capacity for estrogen 2-hydroxylation, the members of the CYP1 family are the predominant catalysts.[6][7]
-
CYP1A1 : This enzyme shows high catalytic activity for the 2-hydroxylation of both estrone and estradiol.[1][8][9] It is a major contributor to this metabolic pathway, particularly in extrahepatic tissues like the breast.[4][5]
-
CYP1A2 : Considered to have the highest activity for the 2-hydroxylation of estrogens, CYP1A2 is the primary enzyme responsible for this reaction in the liver.[6][8][9][10]
-
CYP1B1 : While CYP1B1 is predominantly responsible for the 4-hydroxylation of estrogens, it also contributes to the formation of this compound.[6][8][11] Its expression in estrogen target tissues like the mammary gland makes its contribution physiologically significant.[4][12]
-
Other Contributing Enzymes : Various other isoforms, including CYP2C19 and CYP3A5, can catalyze 2-hydroxylation, although their kinetic efficiencies are generally lower than those of the CYP1 family enzymes.[6][7]
Quantitative Analysis of Enzyme Kinetics
The efficiency and substrate affinity of different CYP enzymes for estrone 2-hydroxylation can be compared using kinetic parameters such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax).
Table 1: Kinetic Parameters of Estrone 2-Hydroxylation by Recombinant Human CYP Enzymes
| CYP Isoform | Apparent Km (μmol/L) | Apparent Vmax (nmol/nmol/min) |
|---|---|---|
| CYP1A1 | 2.9 | 1.8 |
| CYP1A2 | 6.5 | 1.4 |
| CYP1B1 | 3.3 | 0.49 |
| CYP2C19 | 18.0 | 0.04 |
| CYP3A5 (+b5) | 11.0 | 0.09 |
Data sourced from Cribb et al., 2006.[7] The study utilized a substrate concentration range of 1 to 50 μmol/L.
Genetic polymorphisms can significantly alter enzyme activity. For example, the CYP1A1.2 (Ile462Val) variant exhibits substantially higher catalytic efficiency for this compound formation compared to the wild-type enzyme.[13]
Table 2: Catalytic Efficiency of CYP1A1 Variants for this compound (2-OHE1) Formation
| CYP1A1 Variant | Km (μM) | Vmax (pmol/min/pmol P450) | Catalytic Efficiency (Vmax/Km) | Fold Increase vs. Wild-Type |
|---|---|---|---|---|
| CYP1A1.1 (Wild-Type) | 7.9 ± 1.1 | 10.0 ± 0.6 | 1.3 | - |
| CYP1A1.2 (Ile462Val) | 8.8 ± 1.2 | 138.0 ± 8.0 | 15.7 | 12.0 |
| CYP1A1.4 (Thr461Asn) | 7.4 ± 1.0 | 10.0 ± 0.5 | 1.4 | 1.1 |
Data sourced from Wortmann et al., 2005.[13] Values represent mean ± SE.
Experimental Protocols for Studying this compound Formation
The study of estrogen metabolism relies on robust in vitro and analytical methodologies to identify and quantify metabolites and to characterize enzyme activity.
General Workflow for In Vitro Enzyme Activity Assay
The typical workflow involves incubating the substrate (estrone) with an enzyme source, followed by extraction and analysis of the metabolites.
Protocol 1: Recombinant CYP Enzyme Assay for Kinetic Analysis
This protocol is adapted from methodologies used to determine the kinetic parameters of specific CYP isoforms.[7][13]
-
Objective: To determine the Km and Vmax for this compound formation by a specific recombinant human CYP enzyme.
-
Materials:
-
Recombinant human CYP enzyme (e.g., CYP1A1, CYP1A2) co-expressed with NADPH-P450 reductase.
-
Estrone (substrate) stock solution in ethanol or DMSO.
-
NADPH regenerating system (e.g., glucose-6-phosphate, G6P-dehydrogenase, NADP+).
-
Potassium phosphate buffer (e.g., 0.1 M, pH 7.4).
-
Reaction termination solution (e.g., ice-cold acetonitrile).
-
-
Methodology:
-
Prepare reaction mixtures in microcentrifuge tubes containing buffer, the NADPH regenerating system, and the recombinant enzyme. Pre-incubate at 37°C for 5 minutes.
-
Initiate the reaction by adding estrone at various concentrations (e.g., 1 to 50 µM).
-
Incubate at 37°C for a predetermined time (e.g., 5-15 minutes) within the linear range of product formation.
-
Terminate the reaction by adding 2 volumes of ice-cold acetonitrile.
-
Centrifuge the samples (e.g., 14,000 x g for 10 minutes) to pellet the protein.
-
Transfer the supernatant to an HPLC vial for analysis.
-
Analyze the formation of this compound using HPLC or LC-MS/MS.
-
Calculate reaction velocities and plot against substrate concentration. Determine Km and Vmax using non-linear regression analysis (e.g., Michaelis-Menten equation).
-
Protocol 2: Analysis of Metabolites by High-Performance Liquid Chromatography (HPLC)
HPLC is a common technique for the separation and quantification of estrogen metabolites.[6][14][15]
-
Objective: To separate and quantify estrone and this compound from an in vitro reaction mixture.
-
Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a UV or fluorescence detector (FLD).
-
Methodology:
-
Column: C18 reverse-phase column (e.g., Poroshell 120 EC-C18, 2.1 × 100 mm, 2.7 µm).[14]
-
Mobile Phase: A gradient elution using two solvents. For example:
-
Gradient Program: A typical gradient might start at 15-20% B, increasing linearly to 95-100% B over 20-30 minutes to elute all compounds.
-
Flow Rate: 0.5 - 1.0 mL/min.[14]
-
Column Temperature: 30 - 50°C.[14]
-
Detection:
-
Quantification: Calculate the concentration of this compound based on a standard curve generated from known concentrations of an analytical standard.
-
Protocol 3: Analysis of Metabolites by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for highly sensitive and specific quantification of estrogen metabolites in complex biological matrices.[16][17][18]
-
Objective: To achieve highly sensitive and specific quantification of this compound.
-
Instrumentation: An HPLC or UPLC system coupled to a triple quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Methodology:
-
Sample Preparation:
-
For total metabolites (conjugated + unconjugated), perform enzymatic hydrolysis using β-glucuronidase/arylsulfatase.[16]
-
Perform liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analytes and remove interfering substances.
-
Derivatization (e.g., with dansyl chloride) is often performed to enhance ionization efficiency and sensitivity.[16]
-
-
Chromatography: Utilize a C18 reverse-phase column and a fast gradient similar to the HPLC method to achieve rapid separation.
-
Mass Spectrometry:
-
Operate the mass spectrometer in negative ion ESI mode.[19]
-
Use Selected Reaction Monitoring (SRM) for quantification. This involves monitoring a specific precursor ion-to-product ion transition for the analyte and an internal standard (e.g., a stable isotope-labeled version of 2-OHE1).
-
Optimize ion source parameters (e.g., ionizing voltage, temperature) and collision energies for the specific analyte.
-
-
Quantification: Quantify the analyte by comparing the peak area ratio of the analyte to the stable isotope-labeled internal standard against a calibration curve. The lower limit of quantitation can reach the picogram per milliliter (pg/mL) range.[17][18]
-
Conclusion
The metabolic conversion of estrone to this compound, primarily catalyzed by CYP1A1 and CYP1A2, represents a major pathway in estrogen detoxification. The quantitative data presented highlights the differential activities of the key enzymes involved and the impact of genetic variation on metabolic efficiency. The detailed experimental protocols provide a framework for researchers and drug development professionals to accurately investigate this pathway. A thorough understanding of the enzymology and analytical methodologies associated with this compound formation is essential for advancing our knowledge of hormone-related health and disease and for identifying novel therapeutic targets.
References
- 1. Estrogen Metabolism and Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. metagenicsinstitute.com [metagenicsinstitute.com]
- 3. researchgate.net [researchgate.net]
- 4. Cytochrome P450-mediated metabolism of estrogens and its regulation in human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytochrome P450-mediated Metabolism of Estrogens and Its Regulation in Human | Semantic Scholar [semanticscholar.org]
- 6. islandscholar.ca [islandscholar.ca]
- 7. aacrjournals.org [aacrjournals.org]
- 8. academic.oup.com [academic.oup.com]
- 9. Characterization of the oxidative metabolites of 17beta-estradiol and estrone formed by 15 selectively expressed human cytochrome p450 isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Role of cytochrome P450 in estradiol metabolism in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Changes in this compound and 16α-Hydroxyestrone Metabolism with Flaxseed Consumption: Modification by COMT and CYP1B1 Genotype - PMC [pmc.ncbi.nlm.nih.gov]
- 12. GPER is involved in the regulation of the estrogen-metabolizing CYP1B1 enzyme in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Association of CYP1A1 polymorphisms with differential metabolic activation of 17beta-estradiol and estrone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Development of an HPLC-FLD Method for Estradiol and Metabolites: Application of Solid-Phase Microextraction [mdpi.com]
- 15. Development of an HPLC-FLD Method for Estradiol and Metabolites: Application of Solid-Phase Microextraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A Liquid Chromatography-Mass Spectrometry Method for the Simultaneous Measurement of Fifteen Urinary Estrogens and Estrogen Metabolites: Assay Reproducibility and Inter-individual Variability - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. A new approach to measuring estrogen exposure and metabolism in epidemiologic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. scielo.br [scielo.br]
Is 2-Hydroxyestrone considered a "good" or "bad" estrogen metabolite
An In-depth Technical Guide on the Core Activities of a Key Estrogen Metabolite
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxyestrone (2-OHE1) is a major endogenous catechol estrogen, a product of the metabolic breakdown of estrone and estradiol.[1] For decades, the scientific community has engaged in a nuanced debate regarding its physiological role, often simplifying its classification to either a "good" or "bad" estrogen metabolite. This dichotomy stems from a body of evidence that presents a complex, and at times contradictory, profile of its activities. On one hand, 2-OHE1 is lauded for its anti-estrogenic and potential anti-carcinogenic properties.[2] Conversely, its nature as a catechol estrogen raises concerns about its potential to generate genotoxic reactive oxygen species.[3] This guide aims to provide a comprehensive technical overview of 2-OHE1, delving into its metabolic pathways, its dualistic effects on cellular processes, and the experimental methodologies used to elucidate its functions.
Estrogen Metabolism: The Crossroads of Hydroxylation
Estrogens, primarily estradiol and estrone, are metabolized through several competing pathways, with hydroxylation being a critical step that dictates the biological activity of the resulting metabolites. The primary pathways involve hydroxylation at the C2, C4, or C16α positions of the steroid ring, catalyzed by various cytochrome P450 (CYP) enzymes.[4] 2-OHE1 is formed via 2-hydroxylation, a reaction predominantly mediated by CYP1A1 and CYP3A enzymes.[1][5] This pathway competes with 16α-hydroxylation, which produces 16α-hydroxyestrone (16α-OHE1), a metabolite with potent estrogenic activity, and 4-hydroxylation, which forms 4-hydroxyestrone (4-OHE1), another catechol estrogen implicated in carcinogenesis.[6][7]
The balance between these pathways, often expressed as the 2-OHE1/16α-OHE1 ratio, has been a focal point of research into estrogen-related cancer risk.[8]
Figure 1: Simplified pathway of estrone metabolism.
The Profile of a "Good" Estrogen Metabolite
The characterization of 2-OHE1 as a "good" estrogen is supported by several lines of evidence, primarily centered on its weak estrogenicity and its ability to antagonize more potent estrogens.[9][10]
Anti-proliferative and Anti-Estrogenic Effects
Unlike its parent compound, estrone, which promotes cell proliferation, 2-OHE1 has been shown to inhibit the growth of breast cancer cells, such as the MCF-7 cell line.[3][11] This anti-proliferative effect is attributed to its ability to downregulate key proteins in the mammalian target of rapamycin (mTOR) and protein kinase B (Akt) signaling pathways, which are central to cell growth and survival.[3][11] Furthermore, 2-OHE1 exhibits weak binding to estrogen receptors and dissociates from them much more rapidly than estradiol, contributing to its anti-estrogenic properties in certain tissues.[1][6]
Antioxidant and Hepatoprotective Properties
Recent studies have highlighted the protective effects of 2-OHE1 against cellular damage. It has been shown to protect hepatoma cells from chemically-induced ferroptosis, a form of regulated cell death involving iron-dependent lipid peroxidation.[12] This protection is mediated by a reduction in reactive oxygen species (ROS) and lipid-ROS accumulation.[12] Animal studies have further demonstrated that 2-OHE1 can protect against acetaminophen-induced liver injury in mice.[12]
Epidemiological Evidence
Several epidemiological studies have linked a higher urinary 2-OHE1/16α-OHE1 ratio to a reduced risk of breast cancer, particularly in premenopausal women.[13][14] A prospective study involving 10,786 women found that those in the highest quintile of this ratio had a 42% reduced risk of breast cancer compared to those in the lowest quintile.[13] This has led to the hypothesis that shifting estrogen metabolism towards the 2-hydroxylation pathway could be a viable strategy for breast cancer prevention.[2]
The "Bad" Estrogen Facet: A Nuanced Perspective
Despite the evidence supporting its protective role, 2-OHE1's chemical nature as a catechol estrogen introduces potential for detrimental effects.
Redox Cycling and Genotoxicity
Catechol estrogens, including 2-OHE1, can undergo redox cycling, a process that generates reactive oxygen species (ROS).[3] These ROS, such as hydrogen peroxide and hydroxyl radicals, can cause oxidative damage to DNA, a key step in mutagenesis and carcinogenesis.[3][7] Furthermore, the oxidation of 2-OHE1 can lead to the formation of 2,3-estrone quinone (2,3-EQ).[15] While the 3,4-quinone derived from 4-hydroxyestrogens is considered more stable and carcinogenic, 2,3-EQ is highly reactive and less stable.[15] This instability may limit its ability to diffuse from its site of formation to target tissues, potentially explaining the lower carcinogenicity of 2-hydroxyestrogens compared to their 4-hydroxy counterparts.[15]
Contradictory Epidemiological Findings
The association between 2-OHE1 and breast cancer risk is not consistently observed across all studies, particularly in postmenopausal women. Some prospective studies have found no significant association between circulating levels of 2-OHE1, 16α-OHE1, or their ratio and the overall risk of breast cancer in this demographic.[16][17] In one study, while no overall association was found, a significant positive association was observed between 2-OHE1 levels and ER-/PR- breast cancer cases.[17] These inconsistencies suggest that the influence of 2-OHE1 on breast cancer risk may be dependent on menopausal status, hormone receptor status of the tumor, and other modifying factors.[6]
Quantitative Data Summary
The following tables summarize quantitative data from key studies investigating the relationship between 2-OHE1, the 2-OHE1/16α-OHE1 ratio, and breast cancer risk.
Table 1: Association between the 2-OHE1/16α-OHE1 Ratio and Breast Cancer Risk
| Study Population | Comparison | Odds Ratio (OR) / Relative Risk (RR) | 95% Confidence Interval (CI) | Citation |
| Premenopausal Women | Highest vs. Lowest Quintile | 0.58 | 0.25-1.34 | [13] |
| Postmenopausal Women | Highest vs. Lowest Quintile | 1.29 | 0.53-3.10 | [13] |
| Postmenopausal Women | Highest vs. Lowest Third | 1.13 | 0.46-2.78 | [16] |
| Premenopausal Women | Highest vs. Lowest Tertile | 0.75 | 0.35-1.62 | [6] |
Table 2: Circulating 2-OHE1 Levels and Breast Cancer Risk in Postmenopausal Women
| Comparison | Relative Risk (RR) | 95% Confidence Interval (CI) | p-trend | Citation |
| Overall (Top vs. Bottom Quartile) | 1.19 | 0.80-1.79 | 0.40 | [17] |
| ER+/PR+ Tumors (Top vs. Bottom Quartile) | 1.00 | 0.60-1.67 | 0.95 | [17] |
| ER-/PR- Tumors (Top vs. Bottom Quartile) | 3.65 | 1.23-10.81 | 0.01 | [17] |
Experimental Protocols
Quantification of this compound in Urine
A common method for assessing estrogen metabolism is the measurement of 2-OHE1 and 16α-OHE1 in urine.
Methodology: Enzyme Immunoassay (EIA)
-
Sample Collection: An early morning or 12-hour urine sample is collected.[18][19]
-
Hydrolysis: Urinary steroid conjugates are hydrolyzed using β-glucuronidase/sulfatase from Helix pomatia to release the free estrogen metabolites.[20]
-
Assay: A competitive enzyme immunoassay is performed. Briefly, the urinary sample is added to microtiter plate wells coated with antibodies specific to 2-OHE1. A known amount of enzyme-conjugated 2-OHE1 is then added. The urinary 2-OHE1 and the enzyme-conjugated 2-OHE1 compete for binding to the antibody.
-
Detection: After incubation and washing, a substrate is added that reacts with the bound enzyme to produce a colorimetric signal. The intensity of the color is inversely proportional to the concentration of 2-OHE1 in the sample.
-
Quantification: The concentration is determined by comparison to a standard curve. Results are often normalized to creatinine levels to account for variations in urine dilution.[20]
Alternative Methodologies:
-
Radioimmunoassay (RIA): Similar in principle to EIA but uses a radiolabeled tracer instead of an enzyme conjugate.[20]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Offers high sensitivity and specificity for profiling a wide range of estrogen metabolites simultaneously.[21][22] This often involves a derivatization step to improve ionization efficiency.[23]
Figure 2: General workflow for EIA of urinary 2-OHE1.
Cell Proliferation Assay
Methodology: MTT Assay with MCF-7 Cells
-
Cell Culture: MCF-7 human breast cancer cells are cultured in appropriate media (e.g., DMEM with 10% FBS) in a humidified incubator at 37°C and 5% CO2.
-
Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with a medium containing various concentrations of 2-OHE1, a positive control (e.g., Estrone), and a vehicle control (e.g., DMSO). Cells are incubated for a specified period (e.g., 48-72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells.
Signaling Pathways
The anti-proliferative effects of 2-OHE1 in breast cancer cells are partly mediated through the inhibition of the PI3K/Akt/mTOR pathway, a critical regulator of cell growth and survival.[11]
Figure 3: Inhibition of the Akt/mTOR pathway by 2-OHE1.
Conclusion
The classification of this compound as solely a "good" or "bad" estrogen metabolite is an oversimplification of its complex biological activities. The evidence strongly suggests a dualistic role that is highly context-dependent. In many experimental models and in premenopausal women, a metabolic profile favoring 2-hydroxylation is associated with protective, anti-proliferative effects, supporting its "good" reputation. However, its intrinsic chemical properties as a catechol estrogen, with the potential to generate DNA-damaging reactive oxygen species, cannot be disregarded. The conflicting results from studies in postmenopausal women further underscore that the ultimate physiological impact of 2-OHE1 is likely modulated by the broader hormonal milieu, the genetic makeup of an individual (e.g., polymorphisms in metabolizing enzymes like COMT and CYP1B1), and tissue-specific factors.[5]
For drug development and clinical research, focusing on the entire profile of estrogen metabolites, rather than a single analyte or ratio, will provide a more accurate assessment of hormone-related risk. Future research should aim to further delineate the specific conditions under which 2-OHE1 exerts its protective versus potentially deleterious effects.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound: the 'good' estrogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | Rupa Health [rupahealth.com]
- 4. researchgate.net [researchgate.net]
- 5. Changes in this compound and 16α-Hydroxyestrone Metabolism with Flaxseed Consumption: Modification by COMT and CYP1B1 Genotype - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. 2/16 Estrogen Ratio | Early Marker for Cancer Risk [meridianvalleylab.com]
- 9. This compound - FU Female FMV Urine Comprehensive Hormone - Lab Results explained | HealthMatters.io [healthmatters.io]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. Opposite estrogen effects of estrone and this compound on MCF-7 sensitivity to the cytotoxic action of cell growth, oxidative stress and inflammation activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. Estrogen metabolism and risk of breast cancer: a prospective study of the 2:16alpha-hydroxyestrone ratio in premenopausal and postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. eastvalleynd.com [eastvalleynd.com]
- 15. Oxidative transformation of this compound. Stability and reactivity of 2,3-estrone quinone and its relationship to estrogen carcinogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. Circulating 2-hydroxy and 16-α hydroxy estrone levels and risk of breast cancer among postmenopausal women - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Urinary this compound/16alpha-hydroxyestrone ratio and family history of breast cancer in premenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. aacrjournals.org [aacrjournals.org]
- 20. Radioimmunoassay of this compound in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Improved profiling of estrogen metabolites by orbitrap LC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Current strategies for quantification of estrogens in clinical research - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Methodological & Application
Measuring 2-Hydroxyestrone in Urine Samples: A Guide for Researchers
Introduction
2-Hydroxyestrone (2-OHE1) is a significant metabolite of estrone, one of the three primary estrogens produced in the human body.[1] The metabolic pathway of estrogens, particularly the balance between different hydroxylated metabolites, is a subject of considerable interest in clinical and research settings.[1][2] The ratio of 2-OHE1 to other metabolites, such as 16α-hydroxyestrone (16α-OHE1), is considered a potential biomarker for assessing the risk of estrogen-related health conditions, including certain cancers.[1][2][3] Consequently, the accurate and reliable measurement of 2-OHE1 in biological samples, particularly urine, is crucial for advancing research in endocrinology, oncology, and drug development. Urine is a preferred matrix for this analysis as it is non-invasive to collect and contains a representative profile of estrogen metabolites.[4] This document provides detailed application notes and protocols for the quantification of this compound in human urine samples, targeting researchers, scientists, and drug development professionals.
Analytical Methods for this compound Measurement
Several analytical techniques are available for the quantification of 2-OHE1 in urine, each with its own advantages and limitations. The most commonly employed methods include:
-
Enzyme-Linked Immunosorbent Assay (ELISA): A high-throughput and relatively cost-effective method suitable for large-scale epidemiological studies.[5][6]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and specific method that can simultaneously measure multiple estrogen metabolites.[7][8][9] It is often considered the gold standard for its accuracy and reproducibility.[8]
-
Gas Chromatography-Mass Spectrometry (GC-MS): A well-established and robust technique that provides high specificity and sensitivity.[10][11][12]
The choice of method often depends on the specific research question, required sensitivity and specificity, sample throughput, and available instrumentation.
Quantitative Method Comparison
The performance of these analytical methods can be compared based on several key parameters. The following table summarizes a comparison of ELISA, LC-MS/MS, and RIA (Radioimmunoassay), another immunoassay technique.
| Parameter | LC-MS/MS | ELISA | RIA |
| Intraclass Correlation Coefficient (ICC) | ≥99.6% | ≥97.2% | ≥95.2% |
| Coefficient of Variation (CV) | ≤9.4% | ≤14.2% | ≤17.8% |
Data sourced from a comparative study of the methods.[8]
LC-MS/MS demonstrates superior precision and reproducibility, as indicated by its higher ICC and lower CV.[8] While ELISA and RIA are valuable for large-scale screening, LC-MS/MS is recommended for studies requiring high accuracy and the simultaneous analysis of multiple estrogen metabolites.[8][9]
Experimental Workflow
The general workflow for measuring this compound in urine samples involves several key steps, from sample collection to data analysis.
Detailed Experimental Protocols
The following sections provide detailed protocols for the three primary analytical methods.
Protocol 1: Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a competitive immunoassay technique. The concentration of 2-OHE1 in the sample is inversely proportional to the signal generated.
1. Materials and Reagents:
-
ELISA kit for this compound (e.g., Immuna Care Corp.)[3]
-
Urine samples
-
Microplate reader
-
Pipettes and tips
-
Distilled or deionized water
-
Wash buffer
-
Substrate solution
-
Stop solution
2. Sample Preparation:
-
Thaw frozen urine samples at room temperature.
-
Centrifuge the samples to remove any particulate matter.[13]
-
Dilute urine samples as per the kit instructions.
3. Assay Procedure (based on a typical competitive ELISA):
-
Add standards, controls, and prepared urine samples to the appropriate wells of the microplate coated with 2-OHE1 antibodies.
-
Add the enzyme-conjugated 2-OHE1 to each well.
-
Incubate the plate according to the kit's instructions to allow for competitive binding.
-
Wash the plate multiple times with the wash buffer to remove unbound reagents.
-
Add the substrate solution to each well and incubate to allow for color development.
-
Add the stop solution to terminate the reaction.
-
Read the absorbance of each well using a microplate reader at the specified wavelength.
4. Data Analysis:
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of 2-OHE1 in the samples by interpolating their absorbance values from the standard curve.
-
Normalize the results to urinary creatinine concentration to account for variations in urine dilution.[14]
Performance Characteristics:
-
A newer generation of ELISA kits has a sensitivity of 0.625 ng/mL.[5][6]
-
Intra-assay coefficients of variation (CVs) typically range from 1.1% to 12.9%.[3]
Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and specificity and the ability to multiplex, i.e., measure multiple analytes in a single run.[7][15]
1. Materials and Reagents:
-
LC-MS/MS system (e.g., AB SCIEX 4500 Triple Quad)[14]
-
This compound analytical standard
-
Deuterated this compound internal standard (e.g., d4-2-OHE1)
-
β-glucuronidase/sulfatase from Helix pomatia[7]
-
L-ascorbic acid
-
Sodium acetate buffer (0.15 M, pH 4.6)
-
Dichloromethane (or other suitable extraction solvent)
-
Dansyl chloride (for derivatization to improve ionization, optional but recommended)[16]
-
Methanol, acetonitrile, and water (HPLC grade)
-
Formic acid
2. Sample Preparation:
-
To a 0.5 mL aliquot of urine, add the internal standard solution.[7]
-
Add 0.5 mL of freshly prepared enzymatic hydrolysis buffer containing L-ascorbic acid and β-glucuronidase/sulfatase.[7]
-
Incubate the mixture at 37°C for approximately 20 hours to deconjugate the estrogen metabolites.[7]
-
Perform a liquid-liquid extraction with a suitable organic solvent like dichloromethane.[7]
-
Evaporate the organic layer to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in the mobile phase for injection. For improved sensitivity, derivatization with dansyl chloride can be performed before reconstitution.[16]
3. LC-MS/MS Analysis:
-
Chromatographic Separation: Use a C18 reverse-phase column with a gradient elution of water and acetonitrile (both containing a small percentage of formic acid to aid ionization).
-
Mass Spectrometry Detection: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode. Monitor specific precursor-to-product ion transitions for both the native 2-OHE1 and the deuterated internal standard.
4. Data Analysis:
-
Integrate the peak areas for both the analyte and the internal standard.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Quantify the concentration of 2-OHE1 in the sample using a calibration curve prepared with known concentrations of the standard and a constant concentration of the internal standard.
-
Normalize the final concentration to urinary creatinine.[14]
Performance Characteristics:
-
The lower limit of quantitation (LOQ) for this method is typically in the range of 40 pg/mL.[9]
Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and thermally stable compounds. Derivatization is a critical step for estrogen analysis by GC-MS.
1. Materials and Reagents:
-
GC-MS system (e.g., Agilent 7890/7000B)[17]
-
This compound analytical standard
-
Internal standard (e.g., a deuterated analog)
-
Reagents for enzymatic hydrolysis (as in LC-MS/MS protocol)
-
Extraction solvent (e.g., ethyl acetate in isooctane)
-
Derivatizing agent (e.g., MSTFA/NH4I/dithioerythritol)[12]
2. Sample Preparation:
-
Perform enzymatic hydrolysis and extraction as described in the LC-MS/MS protocol.
-
Evaporate the organic extract to complete dryness. This step is critical to ensure efficient derivatization.
-
Add the derivatizing agent to the dried residue.[12]
-
Heat the mixture (e.g., at 70°C for 1 hour) to complete the derivatization reaction.[12] This process makes the estrogens more volatile and suitable for GC analysis.
3. GC-MS Analysis:
-
Gas Chromatography: Use a capillary column suitable for steroid analysis. Program the oven temperature with a gradient to ensure good separation of the derivatized estrogens.
-
Mass Spectrometry: Operate the mass spectrometer in selected ion monitoring (SIM) mode, monitoring characteristic ions for the derivatized 2-OHE1 and the internal standard.
4. Data Analysis:
-
Similar to LC-MS/MS, quantify the amount of 2-OHE1 using the ratio of the peak area of the analyte to that of the internal standard, against a calibration curve.
-
Normalize the results to urinary creatinine concentration.
Performance Characteristics:
-
The limit of quantification (LOQ) for GC-MS methods can be as low as 0.02 to 0.1 ng/mL for most estrogens.[11]
Estrogen Metabolism Pathway
Understanding the metabolic pathway of estrogens provides context for the significance of measuring this compound. Estrone is hydroxylated at different positions, leading to various metabolites with different biological activities.
References
- 1. This compound - FU Female FMV Urine Comprehensive Hormone - Lab Results explained | HealthMatters.io [healthmatters.io]
- 2. eastvalleynd.com [eastvalleynd.com]
- 3. Changes in this compound and 16α-Hydroxyestrone Metabolism with Flaxseed Consumption: Modification by COMT and CYP1B1 Genotype - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | Rupa Health [rupahealth.com]
- 5. A new ELISA kit for measuring urinary this compound, 16alpha-hydroxyestrone, and their ratio: reproducibility, validity, and assay performance after freeze-thaw cycling and preservation by boric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Urinary 2/16 estrogen metabolite ratio levels in healthy women: a review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Liquid Chromatography-Mass Spectrometry Method for the Simultaneous Measurement of Fifteen Urinary Estrogens and Estrogen Metabolites: Assay Reproducibility and Inter-individual Variability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of liquid chromatography-tandem mass spectrometry, RIA, and ELISA methods for measurement of urinary estrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. A novel GC-MS method in urinary estrogen analysis from postmenopausal women with osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. iris.unito.it [iris.unito.it]
- 13. Urine Sample Collection and Preparation in Metabolomics - Creative Proteomics [metabolomics.creative-proteomics.com]
- 14. Urine levels of estrogen and its metabolites in premenopausal middle-aged women with different degrees of obesity and their correlation with glucose and lipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A liquid chromatography–mass spectrometry method for the quantitative analysis of urinary endogenous estrogen metabolites | Springer Nature Experiments [experiments.springernature.com]
- 16. pubcompare.ai [pubcompare.ai]
- 17. Evaluating urinary estrogen and progesterone metabolites using dried filter paper samples and gas chromatography with tandem mass spectrometry (GC–MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of 2-Hydroxyestrone in Human Biological Matrices by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Hydroxyestrone (2-OHE1) is a major metabolite of estrone, formed through hydroxylation by cytochrome P450 (CYP) enzymes.[1][2] It is considered to have low estrogenic activity and has been investigated as a potential biomarker for breast cancer risk, with the ratio of 2-OHE1 to another metabolite, 16α-hydroxyestrone (16α-OHE1), being of particular interest.[2][3] Accurate and sensitive quantification of 2-OHE1 in biological matrices such as serum, plasma, and urine is crucial for clinical and research applications. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred method for this analysis due to its high specificity, sensitivity, and reproducibility, overcoming the limitations of traditional immunoassays which can suffer from cross-reactivity.[3][4][5]
This application note provides a detailed protocol for the quantification of 2-OHE1 using LC-MS/MS, including sample preparation, chromatographic separation, and mass spectrometric detection.
Estrogen Metabolism Pathway
The metabolic pathway of estrogens involves multiple enzymatic conversions. Estrone (E1) and Estradiol (E2) are interconvertible and serve as precursors for hydroxylated metabolites. The formation of this compound is a key step in this pathway.
Figure 1: Simplified metabolic pathway of estrone to this compound.
Experimental Protocols
1. Sample Preparation (Human Urine/Serum)
A robust sample preparation is critical to remove interferences and concentrate the analyte.[6] For urine samples, an enzymatic hydrolysis step is required to measure total 2-OHE1 (conjugated and unconjugated forms).[1] For serum or plasma, a protein precipitation or liquid-liquid extraction is typically performed.[7][8] Solid-phase extraction (SPE) is a common and effective cleanup technique for both matrices.[9][10]
a. Materials
-
This compound and stable isotope-labeled internal standard (e.g., d5-2-OHE2).[1]
-
β-Glucuronidase/sulfatase from Helix pomatia (for urine).[11]
-
Sodium acetate buffer (pH 4.6).[1]
-
Ascorbic acid (to prevent oxidation).[1]
-
Solid Phase Extraction (SPE) cartridges (e.g., Oasis MCX or Bond Elut Plexa).[9][12]
-
Methanol, Acetonitrile, Dichloromethane, Methyl-tert-butyl ether (MTBE).[1][8]
-
Formic acid.[4]
-
Dansyl chloride (for derivatization, optional but improves sensitivity).[1]
b. Protocol for Urine (Total 2-OHE1)
-
To 0.5 mL of urine, add 0.5 mL of acetate buffer and 50 µL of ascorbic acid solution.[11]
-
Add β-Glucuronidase/sulfatase and incubate at 37°C for at least 4 hours (or up to 20 hours).[1][11]
-
Spike with the internal standard solution.
-
Proceed with Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).
-
Evaporate the eluate/organic layer to dryness under a stream of nitrogen.[7]
-
Optional Derivatization: To enhance ionization efficiency, the dried residue can be derivatized with dansyl chloride.[1] Reconstitute the dried sample in sodium bicarbonate buffer, add dansyl chloride solution, and incubate at 60°C for 5 minutes.[1]
-
Reconstitute the final dried extract in the mobile phase starting condition (e.g., 50:50 methanol:water).[7]
c. Protocol for Serum/Plasma
-
To 0.5 mL of serum/plasma, add the internal standard.[7]
-
Perform protein precipitation by adding a cold organic solvent like acetonitrile, vortex, and centrifuge.
-
Alternatively, perform LLE by adding 1 mL of MTBE, vortexing for 60 seconds, and centrifuging.[8]
-
Collect the supernatant or organic layer and evaporate to dryness under nitrogen.[8]
-
Reconstitute the sample in the initial mobile phase.[7]
2. LC-MS/MS Analysis
a. Liquid Chromatography (LC) Conditions
| Parameter | Typical Value |
| Column | C18 Reverse-Phase (e.g., 150 mm x 2.0 mm, 4 µm)[1][4] |
| Mobile Phase A | 0.1% Formic Acid in Water[4] |
| Mobile Phase B | Methanol[1][4] |
| Flow Rate | 200–400 µL/min[4][13] |
| Gradient | Linear gradient, e.g., starting at 72% Methanol, increasing to 85% over 75 min.[1][4] |
| Column Temp. | 40°C[4] |
| Injection Vol. | 20 µL[1] |
b. Mass Spectrometry (MS/MS) Conditions
Quantification is performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Electrospray ionization (ESI) is commonly used, often in negative ion mode for underivatized estrogens or positive mode for derivatized ones.[9][14]
| Parameter | Typical Value |
| Ionization Mode | ESI Negative (underivatized) or Positive (derivatized)[9][14] |
| MRM Transitions | Analyte-specific (see table below) |
| Collision Energy | Optimized for each transition |
| Dwell Time | ~100 ms |
Table 1: Example MRM Transitions for this compound (Note: Optimal transitions and collision energies should be determined empirically on the specific instrument used. The values below are for illustrative purposes.)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
| 2-OHE1 (Underivatized) | 287.2 | 145.1 | Negative |
| 2-OHE1 (Dansyl Deriv.) | 520.2 | 171.1 | Positive |
| d5-2-OHE2 (IS, Dansyl) | 528.2 | 171.1 | Positive |
Overall Experimental Workflow
The entire process from sample collection to data analysis follows a structured workflow to ensure accuracy and reproducibility.
Figure 2: General workflow for this compound quantification.
Data Presentation
The performance of the LC-MS/MS method should be validated for linearity, sensitivity, accuracy, and precision.
Table 2: Summary of Quantitative Performance (Data presented are representative values from published methods and will vary by laboratory and instrumentation.)
| Parameter | Result | Reference |
| Linearity (r²) | > 0.99 | [15] |
| Lower Limit of Quantitation (LLOQ) | 0.4 - 8 pg/mL (serum) | [4] |
| 2 pg on column (urine) | [1] | |
| Intra-batch Precision (%RSD) | < 15% | [9] |
| Inter-batch Precision (%RSD) | < 15% | [9] |
| Accuracy (% Recovery) | 88 - 113% | [4][14] |
Conclusion
The described LC-MS/MS protocol offers a sensitive, specific, and reliable method for the quantification of this compound in biological samples. The use of a stable isotope-labeled internal standard and optional derivatization ensures high accuracy and sensitivity. This method is well-suited for clinical research and epidemiological studies investigating the role of estrogen metabolism in health and disease.
References
- 1. A Liquid Chromatography-Mass Spectrometry Method for the Simultaneous Measurement of Fifteen Urinary Estrogens and Estrogen Metabolites: Assay Reproducibility and Inter-individual Variability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LC-HRMS of derivatized urinary estrogens and estrogen metabolites in postmenopausal women - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of liquid chromatography-mass spectrometry, radioimmunoassay, and enzyme-linked immunosorbent assay methods for measurement of urinary estrogens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Current strategies for quantification of estrogens in clinical research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. opentrons.com [opentrons.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. sciex.com [sciex.com]
- 9. Derivatization enhances analysis of estrogens and their bioactive metabolites in human plasma by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bioanalytical LC–MS Method for the Quantification of Plasma Androgens and Androgen Glucuronides in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. agilent.com [agilent.com]
- 13. researchgate.net [researchgate.net]
- 14. Rapid measurement of estrogens and their metabolites in human serum by liquid chromatography-tandem mass spectrometry without derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Application Notes and Protocols for Commercially Available 2-Hydroxyestrone ELISA Kits
For Researchers, Scientists, and Drug Development Professionals
These comprehensive application notes and protocols provide detailed information on the use of commercially available 2-Hydroxyestrone (2-OHE1) ELISA kits for research purposes. The focus is on the ESTRAMET™ 2/16 ELISA kit, a widely cited competitive enzyme immunoassay for the quantitative determination of 2-OHE1 and 16α-hydroxyestrone (16α-OHE1) in human urine.
Introduction to this compound
This compound is a major metabolite of estrone, formed through the hydroxylation of the parent estrogen by cytochrome P450 (CYP) enzymes, primarily CYP1A1 and CYP1B1.[1] Often referred to as a "good" estrogen, 2-OHE1 is characterized by its weak estrogenic activity and potential anti-proliferative effects.[1] The balance between 2-OHE1 and the more estrogenic and potentially genotoxic metabolite, 16α-hydroxyestrone (16α-OHE1), is a subject of significant research interest, particularly in the context of hormone-dependent cancers such as breast cancer.[2] The ratio of 2-OHE1 to 16α-OHE1 is often used as a biomarker to assess the metabolic pathway of estrogen and its potential implications for health and disease.[2][3]
Principle of the Competitive ELISA for this compound
The ESTRAMET™ 2/16 ELISA kit is a competitive enzyme immunoassay. In this assay, 2-OHE1 present in a sample competes with a fixed amount of enzyme-labeled 2-OHE1 (e.g., alkaline phosphatase conjugate) for a limited number of binding sites on a specific monoclonal antibody coated on a microplate. After an incubation period, the unbound components are washed away. A substrate is then added, which reacts with the enzyme-labeled 2-OHE1 that has bound to the antibody. The resulting color development is inversely proportional to the concentration of 2-OHE1 in the sample. A standard curve is generated using known concentrations of 2-OHE1, and the concentration in unknown samples is determined by interpolating from this curve.
Data Presentation
The following tables summarize the key quantitative data for a typical commercially available this compound ELISA kit, based on the ESTRAMET™ 2/16 kit.
Table 1: Performance Characteristics of the ESTRAMET™ 2/16 ELISA Kit
| Parameter | Specification |
| Assay Type | Competitive ELISA |
| Sample Type | Human Urine |
| Sensitivity (Lower Limit of Detection) | 0.625 ng/mL[1][3] |
| Standard Range | 0.625 - 20 ng/mL |
| Incubation Time | 1 x 2 hours, 1 x 3 hours, 1 x 20 minutes[4] |
| Sample Volume | 10 µL[4] |
| Substrate | p-Nitrophenyl Phosphate (pNPP) |
| Wavelength for Detection | 405 nm |
Table 2: Precision of the ESTRAMET™ 2/16 ELISA Kit
| Parameter | Coefficient of Variation (%CV) | Reference |
| Intra-Assay Precision (2-OHE1) | 1.1% - 12.9% (mean 4.9%) | [1] |
| Inter-Assay Precision (2-OHE1) | Consistently < 9% | [5] |
| Intra-Assay Precision (16α-OHE1) | 1.4% - 9.2% (mean 4.6%) | [1] |
| Inter-Assay Precision (16α-OHE1) | Consistently < 9% | [5] |
| Reproducibility (Intraclass Correlation Coefficients) | 80% - 95% | [1][3] |
Experimental Protocols
This section provides a detailed methodology for the use of the ESTRAMET™ 2/16 ELISA kit. It is essential to consult the specific instruction manual provided with the kit for the most accurate and up-to-date protocol.[6]
Materials Required but Not Provided
-
Microplate reader capable of measuring absorbance at 405 nm
-
Precision pipettes and disposable tips
-
Wash bottle, automated microplate washer, or manifold dispenser
-
Reagent reservoirs
-
Deionized or distilled water
-
Plate shaker (optional)
-
Absorbent paper
Sample Preparation
Proper sample collection and preparation are crucial for accurate results.
-
Urine: Collect urine samples and store them at -20°C or lower if not assayed immediately. Before use, thaw the samples at room temperature and centrifuge to remove any precipitate.[6]
Assay Procedure (Based on ESTRAMET™ 2/16 Kit)
-
Reagent Preparation: Bring all kit components and samples to room temperature before use. Prepare the wash buffer and other reagents as instructed in the kit manual.
-
Standard and Sample Addition: Add standards, controls, and urine samples to the appropriate wells of the microplate.
-
Enzyme Conjugate Addition: Add the 2-OHE1-alkaline phosphatase conjugate to each well.
-
Incubation: Incubate the plate for the time and temperature specified in the kit manual (typically 2-3 hours at room temperature).[4][6]
-
Washing: Wash the wells multiple times with the prepared wash buffer to remove unbound reagents.
-
Substrate Addition: Add the pNPP substrate solution to each well.
-
Incubation: Incubate the plate for a specified time (e.g., 20 minutes) to allow for color development.[4]
-
Reading: Read the absorbance of each well at 405 nm using a microplate reader.
-
Calculation: Calculate the concentration of 2-OHE1 in the samples by referring to the standard curve. The results are typically expressed as ng/mL of urine or normalized to creatinine concentration (ng/mg creatinine).
Mandatory Visualizations
Estrogen Metabolism Signaling Pathway
References
- 1. Changes in this compound and 16α-Hydroxyestrone Metabolism with Flaxseed Consumption: Modification by COMT and CYP1B1 Genotype - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Circulating 2-hydroxy and 16-α hydroxy estrone levels and risk of breast cancer among postmenopausal women - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A new ELISA kit for measuring urinary this compound, 16alpha-hydroxyestrone, and their ratio: reproducibility, validity, and assay performance after freeze-thaw cycling and preservation by boric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ibl-international.com [ibl-international.com]
- 5. Monoclonal antibody-based enzyme immunoassay for simultaneous quantitation of 2- and 16 alpha-hydroxyestrone in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ibl-international.com [ibl-international.com]
Gas chromatography-mass spectrometry (GC-MS) for estrogen metabolite profiling
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the analysis of estrogen metabolites using Gas Chromatography-Mass Spectrometry (GC-MS). It includes detailed protocols for sample preparation, derivatization, and GC-MS analysis, along with quantitative data and a discussion of the key metabolic pathways.
Introduction
Estrogen metabolism is a complex process involving multiple enzymatic pathways that produce a range of metabolites with varying biological activities. Profiling these metabolites is crucial for understanding the etiology of hormone-dependent cancers, monitoring endocrine function, and in drug development. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the sensitive and specific quantification of estrogen metabolites in biological matrices.[1][2] Due to the low volatility and polar nature of estrogens, derivatization is a critical step to improve their chromatographic behavior and detection sensitivity.[3][4]
Estrogen Metabolism Signaling Pathway
The metabolism of the primary estrogens, estrone (E1) and estradiol (E2), primarily occurs in the liver via hydroxylation reactions catalyzed by cytochrome P450 (CYP) enzymes.[5][6] This leads to the formation of various hydroxylated metabolites, which can be further metabolized through methylation by catechol-O-methyltransferase (COMT) or conjugation (glucuronidation and sulfation) for excretion.[5][6] The main metabolic pathways are 2-hydroxylation, 4-hydroxylation, and 16α-hydroxylation.[6][7] The 2-hydroxy metabolites are generally considered "good" estrogens with anti-proliferative effects, while the 4-hydroxy metabolites can be oxidized to quinones that can cause DNA damage and are considered more carcinogenic.[7][8]
Caption: Estrogen Metabolism Pathway.
Experimental Workflow for GC-MS Analysis
The general workflow for the analysis of estrogen metabolites by GC-MS involves several key steps: sample collection and storage, enzymatic hydrolysis to deconjugate metabolites, extraction of the free steroids, derivatization to enhance volatility, and finally, instrumental analysis.
Caption: GC-MS Experimental Workflow.
Detailed Experimental Protocols
Protocol 1: Sample Preparation from Urine
This protocol is adapted for the analysis of a comprehensive panel of estrogen metabolites in human urine.[9][10]
1. Materials and Reagents:
-
Urine sample
-
Internal standards (e.g., deuterated estrogen analogs)
-
Phosphate buffer (pH 6.8)
-
β-glucuronidase/arylsulfatase from Helix pomatia
-
Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB)[3]
-
Methanol
-
Deionized water
-
n-Hexane
-
Derivatization reagent: N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)[11] or a mixture of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), ammonium iodide (NH₄I), and dithioerythritol (DTE).[10][12]
-
Pyridine or other suitable solvent
2. Procedure:
-
Sample Thawing and Spiking: Thaw frozen urine samples at room temperature. Centrifuge at 3000 rpm for 10 minutes to remove particulate matter. Transfer 2 mL of the supernatant to a glass tube. Add internal standards.
-
Enzymatic Hydrolysis: Add 1 mL of phosphate buffer (pH 6.8) and 50 µL of β-glucuronidase/arylsulfatase solution. Vortex and incubate at 37°C for 12-16 hours to deconjugate the estrogen metabolites.[13]
-
Solid-Phase Extraction (SPE):
-
Condition the SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.
-
Load the hydrolyzed urine sample onto the cartridge.
-
Wash the cartridge with 3 mL of deionized water.
-
Dry the cartridge under vacuum for 10-15 minutes.
-
Elute the estrogens with 3 mL of methanol.
-
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40-50°C.
-
Derivatization (Silylation):
Protocol 2: GC-MS Analysis
1. Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS, Shimadzu GC-MS).
-
Capillary column: A non-polar column such as a 5% phenyl-methylpolysiloxane (e.g., HP-5ms, Rxi-1ms) is recommended.[14][15] Dimensions: 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness.
2. GC Conditions:
-
Injector Temperature: 280°C[16]
-
Injection Mode: Splitless (1 µL injection volume)
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 1 min.
-
Ramp 1: Increase to 240°C at 10°C/min.
-
Ramp 2: Increase to 300°C at 5°C/min, hold for 5-10 min.[14] (Note: The temperature program should be optimized for the specific analytes and column used.)
-
3. MS Conditions:
-
Ion Source Temperature: 230°C
-
Transfer Line Temperature: 280°C[16]
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification to achieve maximum sensitivity and specificity.[16][17] Scan mode can be used for initial identification of unknown metabolites.
-
Solvent Delay: 5 minutes[16]
Quantitative Data
The following tables summarize typical quantitative performance data for the GC-MS analysis of estrogen metabolites.
Table 1: Limits of Quantification (LOQ) for Estrogen Metabolites in Urine
| Estrogen Metabolite | LOQ (ng/mL) | Reference |
| Estrone (E1) | 0.02 - 0.1 | [17] |
| Estradiol (E2) | 0.02 - 0.1 | [17] |
| Estriol (E3) | 0.02 - 0.1 | [17] |
| 2-Hydroxyestrone (2-OHE1) | 0.02 - 0.1 | [17] |
| 4-Hydroxyestrone (4-OHE1) | 0.02 - 0.1 | [17] |
| 16α-Hydroxyestrone (16α-OHE1) | 0.02 - 0.1 | [17] |
| 2-Methoxyestrone (2-MeOE1) | 0.02 - 0.1 | [17] |
| 4-Methoxyestrone (4-MeOE1) | 0.02 - 0.1 | [17] |
| 2-Hydroxyestradiol (2-OHE2) | 0.02 - 0.1 | [17] |
| 4-Hydroxyestradiol (4-OHE2) | 0.02 - 0.1 | [17] |
| 2-Methoxyestradiol (2-MeOE2) | 0.02 - 0.1 | [17] |
| 4-Methoxyestradiol (4-MeOE2) | 0.02 - 0.1 | [17] |
| 2-Hydroxyestriol | 0.5 | [17] |
Table 2: Urinary Concentrations of Estrogen Metabolites in Pre- and Post-menopausal Women (µ g/24hr )
| Estrogen Metabolite | Pre-menopausal (Median, 5th-95th percentile) | Post-menopausal (Median, 5th-95th percentile) | Reference |
| Estradiol (E2) | 14 (2-34) | 4 (1-18) | [13] |
| Estriol (E3) | 6 (1-21) | 2 (0.7-6) | [13] |
| Estrone (E1) | 5 (1-33) | 1 (0.2-20) | [13] |
| 2-Methoxyestrone (2-MeOE1) | 7 (3-20) | 8 (3-17) | [13] |
Method Validation Parameters
A robust GC-MS method for estrogen metabolite profiling should be validated for the following parameters:
-
Linearity: The method should be linear over the expected concentration range of the analytes. A coefficient of determination (r²) > 0.99 is generally considered acceptable.[17]
-
Precision and Accuracy: Intra- and inter-assay precision (as %CV) should typically be <15%, and accuracy (as %bias) should be within 85-115%.[17]
-
Selectivity and Specificity: The method should be able to differentiate the target analytes from other endogenous compounds in the matrix.
-
Recovery: Extraction recovery should be consistent and reproducible. Recoveries in the range of 78-102% have been reported.[3]
-
Matrix Effect: The influence of the biological matrix on the ionization of the analytes should be assessed.
Conclusion
GC-MS is a highly sensitive and specific technique for the comprehensive profiling of estrogen metabolites. The detailed protocols and data presented in these application notes provide a solid foundation for researchers, scientists, and drug development professionals to establish and validate their own methods for estrogen analysis. Careful optimization of sample preparation, especially the derivatization step, and GC-MS parameters is crucial for achieving reliable and accurate quantitative results.
References
- 1. Current strategies for quantification of estrogens in clinical research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Steroidomics via Gas Chromatography–Mass Spectrometry (GC-MS): A Comprehensive Analytical Approach for the Detection of Inborn Errors of Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Derivatization procedures for the detection of estrogenic chemicals by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. ClinPGx [clinpgx.org]
- 6. Estrogen Metabolism and Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. npwomenshealthcare.com [npwomenshealthcare.com]
- 8. Estrogen Metabolism: How It Works, Why It Matters, and Supplements for Healthy Estrogen Metabolism [azwellmed.com]
- 9. Optimization and validation of a GC-MS quantitative method for the determination of an extended estrogenic profile in human urine: Variability intervals in a population of healthy women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. iris.unito.it [iris.unito.it]
- 11. researchgate.net [researchgate.net]
- 12. GC-MS/MS Determination of Steroid Hormones in Urine Using Solid-Phase Derivatization as an Alternative to Conventional Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 13. endocrine-abstracts.org [endocrine-abstracts.org]
- 14. Rapid Analysis of Steroid Hormones by GC/MS [restek.com]
- 15. researchgate.net [researchgate.net]
- 16. A Simple, Efficient, Eco-Friendly Sample Preparation Procedure for the Simultaneous Determination of Hormones in Meat and Fish Products by Gas Chromatography—Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A novel GC-MS method in urinary estrogen analysis from postmenopausal women with osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
Solid-Phase Extraction of Estrogen Metabolites from Serum: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The accurate quantification of estrogen metabolites in serum is crucial for various research areas, including cancer biology, endocrinology, and drug development. Given their low physiological concentrations and the complexity of the serum matrix, efficient sample preparation is paramount. Solid-phase extraction (SPE) is a widely adopted technique for the selective isolation and concentration of analytes from complex biological fluids prior to analysis by methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-tandem mass spectrometry (GC-MS/MS).[1]
This document provides detailed application notes and protocols for the solid-phase extraction of estrogen metabolites from serum, focusing on commonly used sorbents. It includes quantitative data for method comparison, detailed experimental procedures, and visualizations of experimental workflows and relevant biological pathways.
Comparison of SPE Sorbent Performance
The choice of SPE sorbent is critical for achieving high recovery and low ion suppression from complex matrices like serum.[2] Common choices include silica-based C18 and polymeric sorbents like Oasis HLB.[2] The following tables summarize the quantitative performance of different SPE methods for the extraction of key estrogen metabolites from serum.
Table 1: Recovery of Estrogen Metabolites Using Agilent Bond Elut Plexa SPE [3]
| Analyte | Mean Recovery (%) | % RSD (n=6) |
| Estrone (E1) | 95 | 4.2 |
| Estradiol (E2) | 102 | 3.5 |
| Estriol (E3) | 88 | 5.8 |
| 16α-hydroxyestrone (16α-OHE1) | 91 | 4.9 |
Data adapted from an application note demonstrating the use of a polymeric SPE cartridge for a panel of hormones, including estrogens.[3] Recoveries were determined by comparing the peak area of the analyte in a pre-spiked extracted sample to a post-spiked extracted sample.
Table 2: Linearity and Limits of Quantification (LOQ) for Estradiol and its Metabolites using Solid-Phase Microextraction (SPME) [4][5]
| Analyte | Linearity Range (ng/mL) | R² | LOQ (ng/mL) |
| Estradiol (E2) | 10 - 300 | 0.9995 | 10 |
| 2-hydroxyestradiol (2-OHE2) | 10 - 300 | 0.9893 | 10 |
| 2-methoxyestradiol (2-MeOE2) | 10 - 300 | 0.9987 | 10 |
This study utilized a divinylbenzene sorbent for SPME followed by HPLC with fluorescence detection.[4][5]
Table 3: Method Performance for Underivatized Estrogens by LC-MS/MS after Sample Preparation [6]
| Analyte | Limit of Detection (pg/mL) | Recovery Range (%) |
| Estrone (E1) | 1.0 | 88 - 108 |
| Estradiol (E2) | 2.0 | 88 - 108 |
| Estriol (E3) | 2.0 | 88 - 108 |
| 16α-hydroxyestrone (16α-OHE1) | 1.0 | 88 - 108 |
This method employed a simple protein precipitation followed by direct injection, demonstrating an alternative to traditional SPE for some applications.[6]
Experimental Protocols
The following are detailed protocols for solid-phase extraction of estrogen metabolites from serum using common sorbent chemistries.
Protocol 1: Reversed-Phase SPE using C18 Cartridges
This protocol is a general procedure for the extraction of estrogens from serum using a C18 sorbent.[7]
Materials:
-
SPE Cartridges: C18, 100 mg, 1 mL
-
Serum sample
-
Internal standard solution (e.g., deuterated estrogen metabolites)
-
Methanol (MeOH), HPLC grade
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Trifluoroacetic acid (TFA) or Formic Acid
-
Nitrogen evaporator
-
Centrifuge
Procedure:
-
Sample Pretreatment:
-
Thaw serum samples on ice.
-
To 200 µL of serum, add 50 µL of internal standard solution.
-
Vortex mix for 30 seconds.
-
Centrifuge to pellet any particulates.
-
-
SPE Cartridge Conditioning:
-
Pass 3 mL of methanol through the C18 cartridge.[8]
-
Do not allow the sorbent bed to dry.
-
-
SPE Cartridge Equilibration:
-
Pass 2 mL of 0.1% TFA in water through the cartridge.[8]
-
Ensure the sorbent bed does not run dry.
-
-
Sample Loading:
-
Load the pretreated serum sample slowly (approximately 1 drop per second) onto the cartridge.[8]
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% MeOH in water containing 0.1% TFA to remove polar interferences.[8]
-
-
Elution:
-
Elute the estrogen metabolites with 1 mL of 50:50 ACN/Water with 0.1% TFA.[8] Collect the eluate in a clean tube.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of a suitable solvent for your analytical method (e.g., 50:50 MeOH/water).[3]
-
Protocol 2: Polymeric SPE using Oasis HLB Cartridges
This protocol utilizes a water-wettable polymeric sorbent, which can simplify the workflow.[9]
Materials:
-
SPE Cartridges: Oasis HLB, 30 mg, 1 mL
-
Serum sample
-
Internal standard solution
-
Methanol (MeOH), HPLC grade
-
Water, HPLC grade
-
4% Phosphoric Acid (H₃PO₄) in water
-
Nitrogen evaporator
-
Centrifuge
Procedure:
-
Sample Pretreatment:
-
To 100 µL of serum, add an appropriate amount of internal standard.
-
Add 100 µL of 4% H₃PO₄ in water and vortex.[9]
-
Centrifuge to pellet precipitated proteins.
-
-
Simplified 3-Step SPE Protocol:
-
Dry-down and Reconstitution (if necessary):
-
Depending on the final analysis sensitivity requirements, the eluate may be injected directly or evaporated and reconstituted in a smaller volume.
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for solid-phase extraction of estrogen metabolites from serum.
Caption: General workflow for SPE of estrogen metabolites from serum.
Estrogen Metabolism and Signaling Pathway
Understanding the metabolic pathways of estrogens is essential for interpreting analytical results. The following diagram provides a simplified overview of estrogen metabolism and signaling.
Caption: Simplified estrogen metabolism and genomic signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Current strategies for quantification of estrogens in clinical research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. Development of an HPLC-FLD Method for Estradiol and Metabolites: Application of Solid-Phase Microextraction [mdpi.com]
- 5. Development of an HPLC-FLD Method for Estradiol and Metabolites: Application of Solid-Phase Microextraction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rapid measurement of estrogens and their metabolites in human serum by liquid chromatography-tandem mass spectrometry without derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. C18 Cartridge Solid Phase Extraction (SPE) for MS analysis | Cornell Institute of Biotechnology | Cornell University [biotech.cornell.edu]
- 9. lcms.cz [lcms.cz]
- 10. mz-at.de [mz-at.de]
Application Notes and Protocols for Determining the Antiestrogenic Activity of 2-Hydroxyestrone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing common in vitro assays for the characterization of the antiestrogenic properties of 2-Hydroxyestrone (2-OHE1), a major metabolite of estrone and estradiol.[1] The protocols detailed herein are foundational for screening and mechanistic studies in drug discovery and endocrine research.
Introduction to this compound's Antiestrogenic Profile
This compound (2-OHE1) is an endogenous catechol estrogen that is increasingly recognized for its potential antiestrogenic activities.[1][2] Unlike the potent estrogenic effects of estradiol, 2-OHE1 can antagonize estrogen receptor (ER) signaling, a key pathway in the development and progression of hormone-dependent cancers.[3][4] The antiestrogenic action of 2-OHE1 is mediated through its interaction with estrogen receptors.[3] It is noteworthy that the observation of 2-OHE1's anti-proliferative effects in cell-based assays, particularly in MCF-7 cells, is often contingent on the inhibition of its rapid O-methylation by catechol O-methyltransferase (COMT).[1][3]
Quantitative Data Summary
The following tables summarize the key quantitative parameters that characterize the antiestrogenic activity of this compound.
| Parameter | Value | Assay Type | Cell Line/System | Notes |
| Relative Binding Affinity (RBA) for ERα | 2.0 - 4.0% | Competitive Receptor Binding Assay | Not applicable | The RBA is expressed relative to estradiol (set at 100%). This indicates that 2-OHE1 has a lower affinity for ERα compared to estradiol.[5] 2-OHE1 exhibits a preferential binding affinity for ERα over ERβ.[3] |
| Concentration for Marked Proliferation Suppression | 10⁻⁸ - 10⁻⁷ M | MCF-7 Cell Proliferation Assay | MCF-7 | This level of suppression is observed in the presence of a catechol O-methyltransferase (COMT) inhibitor, such as quinalizarin. A specific IC50 value is not readily available in the cited literature.[3][6] |
Experimental Protocols
Detailed methodologies for the key in vitro assays are provided below. These protocols are designed to be adapted for the specific investigation of the antiestrogenic properties of this compound.
Competitive Estrogen Receptor Binding Assay
This assay determines the ability of 2-OHE1 to compete with a radiolabeled estrogen, typically [³H]-estradiol, for binding to the estrogen receptor.
Objective: To quantify the relative binding affinity (RBA) of 2-OHE1 for the estrogen receptor.
Materials:
-
Rat uterine cytosol (as a source of estrogen receptors)[7]
-
[³H]-17β-estradiol
-
Unlabeled 17β-estradiol (for standard curve)
-
This compound (test compound)
-
TEDG buffer (10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4)[7]
-
Scintillation fluid and counter
Protocol:
-
Preparation of Rat Uterine Cytosol: Prepare cytosol from the uteri of ovariectomized rats as a source of estrogen receptors.[7]
-
Assay Setup: In microcentrifuge tubes, combine a fixed amount of rat uterine cytosol, a single concentration of [³H]-17β-estradiol (e.g., 1 nM), and increasing concentrations of unlabeled 17β-estradiol (for the standard curve) or 2-OHE1.[8]
-
Incubation: Incubate the tubes at 4°C for 18-24 hours to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Separate the receptor-bound [³H]-17β-estradiol from the free radioligand. This is commonly achieved by adding dextran-coated charcoal, which adsorbs the free ligand, followed by centrifugation.
-
Quantification: Measure the radioactivity in the supernatant (containing the bound ligand) using a scintillation counter.
-
Data Analysis: Plot the percentage of bound [³H]-17β-estradiol against the logarithm of the competitor concentration. Determine the IC50 value (the concentration of the competitor that inhibits 50% of the radiolabeled estradiol binding). The RBA is calculated as: (IC50 of 17β-estradiol / IC50 of 2-OHE1) x 100.[8]
Competitive Receptor Binding Assay Workflow
MCF-7 Cell Proliferation Assay (E-SCREEN)
This assay measures the ability of 2-OHE1 to inhibit the proliferation of estrogen-sensitive MCF-7 human breast cancer cells.
Objective: To determine the anti-proliferative effect of 2-OHE1 on estrogen-dependent cell growth.
Materials:
-
MCF-7 cells
-
DMEM (Dulbecco's Modified Eagle Medium) without phenol red
-
Charcoal-dextran stripped fetal bovine serum (sFBS)
-
17β-estradiol
-
This compound
-
Quinalizarin (COMT inhibitor)[3]
-
Cell proliferation detection reagent (e.g., MTS, WST-1, or CyQUANT)
-
96-well plates
Protocol:
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate at an appropriate density in DMEM supplemented with 10% sFBS and allow them to attach overnight.
-
Hormone Deprivation: Replace the medium with DMEM containing 5% sFBS to synchronize the cells in a low-proliferative state for 24-48 hours.
-
Treatment: Treat the cells with a constant concentration of 17β-estradiol (e.g., 10 pM) to stimulate proliferation, along with a range of concentrations of 2-OHE1. Include a COMT inhibitor like quinalizarin in all wells containing 2-OHE1.[3] Control wells should include vehicle control, estradiol alone, and 2-OHE1 alone (with COMT inhibitor).
-
Incubation: Incubate the plates for 6-7 days, replacing the media with fresh treatment media every 2-3 days.
-
Cell Proliferation Measurement: At the end of the incubation period, quantify cell proliferation using a suitable colorimetric or fluorometric assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition of estradiol-induced proliferation for each concentration of 2-OHE1. If possible, determine the IC50 value.
MCF-7 Cell Proliferation Assay Workflow
Estrogen-Responsive Luciferase Reporter Gene Assay
This assay utilizes a cell line (e.g., MCF-7 or T47D) that has been stably transfected with a plasmid containing an estrogen response element (ERE) linked to a luciferase reporter gene.[9][10]
Objective: To measure the ability of 2-OHE1 to inhibit estradiol-induced transactivation of the estrogen receptor.
Materials:
-
ERE-luciferase reporter cell line (e.g., MCF-7-luc or T47D-luc)
-
Cell culture medium without phenol red and with charcoal-stripped serum
-
17β-estradiol
-
This compound
-
Luciferase assay reagent
-
Luminometer
-
96-well white, clear-bottom plates
Protocol:
-
Cell Seeding: Seed the ERE-luciferase reporter cells in a 96-well white, clear-bottom plate and allow them to attach.
-
Treatment: Treat the cells with a fixed concentration of 17β-estradiol (e.g., 100 pM) and varying concentrations of 2-OHE1. Include appropriate controls (vehicle, estradiol alone, 2-OHE1 alone).
-
Incubation: Incubate the cells for 24 hours to allow for receptor activation and luciferase expression.
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay reagent.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) if applicable. Calculate the percentage of inhibition of estradiol-induced luciferase activity for each concentration of 2-OHE1.
Luciferase Reporter Gene Assay Signaling Pathway
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. pubcompare.ai [pubcompare.ai]
- 3. academic.oup.com [academic.oup.com]
- 4. mcf-7 cells ic50: Topics by Science.gov [science.gov]
- 5. Template:Affinities of estrogen receptor ligands for the ERα and ERβ - Wikipedia [en.wikipedia.org]
- 6. Antiestrogen action of this compound on MCF-7 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. epa.gov [epa.gov]
- 9. assaygenie.com [assaygenie.com]
- 10. Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 2-Hydroxyestrone as a Biomarker in Epidemiological Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Estrogen metabolism plays a crucial role in the etiology of various hormone-dependent diseases. Estrone (E1) and Estradiol (E2) are metabolized through several pathways, primarily hydroxylation at the C2, C4, or C16 positions by cytochrome P450 (CYP) enzymes.[1] The 2-hydroxylation pathway, leading to the formation of 2-hydroxyestrone (2-OHE1), and the 16α-hydroxylation pathway, resulting in 16α-hydroxyestrone (16α-OHE1), are of particular interest in epidemiological research.[2]
2-OHE1 is considered a "good" estrogen metabolite due to its weak estrogenic activity and potential anti-proliferative effects.[3] In contrast, 16α-OHE1 is a potent estrogen with strong proliferative effects.[4] The balance between these two metabolites, often expressed as the 2-OHE1/16α-OHE1 ratio, has been hypothesized to be a significant biomarker for the risk of developing several diseases, including breast cancer and osteoporosis.[2][5]
These application notes provide an overview of the use of 2-OHE1 as a biomarker in epidemiological studies, summarize key quantitative findings, and detail the experimental protocols for its measurement.
Estrogen Metabolism Pathway
The metabolic fate of estrogens is a key determinant of their biological activity. The initial step involves hydroxylation catalyzed by CYP enzymes, which occurs predominantly in the liver but also in extrahepatic tissues like the breast.[6][7] The 2-hydroxylation pathway, catalyzed mainly by CYP1A1 and CYP1A2, is the major route of estrogen metabolism.[1][6] The resulting catechol estrogens, including 2-OHE1, can then be detoxified by methylation, catalyzed by Catechol-O-methyltransferase (COMT).[8]
Applications in Epidemiological Studies
Breast Cancer
The ratio of 2-OHE1 to 16α-OHE1 has been extensively investigated as a potential biomarker for breast cancer risk, with the hypothesis that a higher ratio is protective.[2] However, results from epidemiological studies have been inconsistent. Early studies using enzyme immunoassays (EIA) often lacked the specificity required for measuring low concentrations of these metabolites, particularly in postmenopausal women, leading to conflicting findings.[2][9]
More recent prospective studies using highly sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) have provided more consistent results.[9] For instance, some studies have shown that enhanced 2-hydroxylation of parent estrogens is associated with a reduced risk of postmenopausal breast cancer.[2][9] In the Prostate, Lung, Colorectal, and Ovarian Cancer Screening Trial (PLCO) cohort, the serum ratio of 2-hydroxylation pathway metabolites to parent estrogens was associated with a 28% reduction in breast cancer risk across extreme deciles.[9]
Quantitative Data Summary: this compound and Breast Cancer Risk
| Study (Population) | Biomarker | Comparison | Risk Estimate (95% CI) | p-trend | Reference |
| Nurses' Health Study (Postmenopausal) | 2-OHE1 (serum) | Top vs. Bottom Quartile | RR = 1.19 (0.80-1.79) | 0.40 | [10] |
| Nurses' Health Study (Postmenopausal, ER-/PR-) | 2-OHE1 (serum) | Top vs. Bottom Quartile | RR = 3.65 (1.23-10.81) | 0.01 | [10] |
| Nurses' Health Study (Postmenopausal) | 2:16α-OHE1 Ratio (serum) | Top vs. Bottom Quartile | RR = 1.30 (0.87-1.95) | 0.35 | [10] |
| NYU Women's Health Study (Premenopausal) | 2:16α-OHE1 Ratio (serum) | Highest vs. Lowest Quartile | OR = 2.15 (0.88-5.27)¹ | 0.09 | [11] |
| B~FIT (Postmenopausal) | 2-Hydroxylation Pathway/Parent Estrogens Ratio | Top vs. Bottom Quintile | HR = 0.69 (0.46-1.05) | 0.01 | [3] |
| B~FIT (Postmenopausal) | 2:16-Hydroxylation Pathways Ratio | Top vs. Bottom Quintile | HR = 0.60 (0.40-0.90) | 0.002 | [3] |
¹Adjusted for potential confounders. RR: Relative Risk, OR: Odds Ratio, HR: Hazard Ratio, CI: Confidence Interval, ER: Estrogen Receptor, PR: Progesterone Receptor.
Osteoporosis
Estrogen is critical for maintaining bone mineral density (BMD). The balance of estrogen metabolites may influence osteoporosis risk. Studies suggest that women with a predominance of estrogen metabolism through the 2-hydroxylation pathway (inactive) may have lower BMD compared to those with a predominance of 16α-hydroxylation (active).[5]
A cross-sectional study of postmenopausal women found that those with a family history of osteoporosis had significantly higher ratios of 2-OHE1/16α-OHE1 and lower BMD at the femur.[5] This suggests that an inherited predisposition towards the 2-hydroxylation pathway may contribute to osteoporosis risk.[5]
Quantitative Data Summary: this compound and Osteoporosis Risk
| Study (Population) | Biomarker | Group with Family History of Osteoporosis (mean ± SE) | Group without Family History (mean ± SE) | p-value | Reference |
| Cross-sectional (175 Postmenopausal Women) | Log-transformed 2-OHE1/16α-OHE1 Ratio (urinary) | 0.303 ± 0.03 | 0.226 ± 0.03 | 0.04 | [5] |
Cardiovascular Disease
The role of estrogens in cardiovascular health is well-established, with premenopausal women having a lower incidence of cardiovascular disease (CVD) than men of the same age.[12] While direct epidemiological data linking 2-OHE1 to CVD is limited, studies on its downstream metabolite, 2-methoxyestradiol (2-MeOE2), suggest a protective role. 2-MeOE2 has been shown to have several vasculoprotective effects.[13] One population-based study found a positive association between serum 2-MeOE2 and HDL-C ("good" cholesterol) in postmenopausal women, suggesting a potential mechanism by which this metabolic pathway could reduce cardiovascular risk.[13]
Experimental Protocols
Accurate and reproducible measurement of 2-OHE1 is critical for its validation as a biomarker. The two primary methods used in epidemiological studies are Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
References
- 1. researchgate.net [researchgate.net]
- 2. Epidemiologic Studies of Estrogen Metabolism and Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Estrogen Metabolism and Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Urinary 2/16 estrogen metabolite ratio levels in healthy women: a review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Increased 2-Hydroxylation of Estrogen in Women with a Family History of Osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytochrome P450-mediated metabolism of estrogens and its regulation in human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytochrome P450-mediated Metabolism of Estrogens and Its Regulation in Human | Semantic Scholar [semanticscholar.org]
- 8. ClinPGx [clinpgx.org]
- 9. researchgate.net [researchgate.net]
- 10. Circulating 2-hydroxy and 16-α hydroxy estrone levels and risk of breast cancer among postmenopausal women - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Estrogen and cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Note & Protocol: Synthesis and Evaluation of 2,3-Estrone Quinone for Carcinogenicity Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Estrogens are known to be involved in the etiology of certain cancers, particularly in hormone-sensitive tissues like the breast and endometrium.[1] While the hormonal effects of estrogens contributing to cell proliferation are well-established, a complementary pathway involving their metabolic activation to genotoxic species has gained significant attention.[2] This pathway involves the oxidation of estrogens to catechol estrogens, which are further oxidized to highly reactive estrogen o-quinones.[1][3] These quinones can covalently bind to DNA, forming adducts that can lead to mutations and initiate cancer.[4][5][6]
There are two primary pathways for the metabolic activation of estrone (E1) and estradiol (E2): hydroxylation at the C2 position to form 2-hydroxyestrogens (2-OHE) or at the C4 position to form 4-hydroxyestrogens (4-OHE).[5] Subsequent oxidation of these catechols yields the corresponding 2,3-quinone (2,3-EQ) and 3,4-quinone (3,4-EQ). Studies have shown that the 3,4-quinones are more carcinogenic than the 2,3-quinones.[7][8] This is attributed to the greater reactivity and instability of 2,3-EQ under physiological conditions, which may limit its ability to reach target DNA, in contrast to the more stable 3,4-EQ.[8] Nevertheless, 2,3-estrone quinone does form DNA adducts and its study is crucial for a comprehensive understanding of estrogen carcinogenicity.[7][9]
This document provides a detailed protocol for the chemical synthesis of 2,3-estrone quinone and outlines a general methodology for its evaluation in carcinogenicity studies.
Experimental Protocols
Protocol 1: Synthesis of 2,3-Estrone Quinone (2,3-EQ)
This protocol describes the synthesis of 2,3-estrone quinone from its precursor, 2-hydroxyestrone, through oxidation.
Materials and Reagents:
-
This compound
-
Sodium periodate (NaIO₄) or other suitable oxidizing agents (e.g., mushroom tyrosinase)[10]
-
Dichloromethane (CH₂Cl₂)
-
Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Standard laboratory glassware
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates
Procedure:
-
Dissolution: Dissolve this compound in a suitable solvent system, such as a mixture of dichloromethane and methanol.
-
Oxidation: Cool the solution in an ice bath. Add a freshly prepared aqueous solution of sodium periodate dropwise with constant stirring. The reaction progress can be monitored by TLC.
-
Quenching and Extraction: Once the reaction is complete (disappearance of the starting material), quench the reaction by adding water. Extract the aqueous layer multiple times with dichloromethane or ethyl acetate.
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the solution and concentrate the solvent using a rotary evaporator. Note: 2,3-Estrone quinone is unstable, and prolonged exposure to heat should be avoided.[8]
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.
-
Characterization: Characterize the final product by methods such as UV-Vis spectroscopy, Fourier-transform infrared spectroscopy (FTIR)[10], and mass spectrometry to confirm its identity and purity. The synthesized quinone should be stored under an inert atmosphere at low temperatures to prevent degradation.
Safety Precautions:
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
-
Estrogen derivatives are hormonally active and potentially carcinogenic; handle with extreme care.
Protocol 2: In Vitro DNA Adduct Formation Assay
This protocol outlines a general procedure to assess the ability of 2,3-EQ to form DNA adducts in vitro.
Materials and Reagents:
-
Synthesized 2,3-Estrone Quinone
-
Calf thymus DNA
-
Phosphate buffer (pH 7.0)
-
Ethanol
-
HPLC system
-
Mass spectrometer (LC-MS/MS)
Procedure:
-
Reaction Mixture: Prepare a reaction mixture containing calf thymus DNA and the synthesized 2,3-estrone quinone in a phosphate buffer (pH 7.0).
-
Incubation: Incubate the mixture at 37°C for a defined period (e.g., 10 hours).[11]
-
DNA Precipitation: Precipitate the DNA by adding two volumes of cold ethanol.
-
Adduct Analysis: Centrifuge to pellet the DNA. The supernatant, containing depurinating adducts, can be analyzed. The DNA pellet can be analyzed for stable adducts.
-
Quantification: Analyze the samples by LC-MS/MS to identify and quantify the specific DNA adducts formed, such as 2-OHE1-6-N3Ade.[7]
Protocol 3: Animal Carcinogenicity Study (General Outline)
This is a generalized protocol and must be adapted and approved by an Institutional Animal Care and Use Committee (IACUC).
Materials and Reagents:
-
Test animals (e.g., female Syrian hamsters, ACI rats, or specific mouse strains)
-
2,3-Estrone Quinone
-
Vehicle for administration (e.g., sesame oil)
-
Standard animal housing and care facilities
Procedure:
-
Animal Model Selection: Choose an appropriate animal model known to be susceptible to estrogen-induced carcinogenesis.
-
Dosing and Administration: Divide animals into groups: a control group receiving the vehicle only, and treatment groups receiving different doses of 2,3-estrone quinone. Administration can be via subcutaneous injection or other appropriate routes.
-
Study Duration: The study duration will depend on the animal model and tumor latency, typically ranging from several months to two years.
-
Monitoring: Monitor the animals regularly for clinical signs of toxicity and tumor development.
-
Necropsy and Histopathology: At the end of the study, perform a complete necropsy. Collect target tissues (e.g., mammary glands, uterus, kidney) and any observed tumors for histopathological examination.
-
Biomarker Analysis: Collect urine and blood samples to analyze for biomarkers, such as depurinating DNA adducts.[2][4]
Data Presentation
Table 1: Comparative Reactivity and Adduct Formation of Estrogen Quinones
| Parameter | 2,3-Estrone Quinone (2,3-EQ) | 3,4-Estrone Quinone (3,4-EQ) | Reference |
| Primary DNA Adducts | 2-OHE₁-6-N3Ade | 4-OHE₁-1-N3Ade, 4-OHE₁-1-N7Gua | [7] |
| Relative Reactivity with DNA | Lower | Much Higher | [7][11] |
| Stability | Decreased stability, increased reactivity with other nucleophiles | More stable, allowing diffusion to target tissues | [8] |
| Carcinogenic Potency | Borderline / Low | Potent Inducer of Tumors | [4][8] |
Table 2: Mutagenicity of Estrogen Quinone-Derived DNA Adducts in Mammalian Cells
| Adduct Type | Mutation Type | Mutation Frequency (%) | Reference |
| 2-OHE₂-N²-dG | G → T transversions | 18.2% | [9] |
| 2-OHE₁-N²-dG | G → T transversions | 4.4% | [9] |
| 2-OHE₂-N⁶-dA | A → T transversions | 6.0% | [9] |
| 2-OHE₁-N⁶-dA | A → T transversions | 14.5% | [9] |
Note: Data is for 2-hydroxyestradiol (E₂) and this compound (E₁) derived adducts, which are formed from the corresponding 2,3-quinones.
Visualizations
Workflow and Signaling Pathways
References
- 1. Potential mechanisms of estrogen quinone carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanisms of Estrogen Carcinogenesis: The Role of E2/E1- Quinone Metabolites Suggests New Approaches to Preventive Intervention – A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potential Mechanisms of Estrogen Quinone Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Depurinating estrogen–DNA adducts in the etiology and prevention of breast and other human cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. mdpi.com [mdpi.com]
- 7. The greater reactivity of estradiol-3,4-quinone vs estradiol-2,3-quinone with DNA in the formation of depurinating adducts: implications for tumor-initiating activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Oxidative transformation of this compound. Stability and reactivity of 2,3-estrone quinone and its relationship to estrogen carcinogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mutagenic properties of estrogen quinone-derived DNA adducts in simian kidney cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Isolation of estradiol-2,3-quinone and its intermediary role in melanin formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Calculating the 2-OHE1 to 16α-OHE1 Ratio
For Researchers, Scientists, and Drug Development Professionals
Introduction
Estrogen metabolism plays a crucial role in endocrine homeostasis and has been implicated in the pathophysiology of various diseases, including hormone-dependent cancers. The hydroxylation of estrone (E1) leads to the formation of several metabolites, with 2-hydroxyestrone (2-OHE1) and 16α-hydroxyestrone (16α-OHE1) being two of the most significant. These two metabolites exhibit distinct biological activities; 2-OHE1 is considered a "good" estrogen with weak estrogenic and potential anti-proliferative effects, while 16α-OHE1 is a potent estrogen agonist with strong proliferative effects.[1][2] Consequently, the ratio of 2-OHE1 to 16α-OHE1 is increasingly utilized as a biomarker to assess the balance of estrogen metabolism and as a potential indicator of estrogen-related health risks.[3][4]
These application notes provide a comprehensive overview of the methodologies for calculating the 2-OHE1 to 16α-OHE1 ratio from laboratory results, targeted at researchers, scientists, and professionals in drug development.
Significance of the 2-OHE1/16α-OHE1 Ratio
A higher 2-OHE1/16α-OHE1 ratio is generally considered favorable, indicating a metabolic preference towards the 2-hydroxylation pathway. This profile is associated with a lower risk of developing estrogen-dominant conditions. Conversely, a lower ratio suggests a shift towards the 16α-hydroxylation pathway, which may be linked to an increased risk of certain hormone-dependent diseases, such as breast cancer.[4][5] Monitoring this ratio can be valuable in:
-
Risk Assessment: Identifying individuals with an estrogen metabolism profile that may predispose them to certain health conditions.
-
Therapeutic Monitoring: Evaluating the effect of interventions, such as dietary changes, supplementation, or pharmaceutical agents, on estrogen metabolism.
-
Drug Development: Assessing the impact of new drug candidates on hormonal pathways.
Data Presentation: Summary of Expected Values
The following table summarizes typical urinary concentrations of 2-OHE1 and 16α-OHE1 and their ratio in different study populations. It is important to note that these values can vary significantly based on factors such as age, sex, menopausal status, and ethnicity.[6]
| Population | 2-OHE1 (ng/mg creatinine) | 16α-OHE1 (ng/mg creatinine) | 2-OHE1/16α-OHE1 Ratio | Reference |
| Premenopausal Women | ||||
| Healthy Controls | 9.8 - 25.3 | 3.6 - 10.1 | 1.5 - 2.74 | [6] |
| Breast Cancer Cases | 7.5 - 18.2 | 4.1 - 12.5 | 1.2 - 2.1 | [7] |
| Postmenopausal Women | ||||
| Healthy Controls | 2.1 - 8.5 | 1.0 - 4.2 | 1.15 - 2.25 | [6] |
| Breast Cancer Cases | 1.8 - 6.9 | 1.2 - 5.0 | 0.9 - 1.8 | [8] |
Estrogen Metabolism Signaling Pathway
The following diagram illustrates the metabolic pathways of estrone, leading to the formation of 2-OHE1 and 16α-OHE1.
Caption: Estrogen metabolism pathway leading to 2-OHE1 and 16α-OHE1.
Experimental Protocols
Two primary methods are employed for the quantification of 2-OHE1 and 16α-OHE1 in biological samples, typically urine: Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Experimental Workflow Overview
The diagram below outlines the general workflow for measuring the 2-OHE1/16α-OHE1 ratio.
Caption: General experimental workflow for 2-OHE1/16α-OHE1 ratio analysis.
Protocol 1: Competitive ELISA for 2-OHE1 and 16α-OHE1
This protocol is a representative example based on commercially available competitive ELISA kits, such as the ESTRAMET™ 2/16.[9]
1. Principle
This is a competitive immunoassay. Unlabeled 2-OHE1 or 16α-OHE1 in the standards and samples compete with a fixed amount of enzyme-labeled 2-OHE1 or 16α-OHE1 for a limited number of binding sites on specific antibodies coated on the microplate. The amount of enzyme bound to the plate is inversely proportional to the concentration of the unlabeled analyte in the sample.
2. Materials
-
ELISA kit for 2-OHE1 and 16α-OHE1 (containing antibody-coated microplates, standards, enzyme conjugates, wash buffer, substrate, and stop solution)
-
Microplate reader capable of measuring absorbance at 450 nm
-
Precision pipettes and multichannel pipettes
-
Vortex mixer
-
Microplate shaker (optional)
-
Deionized water
-
Urine samples
3. Sample Preparation (Urine)
-
Collect first-morning void or 24-hour urine samples.
-
Centrifuge samples at 1,500 x g for 10 minutes to remove particulate matter.
-
Store supernatant at -20°C or below until analysis.
-
Prior to the assay, thaw samples at room temperature and vortex thoroughly.
-
Enzymatic Hydrolysis: To measure total (conjugated and unconjugated) estrogen metabolites, a deconjugation step is required. Incubate urine samples with β-glucuronidase/sulfatase enzyme solution according to the kit manufacturer's instructions (typically overnight at 37°C).[10]
4. Assay Procedure
-
Bring all reagents and samples to room temperature before use.
-
Prepare wash buffer and other reagents as instructed in the kit manual.
-
Add 50 µL of standards, controls, and prepared urine samples to the appropriate wells of the antibody-coated microplate.
-
Add 100 µL of the specific enzyme conjugate (e.g., 2-OHE1-HRP) to each well.
-
Incubate the plate for 1-2 hours at room temperature, with gentle shaking if recommended.
-
Wash the plate 3-5 times with wash buffer to remove unbound reagents.
-
Add 150 µL of TMB substrate solution to each well and incubate for 15-30 minutes at room temperature in the dark.
-
Stop the reaction by adding 50 µL of stop solution to each well.
-
Read the absorbance at 450 nm within 30 minutes of adding the stop solution.
5. Data Analysis
-
Calculate the average absorbance for each set of standards, controls, and samples.
-
Generate a standard curve by plotting the mean absorbance for each standard on the y-axis against its concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is typically used.
-
Determine the concentration of 2-OHE1 and 16α-OHE1 in each sample by interpolating their absorbance values from the respective standard curves.
-
Correct for any dilution factors used during sample preparation.
-
Normalize the concentrations to creatinine levels (ng/mg creatinine) to account for variations in urine dilution.
-
Calculate the 2-OHE1/16α-OHE1 ratio by dividing the normalized concentration of 2-OHE1 by the normalized concentration of 16α-OHE1.
Protocol 2: LC-MS/MS for 2-OHE1 and 16α-OHE1
LC-MS/MS offers higher specificity and the ability to measure multiple estrogen metabolites simultaneously.[10] This protocol provides a general outline.
1. Principle
Urine samples are prepared by enzymatic hydrolysis, followed by liquid-liquid or solid-phase extraction to isolate the estrogen metabolites. The extracted analytes are then separated by high-performance liquid chromatography (HPLC) and detected by a tandem mass spectrometer (MS/MS) using selected reaction monitoring (SRM). Quantification is achieved using stable isotope-labeled internal standards.
2. Materials
-
LC-MS/MS system (HPLC coupled to a triple quadrupole mass spectrometer)
-
C18 reversed-phase HPLC column
-
Stable isotope-labeled internal standards for 2-OHE1 and 16α-OHE1
-
β-glucuronidase/sulfatase from Helix pomatia
-
Solvents (e.g., methanol, acetonitrile, water, formic acid) of LC-MS grade
-
Solid-phase extraction (SPE) cartridges or extraction solvents (e.g., diethyl ether)
-
Nitrogen evaporator
-
Vortex mixer and centrifuge
3. Sample Preparation
-
Spike 0.5 mL of urine with internal standards.
-
Enzymatic Hydrolysis: Add acetate buffer (pH 5.0) and β-glucuronidase/sulfatase solution. Incubate at 37°C overnight.[10]
-
Extraction:
-
Liquid-Liquid Extraction (LLE): Add a water-immiscible organic solvent (e.g., 3 mL of diethyl ether), vortex, and centrifuge. Collect the organic layer. Repeat the extraction.
-
Solid-Phase Extraction (SPE): Condition an SPE cartridge (e.g., C18) with methanol and water. Load the hydrolyzed sample. Wash with a low-percentage organic solvent to remove interferences. Elute the estrogens with a high-percentage organic solvent.
-
-
Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen.
-
Derivatization (optional but recommended for improved sensitivity): Reconstitute the dried extract in a derivatizing agent (e.g., dansyl chloride) and incubate to enhance ionization efficiency.[10]
-
Reconstitute the final sample in the initial mobile phase for injection.
4. LC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: C18 column (e.g., 2.1 x 100 mm, 2.6 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Methanol or acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start with a low percentage of B, ramp up to a high percentage to elute the analytes, and then return to initial conditions for equilibration.
-
Flow Rate: 0.2-0.4 mL/min.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray ionization (ESI), typically in positive mode after derivatization.
-
Analysis Mode: Selected Reaction Monitoring (SRM).
-
SRM Transitions: Monitor at least two specific precursor-to-product ion transitions for each analyte and internal standard for confident identification and quantification.
-
5. Data Analysis
-
Integrate the peak areas for each SRM transition for both the endogenous analytes and their corresponding internal standards.
-
Calculate the peak area ratio of the analyte to its internal standard.
-
Generate a calibration curve by plotting the peak area ratios of the calibrators against their known concentrations.
-
Determine the concentration of 2-OHE1 and 16α-OHE1 in the samples from the calibration curve.
-
Normalize to creatinine concentration.
-
Calculate the 2-OHE1/16α-OHE1 ratio.
Conclusion
The calculation of the 2-OHE1 to 16α-OHE1 ratio provides valuable insights into estrogen metabolism and its potential implications for health and disease. Both ELISA and LC-MS/MS are robust methods for quantifying these metabolites, with the choice of method depending on the specific research needs, sample throughput, and required specificity. Adherence to detailed and validated protocols is essential for obtaining accurate and reproducible results.
References
- 1. researchgate.net [researchgate.net]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Create a Flowchart using Graphviz Dot - Prashant Mhatre - Medium [medium.com]
- 4. Association of estrogen measurements in serum and urine of premenopausal women - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GitHub - abruzzi/graphviz-scripts: Some dot files for graphviz [github.com]
- 6. Urinary 2/16 estrogen metabolite ratio levels in healthy women: a review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. ibl-international.com [ibl-international.com]
- 10. A Liquid Chromatography-Mass Spectrometry Method for the Simultaneous Measurement of Fifteen Urinary Estrogens and Estrogen Metabolites: Assay Reproducibility and Inter-individual Variability - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Effects of freeze-thaw cycles on urinary estrogen metabolite stability
This technical support center provides guidance on the stability of urinary estrogen metabolites when subjected to freeze-thaw cycles. Below you will find frequently asked questions, troubleshooting advice, and detailed experimental protocols to ensure the integrity of your research samples.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: How many times can I freeze and thaw my urine samples without significantly affecting estrogen metabolite concentrations?
A1: Based on current research, urine samples can undergo up to three freeze-thaw cycles with minimal impact on the concentration of most estrogen metabolites. One key study found that the concentrations of 15 different estrogen metabolites changed by less than 1% after three cycles of freezing at -80°C and thawing.[1][2][3][4] Therefore, for most applications, up to three freeze-thaw cycles is unlikely to cause substantial misclassification of results.[1][2][3][4]
Q2: What is the optimal temperature for storing frozen urine samples for estrogen metabolite analysis?
A2: The recommended storage temperature for long-term preservation of urinary estrogen metabolites is -80°C.[1][2][3][4] Storing samples at this ultra-low temperature helps to minimize degradation over time. While some studies have investigated storage at -20°C, -80°C is considered the gold standard for maintaining sample integrity for extended periods.[5][6]
Q3: I accidentally left my urine samples at room temperature for a few hours before freezing. Are they still viable for estrogen metabolite analysis?
A3: While immediate freezing is ideal, short-term storage at 4°C (refrigerated) for up to 48 hours has been shown to cause less than a 1% change in the concentration of most estrogen metabolites.[1][2][3] If left at room temperature (around 20-25°C), degradation can occur more rapidly.[5][7] If samples were at room temperature for a prolonged period, it is advisable to note this deviation in your experimental records and consider the potential for analyte degradation when interpreting your results. For future collections, ensure samples are refrigerated or placed on ice immediately and frozen at -80°C as soon as possible.
Q4: Should I use a preservative, like ascorbic acid, in my urine samples for estrogen metabolite analysis?
A4: The use of ascorbic acid as a preservative for urinary estrogen metabolites has been investigated, but studies have shown it does not have a clear beneficial effect on the stability of these analytes during freeze-thaw cycles or storage at -80°C.[1][2][3] Therefore, for routine analysis of the 15 estrogen metabolites detailed in the referenced study, the addition of ascorbic acid is not considered necessary.
Q5: My results show unexpected variability after analyzing previously frozen samples. What could be the cause?
A5: If you are observing unexpected variability, consider the following:
-
Number of Freeze-Thaw Cycles: Have the samples been thawed and refrozen more than three times? While some metabolites are stable, excessive freeze-thaw cycles can affect other urinary components.[5][8]
-
Sample Homogeneity: After thawing, was the urine sample thoroughly mixed (e.g., by vortexing) before aliquoting for analysis? Inadequate mixing can lead to non-representative sampling.
-
Storage Conditions: Were the samples consistently stored at -80°C? Temperature fluctuations can impact analyte stability.
-
Contamination: Was there any potential for bacterial contamination during sample collection or handling? Bacterial activity can alter the composition of the urine.[9]
Data on Estrogen Metabolite Stability
The following table summarizes the stability of 15 urinary estrogen metabolites after three freeze-thaw cycles, as reported in a comprehensive study.
| Estrogen Metabolite | Parent Estrogen | Pathway | Change after 3 Freeze-Thaw Cycles |
| Unconjugated Estrogens | |||
| Estrone (E1) | Estrone | < 1% | |
| Estradiol (E2) | Estradiol | < 1% | |
| Estriol (E3) | Estriol | < 1% | |
| 2-Hydroxylation Pathway | |||
| 2-Hydroxyestrone (2-OHE1) | Estrone | 2-Hydroxylation | < 1% |
| 2-Hydroxyestradiol (2-OHE2) | Estradiol | 2-Hydroxylation | < 1% |
| 2-Methoxyestrone (2-MeOE1) | Estrone | 2-Hydroxylation & Methylation | < 1% |
| 2-Methoxyestradiol (2-MeOE2) | Estradiol | 2-Hydroxylation & Methylation | < 1% |
| 4-Hydroxylation Pathway | |||
| 4-Hydroxyestrone (4-OHE1) | Estrone | 4-Hydroxylation | < 1% |
| 4-Methoxyestrone (4-MeOE1) | Estrone | 4-Hydroxylation & Methylation | < 1% |
| 4-Methoxyestradiol (4-MeOE2) | Estradiol | 4-Hydroxylation & Methylation | < 1% |
| 16-Hydroxylation Pathway | |||
| 16α-Hydroxyestrone (16α-OHE1) | Estrone | 16-Hydroxylation | < 1% |
| 16-Ketoestradiol (16-ketoE2) | Estradiol | 16-Hydroxylation | < 1% |
| 16-Epiestriol (16-epiE3) | Estriol | 16-Hydroxylation | < 1% |
| Estriol (E3) | Estradiol | 16-Hydroxylation | < 1% |
Data adapted from Fuhrman, B. J., et al. (2010). Stability of 15 estrogens and estrogen metabolites in urine samples under processing and storage conditions typically used in epidemiologic studies. International Journal of Biological Markers, 25(4), 185-194.[1]
Experimental Protocols
Urine Sample Collection and Handling Protocol
This protocol is based on methodologies that have been demonstrated to preserve the stability of urinary estrogen metabolites.
-
Collection: Collect first morning void urine samples in a sterile container.
-
Initial Handling: Immediately after collection, place the samples on ice or in a refrigerator at 4°C to minimize enzymatic and bacterial activity.
-
Aliquoting: Within a few hours of collection, thoroughly mix the urine sample and divide it into smaller aliquots in cryovials suitable for long-term storage at -80°C. This practice minimizes the need for repeated freeze-thaw cycles of the entire sample.
-
Freezing: Transfer the aliquots to a -80°C freezer for long-term storage.
-
Thawing: When ready for analysis, thaw the required number of aliquots in an ice bath or at 4°C. Once thawed, vortex the sample to ensure homogeneity before analysis.
-
Refreezing: If necessary, promptly refreeze the samples at -80°C. Keep a detailed record of the number of freeze-thaw cycles for each aliquot.
Analytical Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
A highly sensitive and specific method for quantifying estrogen metabolites is LC-MS/MS.[2][4]
-
Enzymatic Hydrolysis: To measure both free and conjugated estrogen metabolites, treat the urine samples with β-glucuronidase/sulfatase to deconjugate the metabolites.
-
Extraction: Perform a liquid-liquid extraction (e.g., with dichloromethane) to isolate the estrogen metabolites from the urine matrix.
-
Derivatization: To enhance ionization efficiency and improve detection, derivatize the extracted metabolites (e.g., with dansyl chloride).
-
LC-MS/MS Analysis: Inject the derivatized sample into an LC-MS/MS system. Use a triple quadrupole mass spectrometer equipped with an electrospray ionization source for sensitive and specific detection of the target estrogen metabolites.
-
Quantification: Construct calibration curves using analytical standards for each estrogen metabolite to accurately quantify their concentrations in the urine samples.
Visualizations
Caption: Recommended workflow for urine sample handling and processing.
Caption: Impact of up to three freeze-thaw cycles on estrogen metabolites.
References
- 1. scholar.usuhs.edu [scholar.usuhs.edu]
- 2. Stability of 15 estrogens and estrogen metabolites in urine samples under processing and storage conditions typically used in epidemiologic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stability of Fifteen Estrogens and Estrogen Metabolites in Urine Samples under Processing and Storage Conditions Typically Used in Epidemiologic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. "Stability of 15 estrogens and estrogen metabolites in urine samples un" by Barbara J. Fuhrman, Xia Xu et al. [digitalcommons.cedarville.edu]
- 5. Stability of targeted metabolite profiles of urine samples under different storage conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Effect of Storing Temperature and Duration on Urinary Hydration Markers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stability of urinary female reproductive hormones stored under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of very long-term storage and multiple freeze and thaw cycles on 11-dehydro-thromboxane-B2 and 8-iso-prostaglandin F2α, levels in human urine samples by validated enzyme immunoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. churchstreetmedical.co.uk [churchstreetmedical.co.uk]
Technical Support Center: Analysis of 2-Hydroxyestrone in Serum
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working on the serum analysis of 2-Hydroxyestrone (2-OHE1). Our aim is to help you overcome common challenges, particularly those related to matrix effects, and ensure the accuracy and reproducibility of your results.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the analysis of 2-OHE1 in serum samples.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Analyte Recovery | Inefficient Extraction: The chosen sample preparation method (e.g., LLE, SPE, protein precipitation) may not be optimal for 2-OHE1. Different organic solvents in LLE have varying extraction efficiencies.[1] SPE cartridges may require optimization of washing and elution steps. | - Optimize LLE: Test different organic solvents. Methyl tert-butyl ether (MTBE) has been shown to be efficient for estrogen metabolite extraction.[1] - Optimize SPE: Adjust the composition and volume of wash and elution solvents. Ensure the sorbent chemistry is appropriate for 2-OHE1. - Enzymatic Hydrolysis: For total 2-OHE1 quantification, ensure complete hydrolysis of glucuronide and sulfate conjugates by optimizing incubation time and enzyme concentration.[1] |
| Analyte Degradation: 2-OHE1, as a catechol estrogen, can be susceptible to oxidation. | - Work with samples on ice and process them as quickly as possible. - Consider the addition of antioxidants like ascorbic acid to your sample preparation workflow.[2] | |
| High Signal Suppression (Matrix Effect) | Co-elution of Phospholipids: Phospholipids are a major component of the serum matrix and are known to cause significant ion suppression in ESI-MS.[3] They often co-extract with analytes during protein precipitation and some LLE methods. | - Targeted Phospholipid Removal: Employ specialized sample preparation techniques like HybridSPE-Phospholipid, which selectively removes phospholipids.[3] - Optimize Chromatography: Modify your LC gradient to achieve better separation of 2-OHE1 from the phospholipid elution zone. - Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components, but ensure the analyte concentration remains above the limit of quantification (LOQ).[4] |
| Insufficient Sample Cleanup: The chosen sample preparation method may not be effectively removing all interfering matrix components. | - Method Comparison: Evaluate different sample preparation strategies. SPE often provides cleaner extracts compared to protein precipitation. - Derivatization: Derivatizing 2-OHE1 can shift its retention time away from interfering compounds and enhance its ionization efficiency, making it less susceptible to suppression.[5][6] | |
| Poor Reproducibility (High %CV) | Inconsistent Sample Preparation: Manual sample preparation steps can introduce variability. | - Automate Sample Preparation: If possible, use automated liquid handlers for precise and consistent reagent addition and sample transfer. - Internal Standard (IS) Use: Employ a stable isotope-labeled internal standard (SIL-IS) for 2-OHE1. A SIL-IS co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction.[7] |
| Instrumental Variability: Fluctuations in the LC-MS/MS system can contribute to poor reproducibility. | - System Suitability Testing: Regularly perform system suitability tests to ensure the instrument is performing optimally. - Column Equilibration: Ensure the analytical column is properly equilibrated before each injection. | |
| Interference Peaks | Endogenous Isomers: The serum matrix may contain isomers of 2-OHE1 or other structurally similar compounds that can interfere with the analysis. | - Chromatographic Resolution: Optimize the LC method to achieve baseline separation of 2-OHE1 from any interfering peaks. This may involve testing different columns or mobile phase compositions.[8] - High-Resolution Mass Spectrometry: If available, use a high-resolution mass spectrometer to differentiate between 2-OHE1 and interfering compounds based on their exact mass. |
| Contamination: Contamination from labware, reagents, or carryover from previous injections can introduce extraneous peaks. | - Use High-Purity Reagents: Ensure all solvents and reagents are of high purity (e.g., LC-MS grade). - Thorough Cleaning of Labware: Implement a rigorous cleaning protocol for all glassware and plasticware. - Optimize Wash Steps: Include a robust wash step in your LC method to minimize carryover between injections. |
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of matrix effects in the LC-MS/MS analysis of this compound in serum?
A1: The most common cause of matrix effects, specifically ion suppression, is the presence of phospholipids from the serum matrix.[3] During electrospray ionization (ESI), these phospholipids can compete with 2-OHE1 for ionization, leading to a decreased analyte signal and inaccurate quantification.
Q2: How can I quantitatively assess the matrix effect for my 2-OHE1 assay?
A2: The matrix effect can be quantitatively assessed using the post-extraction spike method. This involves comparing the peak area of 2-OHE1 in a blank serum extract spiked with a known concentration of the analyte to the peak area of a pure standard solution of the same concentration. The matrix factor (MF) is calculated as:
MF = (Peak Area in Spiked Extract) / (Peak Area in Pure Standard)
An MF value of 1 indicates no matrix effect, a value < 1 indicates ion suppression, and a value > 1 indicates ion enhancement.
Q3: What are the advantages of using a stable isotope-labeled internal standard (SIL-IS) for 2-OHE1 analysis?
A3: A SIL-IS is the gold standard for correcting for matrix effects and other sources of variability in LC-MS/MS analysis. Since a SIL-IS has nearly identical physicochemical properties to the analyte, it co-elutes from the LC column and experiences the same degree of ion suppression or enhancement. This allows for accurate correction of the analyte signal, leading to improved precision and accuracy.
Q4: Is derivatization necessary for the analysis of 2-OHE1 in serum?
A4: While not always mandatory, derivatization can offer significant advantages. It can improve the ionization efficiency of 2-OHE1, leading to enhanced sensitivity and lower limits of detection.[6] Additionally, derivatization can alter the chromatographic behavior of the analyte, potentially separating it from co-eluting matrix interferences.
Q5: What are the key considerations for sample collection and handling of serum for 2-OHE1 analysis?
A5: Proper sample handling is crucial for accurate results. Serum samples should be processed promptly after collection and stored at -80°C for long-term stability.[9] Avoid repeated freeze-thaw cycles, as this can lead to analyte degradation. When preparing samples, keep them on ice to minimize potential oxidation of the catechol estrogen structure of 2-OHE1.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the analysis of 2-OHE1 and other estrogens in serum.
Table 1: Comparison of Sample Preparation Methods for Estrogen Analysis in Serum
| Sample Preparation Method | Key Advantages | Key Disadvantages | Typical Recovery (%) |
| Liquid-Liquid Extraction (LLE) | Inexpensive, simple procedure. | Can be labor-intensive, potential for emulsion formation, may co-extract interfering substances. | 91 - 113[8] |
| Solid-Phase Extraction (SPE) | Provides cleaner extracts, can be automated. | More expensive than LLE, requires method development to optimize sorbent and solvents. | >75[10] |
| Protein Precipitation (PPT) | Fast and simple. | Less effective at removing matrix components, leading to higher matrix effects. | Not always reported, focus is on protein removal efficiency (>90%)[11] |
| Supported Liquid Extraction (SLE) | Efficient, no emulsion formation, faster than traditional LLE. | Can be more expensive than traditional LLE. | >75[10] |
Table 2: Reported Limits of Quantification (LOQ) for 2-OHE1 and Related Estrogens in Serum
| Analyte | Method | LOQ (pg/mL) | Reference |
| This compound | LC-MS/MS | 8 | [8] |
| Estrone | LC-MS/MS | 8 | [8] |
| Estradiol | LC-MS/MS | 8 | [8] |
| 16α-Hydroxyestrone | LC-MS/MS | 8 | [8] |
| This compound | EIA | 130 | [12] |
Experimental Protocols
Below are detailed methodologies for common sample preparation techniques used in the analysis of 2-OHE1 in serum.
Protocol 1: Liquid-Liquid Extraction (LLE)
This protocol is a general guideline and may require optimization for your specific application.
-
Sample Aliquoting: Aliquot 0.5 mL of serum into a clean glass tube.
-
Internal Standard Spiking: Add the internal standard solution to each sample.
-
Enzymatic Hydrolysis (for total 2-OHE1):
-
Add 100 µL of β-glucuronidase/sulfatase solution.
-
Add 2.0 mL of 0.04 M acetate buffer (pH 5.0).
-
Vortex and incubate at 37°C for 4-8 hours.[1]
-
-
Extraction:
-
Add 5 mL of methyl tert-butyl ether (MTBE).
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 3000 x g for 10 minutes to separate the layers.
-
-
Solvent Evaporation:
-
Transfer the upper organic layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
-
Reconstitution:
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water).
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: Solid-Phase Extraction (SPE)
This protocol is a general guideline and should be optimized based on the specific SPE cartridge and analytes of interest.
-
Sample Pre-treatment:
-
Aliquot 0.5 mL of serum.
-
Add internal standard.
-
Dilute the sample with an appropriate buffer to reduce viscosity.
-
-
Cartridge Conditioning:
-
Condition the SPE cartridge (e.g., a C18 cartridge) with 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of a weak organic solvent solution (e.g., 5% methanol in water) to remove polar interferences.
-
-
Elution:
-
Elute 2-OHE1 with 1 mL of an appropriate organic solvent (e.g., methanol or acetonitrile).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under nitrogen.
-
Reconstitute the extract in the initial mobile phase for LC-MS/MS analysis.
-
Visualizations
Experimental Workflow for 2-OHE1 Serum Analysis
Caption: General experimental workflow for 2-OHE1 analysis in serum.
Decision Tree for Troubleshooting Low Analyte Signal
References
- 1. Measurement of serum estrogen and estrogen metabolites in pre- and postmenopausal women with osteoarthritis using high-performance liquid chromatography-electrospray ionization-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. Protein Precipitation by Metal Hydroxides as a Convenient and Alternative Sample Preparation Procedure for Bioanalysis [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. research.ed.ac.uk [research.ed.ac.uk]
- 6. biotage.com [biotage.com]
- 7. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 8. Quantitative measurement of endogenous estrogens and estrogen metabolites in human serum by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Validation of bioanalytical LC-MS/MS assays: evaluation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 11. Optimization of protein precipitation based upon effectiveness of protein removal and ionization effect in liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Evaluation of an EIA method for measuring serum levels of the estrogen metabolite this compound in adults - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-reactivity problems in 2-Hydroxyestrone ELISA assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding cross-reactivity issues in 2-Hydroxyestrone (2-OHE1) ELISA assays. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of inaccurate results in a this compound ELISA assay?
A significant contributor to inaccurate results is cross-reactivity, where the antibody intended for this compound also binds to other structurally similar molecules, such as other estrogen metabolites. This can lead to an overestimation of the this compound concentration in a sample.
Q2: Which compounds are most likely to cross-react with the this compound antibody?
Compounds with a high degree of structural similarity to this compound are the most likely to cause cross-reactivity. This includes other catechol estrogens and their metabolites. For example, 4-Hydroxyestrone has been shown to exhibit some level of cross-reactivity in certain this compound ELISA kits.
Q3: How can I determine the specificity of my this compound ELISA kit?
The specificity and cross-reactivity data are typically provided by the manufacturer in the product datasheet or kit manual. It is crucial to review this information before starting your experiments to understand the potential for interference from other analytes.
Q4: Can sample matrix effects interfere with the assay?
Yes, components in the sample matrix (e.g., urine, serum) can interfere with the antibody-antigen binding, leading to inaccurate results. It is important to use the recommended sample diluent and follow the sample preparation steps outlined in the kit protocol.
Q5: What are the typical sensitivity and reproducibility of a this compound ELISA kit?
The sensitivity and reproducibility can vary between manufacturers. However, some commercially available kits report a sensitivity of as low as 0.625 ng/mL. The intra- and inter-assay coefficients of variation (CVs) are generally expected to be less than 15%.
Troubleshooting Guide
Issue 1: Higher than Expected this compound Concentrations
| Possible Cause | Recommended Solution |
| Cross-reactivity with other estrogen metabolites | Review the kit's cross-reactivity data table. If a known cross-reactant is expected in your samples, consider sample purification or using a more specific detection method like LC-MS for confirmation. |
| High background signal | Optimize washing steps by increasing the number of washes or the soak time. Ensure that the blocking buffer is fresh and completely covers the well surface. |
| Contamination of reagents | Use fresh, properly stored reagents. Avoid cross-contamination between wells by using new pipette tips for each sample and reagent. |
| Incorrect standard curve preparation | Ensure accurate serial dilutions of the standards. Re-prepare the standard curve if necessary. |
Issue 2: Poor Reproducibility (High CV%)
| Possible Cause | Recommended Solution |
| Inconsistent pipetting technique | Use calibrated pipettes and ensure consistent timing and technique for all pipetting steps. |
| Temperature fluctuations | Allow all reagents and plates to equilibrate to room temperature before use. Ensure consistent incubation temperatures. |
| Improper plate washing | Ensure all wells are washed uniformly and thoroughly. An automated plate washer can improve consistency. |
| Edge effects | Avoid using the outer wells of the plate if edge effects are suspected. Ensure the plate is properly sealed during incubations to prevent evaporation. |
Issue 3: Low or No Signal
| Possible Cause | Recommended Solution |
| Incorrect reagent addition | Double-check the protocol to ensure all reagents were added in the correct order and volume. |
| Inactive enzyme conjugate or substrate | Ensure reagents are stored correctly and have not expired. Prepare fresh substrate solution before use. |
| Insufficient incubation times or temperatures | Adhere strictly to the incubation times and temperatures specified in the protocol. |
| Presence of inhibitors in the sample | Sample dilution may help to mitigate the effect of inhibitors. |
Data Presentation
Cross-Reactivity Data for a Commercial this compound ELISA Kit
The following table summarizes the cross-reactivity of the monoclonal antibody (clone 4C11) used in the IBL International ESTRAMET™ 2/16 ELISA kit with various estrogen metabolites.
| Compound | Common Name | % Cross-Reactivity |
| 1,3,5-Estratrien-2,3-diol-17-one | This compound | 100.0 |
| 1,3,5-Estratrien-2,3,17β-triol | 2-Hydroxyestradiol | 100.0 |
| 1,3,5-Estratrien-2,3,16α,17β-tetrol | 2-Hydroxyestriol | 68.0 |
| 1,3,5-Estratrien-3,4,-diol-17-one | 4-Hydroxyestrone | 2.1 |
| 1,3,5-Estratrien-3,16α,17β-triol | Estriol | 0.2 |
| 1,3,5-Estratrien-3-ol-17-one | Estrone | 0.2 |
| 1,3,5-Estratrien-3-ol-17β-diol | Estradiol | 0.1 |
| 1,3,5-Estratrien-3,16α-diol-17-one | 16α-Hydroxyestrone | 0.0 |
| 1,3,5-Estratrien |
Technical Support Center: Method Refinement for Separating 2- and 4-Hydroxyestrone Isomers
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the separation of 2- and 4-hydroxyestrone isomers.
Troubleshooting Guide
Issue: Poor chromatographic resolution of 2- and 4-hydroxyestrone isomers.
Question: My HPLC/LC-MS method is showing poor separation or co-elution of the 2-hydroxyestrone and 4-hydroxyestrone peaks. What steps can I take to improve the resolution?
Answer:
Poor resolution of these isomers is a common challenge due to their structural similarity. Here are several strategies to improve separation:
-
Column Selection:
-
Consider using a column with a different stationary phase chemistry. While C18 columns are widely used, phenyl-bonded phases or biphenyl columns can offer alternative selectivity for aromatic compounds like estrogens and may improve the resolution of structural isomers.[1][2] Carbon-based stationary phases, such as porous graphitic carbon, have also shown excellent performance in separating estrogen isomers.[2]
-
For HPLC, a reversed-phase C18 column with a smaller particle size (e.g., 2.7 µm or less) can provide higher efficiency and better separation.[3]
-
-
Mobile Phase Optimization:
-
Gradient Elution: A shallow gradient of the organic modifier (e.g., methanol or acetonitrile) in the mobile phase can enhance the separation of closely eluting compounds.[3][4] For example, a linear gradient changing the methanol concentration from 72% to 85% over an extended period (e.g., 75 minutes) has been used successfully.[4]
-
Solvent Choice: While acetonitrile is common, methanol can provide different selectivity for aromatic isomers and might improve resolution on certain columns, like biphenyl phases.[1]
-
Additives: The addition of a small amount of formic acid (e.g., 0.1%) to the aqueous portion of the mobile phase is standard for improving peak shape and ionization efficiency in LC-MS.[3][4]
-
-
Flow Rate and Temperature:
-
Lowering the flow rate can sometimes improve resolution, although it will increase the run time.
-
Optimizing the column temperature can also affect selectivity. A typical starting point is around 40°C.[4]
-
Issue: Low sensitivity and difficulty in detecting low-abundance isomers.
Question: I am having trouble detecting 2- and 4-hydroxyestrone, especially in samples with low concentrations. How can I enhance the sensitivity of my method?
Answer:
Low circulating levels of estrogen metabolites present a significant analytical challenge.[5] Here are ways to improve detection sensitivity:
-
Derivatization:
-
For GC-MS: Derivatization is essential for GC-MS analysis of estrogens to increase their volatility and thermal stability.[5] Silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are commonly used to create trimethylsilyl (TMS) derivatives.[6][7] Pentafluorobenzoyl chloride (PFBCl) can also be used to create derivatives that are highly sensitive in negative chemical ionization (NCI) mode.[8][9]
-
For LC-MS/MS: While not always necessary, derivatization can significantly enhance ionization efficiency and thus sensitivity.[10][11] Dansyl chloride is a common derivatizing agent for estrogens, allowing for fluorescence detection or enhanced electrospray ionization.[3][12] However, be aware that dansylated products can be light-sensitive.[11]
-
-
Mass Spectrometry Detection:
-
Tandem Mass Spectrometry (MS/MS): Using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity, which is crucial for distinguishing isomers from matrix interferences.[13]
-
Ionization Mode: For underivatized estrogens, negative ion mode electrospray ionization (ESI) is often used.[13] For certain derivatives, positive ion mode may be more sensitive.[11]
-
High-Resolution Mass Spectrometry: High-resolution MS can also be employed to improve specificity, but tandem MS is generally preferred for quantification.
-
-
Sample Preparation:
-
Solid-Phase Extraction (SPE): A robust SPE protocol is critical for cleaning up the sample and concentrating the analytes. Oasis HLB cartridges are commonly used for extracting estrogens from biological fluids.[7] A two-step SPE process using a C18 cartridge followed by a florisil cartridge can further reduce matrix effects.[14]
-
Liquid-Liquid Extraction (LLE): LLE is another effective method for sample cleanup.[5]
-
Issue: Matrix effects are interfering with quantification.
Question: I am observing signal suppression or enhancement in my LC-MS/MS analysis, likely due to matrix effects from my biological samples. How can I mitigate this?
Answer:
Matrix effects are a common problem in bioanalysis. Here are some strategies to address them:
-
Stable Isotope-Labeled Internal Standards: The most effective way to compensate for matrix effects is to use a stable isotope-labeled internal standard (e.g., d4-estrone) for each analyte.[4][13] These standards co-elute with the analyte and experience similar matrix effects, allowing for accurate quantification.
-
Improved Sample Cleanup: As mentioned above, optimizing your SPE or LLE protocol can significantly reduce interfering matrix components.[7][14]
-
Chromatographic Separation: Ensure that your chromatographic method separates the analytes of interest from the bulk of the matrix components.
-
Dilution: If sensitivity allows, diluting the sample can reduce the concentration of interfering substances.
Frequently Asked Questions (FAQs)
What are the primary analytical methods for separating 2- and 4-hydroxyestrone isomers?
The main methods are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[5] LC-MS/MS is often considered the gold standard due to its high sensitivity and specificity without the need for derivatization in many cases.[5][11] GC-MS is also highly sensitive but requires derivatization.[5][8][9] HPLC with UV or fluorescence detection can be used, but may lack the sensitivity required for biological samples with low concentrations.[3][15]
Why is the separation of 2- and 4-hydroxyestrone isomers important?
These two isomers are metabolites of estrone and have different biological activities.[16] this compound is often considered a "good" estrogen metabolite with anti-proliferative properties, while 4-hydroxyestrone is thought to be more genotoxic and may contribute to tumor growth.[16][17] The ratio of these metabolites, particularly the this compound/16α-hydroxyestrone ratio, has been investigated as a potential biomarker for breast cancer risk.[17][18]
Is derivatization always necessary for the analysis of these isomers?
For GC-MS, derivatization is mandatory to make the estrogens volatile.[5] For LC-MS/MS, it is not always required, and there are methods for analyzing the underivatized ("nascent") forms.[13][19] However, derivatization can significantly improve the sensitivity of LC-MS/MS methods, which can be crucial when dealing with low endogenous concentrations.[11]
What are some common derivatizing agents for estrogens?
-
For GC-MS: Trimethylsilylating (TMS) agents like BSTFA and MSTFA are common.[7] For enhanced sensitivity, perfluoroacylating agents like pentafluorobenzoyl chloride (PFBCl) are used.[8][9]
-
For LC-MS/MS: Dansyl chloride is a widely used derivatizing agent that adds a fluorescent tag and improves ionization efficiency.[3][11] Other agents like methyl piperazine (MPPZ) have also been developed.[11]
Experimental Protocols and Data
Table 1: Comparison of LC-MS/MS and GC-MS Methods for Hydroxyestrone Isomer Separation
| Parameter | LC-MS/MS Method Example | GC-MS Method Example |
| Instrumentation | Triple Quadrupole LC-MS/MS | Gas Chromatograph with Mass Spectrometer |
| Sample Preparation | Solid-Phase Extraction (SPE) | Liquid-Liquid or Solid-Phase Extraction, followed by derivatization |
| Derivatization | Often optional; Dansyl chloride for increased sensitivity[11] | Mandatory; e.g., MSTFA to form TMS derivatives[18] |
| Column | Reversed-phase C18 (e.g., 150 mm x 2.0 mm, 4 µm)[4] | High-temperature capillary column (e.g., MXT-1)[20] |
| Mobile Phase/Gas | Gradient of methanol and 0.1% formic acid in water[4] | Helium carrier gas |
| Flow Rate | 200 µL/min[4] | N/A |
| Temperature Program | Isothermal (e.g., 40°C)[4] | Temperature gradient (e.g., 200°C to 234°C)[18] |
| Detection Mode | ESI in negative ion mode, MRM | Electron Ionization (EI) or Negative Chemical Ionization (NCI), SIM/SCAN |
| LOD/LOQ | pg/mL range (e.g., 1.0 pg/mL)[13][19] | Sub-ng/mL to pg/mL range (e.g., 0.02-0.1 ng/mL)[20] |
Detailed Methodologies
LC-MS/MS Protocol for 15 Estrogen Metabolites (including 2- and 4-hydroxyestrone)
This method is adapted from a published protocol for urinary estrogen metabolite analysis.[4]
-
Sample Preparation:
-
Start with 0.5 mL of urine.
-
Perform enzymatic hydrolysis to deconjugate the metabolites.
-
Extract the analytes using solid-phase extraction (SPE).
-
Evaporate the eluate and reconstitute in the initial mobile phase.
-
(Optional) Derivatize the sample to enhance sensitivity.[4]
-
-
Chromatography:
-
Mass Spectrometry:
-
Instrument: Triple quadrupole mass spectrometer.
-
Ionization: Electrospray Ionization (ESI), typically in negative ion mode for underivatized estrogens.
-
Detection: Multiple Reaction Monitoring (MRM) using specific precursor and product ion transitions for 2- and 4-hydroxyestrone.
-
GC-MS Protocol for Urinary Estrogen Metabolites
This method is based on a protocol for analyzing 14 urinary estrogens.[18]
-
Sample Preparation and Derivatization:
-
Extract estrogens from the urine sample using a suitable method (e.g., LLE or SPE).
-
Evaporate the organic phase to dryness under a stream of nitrogen.[18]
-
Reconstitute the residue in 50 µL of a derivatizing solution such as MSTFA with a catalyst (e.g., NH4I/dithioerythritol).[18]
-
Heat the sample at 70°C for 1 hour to complete the derivatization.[18]
-
-
Gas Chromatography:
-
Mass Spectrometry:
-
Ionization: Electron Ionization (EI).
-
Detection: Selected Ion Monitoring (SIM) mode, monitoring characteristic ions for the TMS derivatives of 2- and 4-hydroxyestrone.
-
Visualizations
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. madbarn.com [madbarn.com]
- 3. Development of an HPLC-FLD Method for Estradiol and Metabolites: Application of Solid-Phase Microextraction [mdpi.com]
- 4. A Liquid Chromatography-Mass Spectrometry Method for the Simultaneous Measurement of Fifteen Urinary Estrogens and Estrogen Metabolites: Assay Reproducibility and Inter-individual Variability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current strategies for quantification of estrogens in clinical research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Derivatization procedures for the detection of estrogenic chemicals by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. researchgate.net [researchgate.net]
- 11. Derivatization enhances analysis of estrogens and their bioactive metabolites in human plasma by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Rapid measurement of estrogens and their metabolites in human serum by liquid chromatography-tandem mass spectrometry without derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. Signs You Aren't Metabolizing Estrogen Properly [rupahealth.com]
- 17. renewyouth.com [renewyouth.com]
- 18. iris.unito.it [iris.unito.it]
- 19. sciex.com [sciex.com]
- 20. A novel GC-MS method in urinary estrogen analysis from postmenopausal women with osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Battle: ELISA vs. GC-MS for 2-Hydroxyestrone Quantification in Research
A comprehensive guide for researchers, scientists, and drug development professionals on selecting the optimal method for quantifying the critical estrogen metabolite, 2-Hydroxyestrone.
In the intricate world of steroid hormone analysis, the accurate quantification of estrogen metabolites is paramount for advancing research in areas ranging from cancer biology to endocrinology. Among these metabolites, this compound (2-OHE1), a catechol estrogen, has garnered significant attention for its potential role as a biomarker. The choice of analytical technique for its measurement is a critical decision that can significantly impact experimental outcomes. This guide provides a detailed comparison of two widely used methods: the Enzyme-Linked Immunosorbent Assay (ELISA) and Gas Chromatography-Mass Spectrometry (GC-MS).
At a Glance: Key Performance Metrics
For researchers requiring a quick overview, the following table summarizes the key quantitative performance characteristics of ELISA and GC-MS for this compound quantification.
| Performance Metric | ELISA | GC-MS |
| Sensitivity (LOD/LOQ) | Typically in the range of 0.625 ng/mL.[1][2][3][4] | Can achieve lower limits of quantification, often in the range of 0.02 to 0.1 ng/mL.[5][6] |
| Specificity | Prone to cross-reactivity with other structurally similar estrogen metabolites, which can lead to overestimated concentrations.[7] | Highly specific due to the combination of chromatographic separation and mass fragmentation analysis, minimizing interferences.[7] |
| Accuracy | Absolute values may differ from GC-MS, often showing consistently lower results, though well-correlated.[1][2] | Considered the "gold standard" for accuracy due to its high specificity and ability to use isotopically labeled internal standards.[8] |
| Precision (CV%) | Intra-assay coefficients of variation (CVs) typically range from 10% to 20%.[1][2][3] | Generally exhibits higher precision with CVs ranging from 1.4% to 10.5%.[5][6] |
| Throughput | High-throughput, suitable for analyzing large numbers of samples simultaneously in a 96-well plate format. | Lower throughput due to longer sample preparation and run times. |
| Cost & Complexity | Relatively inexpensive and requires standard laboratory equipment. The procedure is less complex.[9][10][11] | Higher initial instrument cost and requires specialized expertise for operation and data analysis. Sample preparation can be more complex and labor-intensive.[9] |
Delving Deeper: Methodologies and Workflows
Understanding the experimental protocols is crucial for appreciating the strengths and limitations of each technique.
ELISA: The Immunoassay Approach
The Enzyme-Linked Immunosorbent Assay is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones. For this compound, a competitive ELISA is commonly employed.
Experimental Workflow:
Figure 1. Experimental workflow for this compound quantification using ELISA.
Detailed ELISA Protocol Steps:
-
Sample Preparation: Urine samples are often subjected to enzymatic hydrolysis (deconjugation) to measure both free and conjugated forms of 2-OHE1.[12]
-
Competitive Binding: The sample (containing unlabeled 2-OHE1) and a fixed amount of enzyme-labeled 2-OHE1 are added to microplate wells coated with a specific antibody. During incubation, the unlabeled 2-OHE1 from the sample and the enzyme-labeled 2-OHE1 compete for binding to the limited number of antibody sites.
-
Washing: The wells are washed to remove any unbound antigen.
-
Substrate Addition and Signal Detection: A substrate for the enzyme is added. The enzyme converts the substrate into a colored product. The intensity of the color is inversely proportional to the concentration of 2-OHE1 in the sample.
-
Quantification: The absorbance is read using a microplate reader, and the concentration of 2-OHE1 is determined by comparing the results to a standard curve.
GC-MS: The Gold Standard
Gas Chromatography-Mass Spectrometry is a powerful analytical technique that combines the separating power of gas chromatography with the detection capabilities of mass spectrometry. It is widely regarded as a reference method for steroid analysis due to its high sensitivity and specificity.
Experimental Workflow:
Figure 2. Experimental workflow for this compound quantification using GC-MS.
Detailed GC-MS Protocol Steps:
-
Sample Preparation: This is a multi-step process that typically involves:
-
Hydrolysis: Similar to ELISA, enzymatic deconjugation is performed to measure total 2-OHE1.
-
Extraction: The deconjugated sample is subjected to solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate the estrogens and remove interfering substances.[7]
-
Derivatization: Estrogens are not volatile enough for GC analysis. Therefore, they are chemically modified (derivatized) to increase their volatility and improve their chromatographic behavior. A common derivatization method is silylation, for example, using MSTFA (N-methyl-N-(trimethylsilyl)trifluoroacetamide).[7]
-
-
Gas Chromatography: The derivatized sample is injected into the GC, where it is vaporized. An inert carrier gas (e.g., helium) carries the sample through a heated column. The different components of the sample are separated based on their boiling points and interactions with the column's stationary phase.
-
Mass Spectrometry: As the separated components exit the GC column, they enter the mass spectrometer. Here, they are ionized, and the resulting charged fragments are separated based on their mass-to-charge ratio. The unique fragmentation pattern of 2-OHE1 allows for its specific detection and quantification.
Discussion: Making the Right Choice
The choice between ELISA and GC-MS for this compound quantification depends heavily on the specific research question, the number of samples, available resources, and the required level of data quality.
When to Choose ELISA:
-
Large-scale epidemiological studies: The high-throughput nature and lower cost of ELISA make it well-suited for screening a large number of samples.[1][2]
-
Preliminary or exploratory studies: When a rapid and cost-effective method is needed to assess trends or relative changes in 2-OHE1 levels.
-
Resource-limited settings: ELISA requires less expensive equipment and less specialized technical expertise compared to GC-MS.
It is important to acknowledge that while ELISA offers convenience, the absolute concentrations obtained may be higher than those measured by mass spectrometry-based methods, and the correlation between the two can be weaker, especially in populations with low estrogen levels like postmenopausal women.[10][11][13][14]
When to Choose GC-MS:
-
Studies requiring high accuracy and specificity: When precise and accurate quantification is critical, such as in clinical trials or studies investigating subtle metabolic changes.[9][15]
-
Validation of immunoassay results: GC-MS is often used to validate the findings of studies that initially used ELISA.[8]
-
Analysis of complex matrices: The superior separation and detection capabilities of GC-MS make it ideal for analyzing samples with many potentially interfering compounds.
-
Metabolomic studies: When simultaneous quantification of multiple estrogen metabolites is required, GC-MS methods can be developed to analyze a panel of estrogens in a single run.[7]
While GC-MS provides the highest level of analytical rigor, it is more time-consuming, expensive, and requires a higher level of technical skill.
Conclusion
Both ELISA and GC-MS are valuable tools for the quantification of this compound. ELISA offers a high-throughput and cost-effective solution for large-scale studies, while GC-MS provides the gold standard in terms of accuracy, specificity, and sensitivity. The decision of which method to employ should be made after careful consideration of the study's objectives, budget, and the level of analytical detail required. For many research endeavors, a tiered approach, where initial screening is performed with ELISA followed by validation of key findings with GC-MS, may represent the most efficient and robust strategy.
References
- 1. A new ELISA kit for measuring urinary this compound, 16alpha-hydroxyestrone, and their ratio: reproducibility, validity, and assay performance after freeze-thaw cycling and preservation by boric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Urinary 2/16 estrogen metabolite ratio levels in healthy women: a review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel GC-MS method in urinary estrogen analysis from postmenopausal women with osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. iris.unito.it [iris.unito.it]
- 8. researchgate.net [researchgate.net]
- 9. Current strategies for quantification of estrogens in clinical research - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Comparison of liquid chromatography-tandem mass spectrometry, RIA, and ELISA methods for measurement of urinary estrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Comparison of liquid chromatography-tandem mass spectrometry, RIA, and ELISA methods for measurement of urinary estrogens. – Immuno Histo Chemistry Reagents [immunoprice.com]
- 14. Comparison of liquid chromatography-mass spectrometry, radioimmunoassay, and enzyme-linked immunosorbent assay methods for measurement of urinary estrogens - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
A Researcher's Guide to the Validation of a New ELISA Kit for Measuring Urinary 2-OHE1 and 16α-OHE1
For researchers in oncology, endocrinology, and drug development, the accurate measurement of urinary estrogen metabolites, specifically 2-hydroxyestrone (2-OHE1) and 16α-hydroxyestrone (16α-OHE1), is critical for risk assessment and therapeutic monitoring. While mass spectrometry-based methods are considered the gold standard, enzyme-linked immunosorbent assays (ELISAs) offer a high-throughput and cost-effective alternative. This guide provides a comprehensive comparison of a commercially available ELISA kit for these metabolites with the gold-standard liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, complete with experimental validation protocols and performance data.
Performance Comparison: ELISA vs. LC-MS/MS
The selection of an appropriate analytical method hinges on a thorough understanding of its performance characteristics. The following tables summarize the key validation parameters for a commercially available ELISA kit, the ESTRAMET™ 2/16, and compares them with the performance of LC-MS/MS.
| Performance Metric | ESTRAMET™ 2/16 ELISA Kit | LC-MS/MS | Key Considerations |
| Sensitivity (Limit of Detection) | 0.625 ng/mL[1][2][3] | pg/mL range | LC-MS/MS offers significantly higher sensitivity, which is crucial for studies involving populations with low estrogen metabolite levels, such as postmenopausal women[4]. |
| Precision (Intra-assay CV) | Mean: 4.6% - 4.9%[5] | < 9.4%[4] | Both methods demonstrate good intra-assay precision. |
| Precision (Inter-assay CV) | Mean: 4.7% - 9.5%[5] | < 9.4%[4] | LC-MS/MS generally shows lower inter-assay variability, indicating better long-term reproducibility. |
| Accuracy (Recovery) | 100% recovery of spiked steroid in urine samples[6] | High accuracy with the use of internal standards | ELISA kits can achieve high recovery, but this should be validated for the specific urine matrix. |
| Correlation with Gold Standard | High correlation in premenopausal women (r = 0.8-0.9), moderate in postmenopausal women (r = 0.4-0.8)[4] | N/A (Is the gold standard) | The correlation of ELISA with mass spectrometry can be weaker in samples with low analyte concentrations[4]. |
| Throughput | High (96-well plate format) | Lower | ELISA is well-suited for large-scale epidemiological studies due to its higher throughput. |
| Cost | Lower | Higher | The instrumentation and operational costs for LC-MS/MS are substantially higher than for ELISA. |
Cross-Reactivity Profile of the ESTRAMET™ 2/16 ELISA
Specificity is a critical parameter for any immunoassay. The cross-reactivity of the antibodies used in the ESTRAMET™ 2/16 kit has been characterized to ensure specific detection of the target metabolites.
| Compound | % Cross-Reactivity with 2-OHE1 Antibody |
| This compound | 100.0[6] |
| 2-Hydroxyestradiol | 100.0[6] |
| 2-Hydroxyestriol | 68.0[6] |
Note: The kit is designed to measure total 2-hydroxyestrogens (2OHE). Data on the cross-reactivity of the 16α-OHE1 antibody was not specified in the provided search results.
Experimental Protocols for ELISA Kit Validation
A rigorous validation process is essential to ensure the reliability of a new ELISA kit. The following protocols outline the key experiments that should be performed.
Precision (Reproducibility) Assessment
Objective: To determine the intra- and inter-assay variability of the ELISA kit.
Methodology:
-
Intra-assay Precision:
-
Prepare urine samples at three different concentrations (low, medium, and high) spanning the standard curve range.
-
Assay 20 replicates of each concentration on the same plate.
-
Calculate the mean, standard deviation (SD), and coefficient of variation (CV%) for each concentration. The CV% (SD/mean * 100) should be within acceptable limits (typically <15%).
-
-
Inter-assay Precision:
-
Use the same three concentrations of urine samples.
-
Assay these samples in duplicate on at least 10 different plates, ideally on different days and by different operators.
-
Calculate the mean, SD, and CV% for each concentration across all plates. The inter-assay CV% should also be within acceptable limits (typically <20%).
-
Accuracy (Recovery) Study
Objective: To assess the ability of the assay to accurately measure a known amount of analyte added to the urine matrix.
Methodology:
-
Select a pooled urine sample with a known low endogenous concentration of 2-OHE1 and 16α-OHE1.
-
Spike the urine pool with known concentrations of 2-OHE1 and 16α-OHE1 standards at three levels (low, medium, and high).
-
Assay the spiked and unspiked samples.
-
Calculate the percentage recovery as: [(Concentration in spiked sample - Concentration in unspiked sample) / Spiked concentration] * 100.
-
Acceptable recovery is typically between 80-120%.
Linearity of Dilution
Objective: To ensure that the assay provides proportional results when a sample is diluted.
Methodology:
-
Select a urine sample with high endogenous concentrations of 2-OHE1 and 16α-OHE1.
-
Serially dilute the sample with the provided assay diluent (e.g., 1:2, 1:4, 1:8, 1:16).
-
Assay the undiluted and diluted samples.
-
Multiply the measured concentrations of the diluted samples by their respective dilution factors.
-
The corrected concentrations should be consistent across the dilution series and agree with the undiluted sample concentration.
Correlation with a Gold-Standard Method (LC-MS/MS)
Objective: To compare the results obtained from the ELISA kit with those from a validated LC-MS/MS method.
Methodology:
-
Analyze a panel of at least 40-50 individual urine samples using both the new ELISA kit and a validated LC-MS/MS method. The samples should cover a wide range of concentrations.
-
Perform a statistical analysis to determine the correlation between the two methods using Spearman's rank correlation coefficient (r) or Pearson's correlation coefficient if the data is normally distributed.[4]
-
A high correlation coefficient (ideally >0.8) indicates good agreement between the two methods.
Visualizing Key Processes
To better understand the biological context and the experimental procedures, the following diagrams have been generated.
Caption: Estrogen Metabolism Pathway to 2-OHE1 and 16α-OHE1.
Caption: Experimental Workflow for ELISA Kit Validation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Urinary 2/16 estrogen metabolite ratio levels in healthy women: a review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of liquid chromatography-tandem mass spectrometry, RIA, and ELISA methods for measurement of urinary estrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Changes in this compound and 16α-Hydroxyestrone Metabolism with Flaxseed Consumption: Modification by COMT and CYP1B1 Genotype - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ibl-international.com [ibl-international.com]
A Comparative Analysis of the Antiestrogenic Effects of 2-Hydroxyestrone and 2-Methoxyestradiol
For Immediate Release
This guide provides a detailed comparison of the antiestrogenic properties of two endogenous estrogen metabolites, 2-Hydroxyestrone (2-OHE1) and 2-Methoxyestradiol (2-ME2). The information presented is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview of their mechanisms of action, supported by experimental data.
Introduction
Estrogen metabolites play a crucial role in modulating estrogenic activity, with some exhibiting antagonistic effects that are of significant interest in cancer research, particularly in hormone-dependent cancers like breast cancer. This compound (2-OHE1), a major catechol estrogen, and 2-Methoxyestradiol (2-ME2), a metabolite of estradiol, have both demonstrated antiproliferative and antiestrogenic properties, albeit through distinct mechanisms. This guide aims to delineate these differences, providing a clear comparison of their biochemical and cellular effects.
Comparative Quantitative Data
The following tables summarize the available quantitative data for this compound and 2-Methoxyestradiol concerning their binding affinity to estrogen receptors and their antiproliferative effects on breast cancer cell lines. It is important to note that the data for 2-OHE1's antiproliferative effects are observed under conditions where its metabolic degradation is inhibited.
Table 1: Estrogen Receptor Binding Affinity (Ki)
| Compound | Estrogen Receptor α (ERα) | Estrogen Receptor β (ERβ) | Reference |
| 2-Methoxyestradiol (2-ME2) | 21 nM | 417 nM | [1] |
| This compound (2-OHE1) | High Affinity (Specific Ki not available in cited literature) | Preferential binding for ERα over ERβ |
Table 2: Antiproliferative Activity (IC50) in Breast Cancer Cell Lines
| Compound | Cell Line | IC50 Value | Reference |
| 2-Methoxyestradiol (2-ME2) | MCF-7 (ER+) | 1.5 µM | |
| MDA-MB-231 (ER-) | 1.1 µM | ||
| MDA-MB-435 (ER-) | 1.3 µM | ||
| MCF-7 (ER+) | 2.5 µM | [2] | |
| This compound (2-OHE1) * | MCF-7 (ER+) | Marked suppression at 10-7 M and 10-8 M | [3] |
*Antiproliferative effects of 2-OHE1 were observed in the presence of a catechol-O-methyltransferase (COMT) inhibitor.
Mechanisms of Antiestrogenic Action
The antiestrogenic effects of 2-OHE1 and 2-ME2 are mediated through fundamentally different signaling pathways.
This compound (2-OHE1): An Estrogen Receptor-Mediated Antagonist
The antiestrogenic activity of 2-OHE1 is primarily dependent on its interaction with the estrogen receptor (ER).[3] It is considered a "weak" estrogen that can act as an antagonist in the presence of more potent estrogens like estradiol. Its mechanism involves:
-
Competitive Binding to ER: 2-OHE1 binds to the estrogen receptor, competing with estradiol.[3]
-
Downregulation of Pro-Survival Pathways: Upon binding to the ER, 2-OHE1 has been shown to down-regulate the PI3K/Akt/mTOR signaling pathway, which is crucial for cell proliferation and survival.[4][5]
However, the antiestrogenic effect of 2-OHE1 is often masked by its rapid metabolic methylation by catechol-O-methyltransferase (COMT). Inhibition of COMT is necessary to observe its significant antiproliferative actions in vitro.[3]
Figure 1: Signaling pathway of this compound's antiestrogenic effect.
2-Methoxyestradiol (2-ME2): An ER-Independent Cytotoxic Agent
In contrast to 2-OHE1, the antiproliferative and pro-apoptotic effects of 2-ME2 are largely independent of the estrogen receptor.[1][6] Its primary mechanisms of action include:
-
Microtubule Disruption: 2-ME2 binds to tubulin, inhibiting microtubule polymerization. This leads to mitotic arrest at the G2/M phase of the cell cycle and subsequent apoptosis.[7][8]
-
Inhibition of HIF-1α: 2-ME2 is a potent inhibitor of Hypoxia-Inducible Factor 1-alpha (HIF-1α), a key transcription factor that promotes angiogenesis and tumor cell survival under hypoxic conditions. By inhibiting HIF-1α, 2-ME2 exerts anti-angiogenic effects.
-
Induction of Apoptosis: Through the disruption of microtubule dynamics and other cellular stresses, 2-ME2 activates apoptotic pathways, leading to programmed cell death in a variety of cancer cell lines, including those that are ER-negative.[9]
Figure 2: Signaling pathway of 2-Methoxyestradiol's anticancer effects.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of 2-OHE1 and 2-ME2.
Competitive Estrogen Receptor Binding Assay
This assay is used to determine the binding affinity of a test compound to the estrogen receptor.
-
Materials: Purified recombinant human ERα and ERβ, [3H]-Estradiol, test compounds (2-OHE1, 2-ME2), assay buffer (e.g., TEG buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, pH 7.4), dextran-coated charcoal.
-
Procedure:
-
A constant concentration of purified ERα or ERβ is incubated with a fixed concentration of [3H]-Estradiol.
-
Increasing concentrations of the unlabeled test compound (2-OHE1 or 2-ME2) are added to compete with [3H]-Estradiol for binding to the receptor.
-
The reaction is incubated to equilibrium (e.g., 18-24 hours at 4°C).
-
Dextran-coated charcoal is added to adsorb unbound steroids.
-
The mixture is centrifuged, and the radioactivity in the supernatant (representing bound [3H]-Estradiol) is measured using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of [3H]-Estradiol (IC50) is determined.
-
The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.
-
Figure 3: Experimental workflow for ER competitive binding assay.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Materials: Breast cancer cell lines (e.g., MCF-7, MDA-MB-231), cell culture medium, 96-well plates, test compounds (2-OHE1, 2-ME2), MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, solubilization solution (e.g., DMSO or SDS in HCl).
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The absorbance is directly proportional to the number of viable cells. The IC50 value (concentration that inhibits 50% of cell growth) can be calculated from the dose-response curve.
-
Apoptosis Assay (TUNEL Assay)
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of apoptosis.
-
Materials: Cells cultured on coverslips or in chamber slides, test compounds, fixation solution (e.g., 4% paraformaldehyde), permeabilization solution (e.g., 0.1% Triton X-100 in sodium citrate), TdT reaction mix (containing TdT enzyme and labeled dUTPs), fluorescently labeled antibodies (if using indirect detection), and a fluorescent microscope.
-
Procedure:
-
Treat cells with the test compounds to induce apoptosis.
-
Fix the cells with the fixation solution and then permeabilize them.
-
Incubate the cells with the TdT reaction mix. The TdT enzyme will catalyze the addition of labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.
-
If using indirect detection, incubate with a fluorescently labeled antibody that recognizes the incorporated labeled dUTPs.
-
Counterstain the nuclei with a DNA dye (e.g., DAPI).
-
Visualize the cells under a fluorescent microscope. Apoptotic cells will show bright fluorescence in their nuclei.
-
Summary and Conclusion
This compound and 2-Methoxyestradiol both exhibit antiestrogenic and antiproliferative effects, but their mechanisms of action are distinct.
-
This compound acts as an ER-mediated antiestrogen, competing with more potent estrogens and downregulating pro-proliferative signaling pathways. Its efficacy is highly dependent on the metabolic environment, particularly the activity of the COMT enzyme.
-
2-Methoxyestradiol functions as a broad-spectrum cytotoxic agent that is largely independent of the estrogen receptor. Its ability to disrupt microtubule function and inhibit HIF-1α makes it a potent inducer of cell cycle arrest and apoptosis in a wide range of cancer cells.
The choice of which compound to investigate or develop further for therapeutic purposes would depend on the specific context, such as the estrogen receptor status of the target cancer and the desired mechanism of action. The data presented in this guide provide a foundation for researchers to make informed decisions in their ongoing studies of estrogen metabolites and their potential as anticancer agents.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Inhibition of MCF-7 breast cancer cell proliferation and in vivo steroid sulphatase activity by 2-methoxyoestradiol-bis-sulphamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antiestrogen action of this compound on MCF-7 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | Rupa Health [rupahealth.com]
- 5. Opposite estrogen effects of estrone and this compound on MCF-7 sensitivity to the cytotoxic action of cell growth, oxidative stress and inflammation activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2-Methoxyestradiol inhibits proliferation and induces apoptosis independently of estrogen receptors alpha and beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2-Methoxyestradiol, a promising anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2-Methoxyestradiol - Wikipedia [en.wikipedia.org]
- 9. 2-methoxyestradiol inhibits the malignant behavior of triple negative breast cancer cells by altering their miRNome - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Genotoxicity of 2-Hydroxyestrone and 4-Hydroxyestrone
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the genotoxic potential of two key estrogen metabolites: 2-hydroxyestrone (2-OHE1) and 4-hydroxyestrone (4-OHE1). The information presented is supported by experimental data to assist researchers in understanding their distinct roles in cellular processes and potential implications in disease development.
Executive Summary
Estrone, a primary estrogen, is metabolized in the body into several hydroxylated forms, with 2-OHE1 and 4-OHE1 being two of the most significant. While structurally similar, their biological activities and genotoxic potentials differ markedly. Experimental evidence consistently demonstrates that 4-hydroxyestrone is the more genotoxic metabolite , primarily due to its capacity to generate reactive oxygen species (ROS) and form DNA adducts that can lead to mutations. In contrast, this compound is generally considered to be non-genotoxic and may even confer protective effects.
Data Presentation: Quantitative Comparison of Genotoxicity
The following table summarizes key quantitative data from studies evaluating the genotoxic effects of 2-OHE1 and 4-OHE1.
| Genotoxicity Endpoint | This compound (2-OHE1) | 4-Hydroxyestrone (4-OHE1) | Control | Key Findings & References |
| Oxidative DNA Damage (8-OHdG formation) | No significant increase over control levels. | 1.61 ± 0.79 8-OHdG/10⁵ dG | 0.68 ± 0.25 8-OHdG/10⁵ dG | 4-OHE1 significantly increases the formation of 8-hydroxy-2'-deoxyguanosine (8-OHdG), a marker of oxidative DNA damage, through redox cycling. 2-OHE1 does not induce this effect.[1] |
| Depurinating DNA Adduct Formation | Forms stable, less harmful DNA adducts at minimal levels.[2] | Forms high levels of unstable, depurinating DNA adducts (e.g., 4-OHE1-1-N3Ade, 4-OHE1-1-N7Gua).[2][3] | Not applicable | The quinone metabolite of 4-OHE1 readily reacts with DNA to form mutagenic apurinic sites.[3][4] The adducts from 2-OHE1 are less frequent and more stable.[5] |
| Micronucleus Formation | No significant increase in micronuclei formation. | Induces a significant increase in micronuclei formation, indicative of chromosomal damage. | Baseline levels | The cytokinesis-block micronucleus assay shows that 4-OHE1 is a potent inducer of chromosomal damage, while 2-OHE1 is not. |
| Comet Assay (DNA Strand Breaks) | No significant increase in comet tail length. | Causes a significant increase in comet tail length, indicating DNA single-strand breaks. | Minimal comet tail length | The alkaline Comet assay reveals that 4-OHE1 induces DNA strand breaks, a hallmark of genotoxicity. |
Signaling Pathways and Mechanisms of Genotoxicity
The differential genotoxicity of 2-OHE1 and 4-OHE1 can be attributed to their distinct metabolic pathways and the reactivity of their subsequent metabolites.
Estrogen Metabolism Pathway
Estrone is metabolized by cytochrome P450 (CYP) enzymes into its hydroxylated forms. The specific CYP enzyme involved influences the ratio of 2-OHE1 to 4-OHE1 produced.
References
- 1. Microsome-mediated 8-hydroxylation of guanine bases of DNA by steroid estrogens: correlation of DNA damage by free radicals with metabolic activation to quinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of serum estrogen-DNA adducts as potential biomarkers for breast cancer risk - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. 4-Hydroxy estrogen metabolite, causing genomic instability by attenuating the function of spindle-assembly checkpoint, can serve as a biomarker for breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Circulating 2-hydroxy and 16-α hydroxy estrone levels and risk of breast cancer among postmenopausal women - PMC [pmc.ncbi.nlm.nih.gov]
The 2-OHE1/16α-OHE1 Ratio: A Contested Biomarker for Breast Cancer Risk
The metabolism of estrogen, particularly the balance between different hydroxylation pathways, has been a significant area of research in the quest for predictive biomarkers for breast cancer. The ratio of 2-hydroxyestrone (2-OHE1) to 16α-hydroxyestrone (16α-OHE1) was once heralded as a promising indicator of breast cancer risk. This guide provides a comprehensive comparison of the scientific evidence, experimental methodologies, and the current standing of the 2/16α-OHE1 ratio in the context of breast cancer risk prediction for researchers, scientists, and drug development professionals.
The central hypothesis posits that estrogen metabolism can proceed via two main, mutually exclusive pathways: 2-hydroxylation, leading to 2-OHE1, and 16α-hydroxylation, resulting in 16α-OHE1.[1][2] These metabolites exhibit opposing biological activities. 16α-OHE1 is a potent estrogen that binds covalently to the estrogen receptor (ER), stimulating cell proliferation and is considered to have tumorigenic properties.[1][3][4][5] In contrast, 2-OHE1 has weak estrogenic activity, binds poorly to the ER, and is suggested to have anti-proliferative or even anti-estrogenic effects.[1][3][5] Consequently, a higher 2-OHE1/16α-OHE1 ratio is theorized to be protective against breast cancer, while a lower ratio would indicate increased risk.[1][6]
However, extensive research, including numerous epidemiological studies, has yielded inconsistent and often conflicting results, challenging the clinical utility of this ratio as a standalone predictive biomarker.[1][4][7][8]
Estrogen Metabolism and Signaling Pathways
Estrogen metabolism begins with the conversion of estradiol (E2) to estrone (E1). E1 then undergoes irreversible hydroxylation by various cytochrome P450 (CYP) enzymes. The 2-hydroxylation pathway, primarily mediated by CYP1A1 and CYP1B1, produces 2-OHE1.[1][5] The 16α-hydroxylation pathway, involving enzymes like CYP3A4 and CYP3A5, produces 16α-OHE1.[5][9] The differential effects of these metabolites on estrogen receptor signaling are believed to be the basis for their opposing roles in breast carcinogenesis.
Comparative Analysis of Clinical Studies
The predictive power of the 2/16α-OHE1 ratio has been scrutinized in numerous case-control and prospective studies, with results varying significantly based on study design and the menopausal status of the participants. A systematic review of nine studies found, at best, a weak protective effect in premenopausal women, but no significant association in postmenopausal women or with circulating serum/plasma levels of the ratio.[1][4] This suggests that if an association exists, it is not strong enough to serve as a reliable predictive marker.[4][10]
| Study Type | Population | Key Findings | Odds Ratio (OR) / Relative Risk (RR) (Highest vs. Lowest Quantile) | Conclusion |
| Systematic Review [1][4] | 682 Premenopausal Cases1189 Postmenopausal Cases | Found non-significant associations suggesting a weak protective effect in premenopausal women only. | Premenopausal: OR range 0.50–0.75Postmenopausal: OR range 0.71–1.31 | Does not support the ratio as a predictive marker for breast cancer risk. |
| Case-Control Study [11] | 41 Premenopausal Cases207 Postmenopausal Cases | No significant difference in the ratio for premenopausal women. A statistically significant lower ratio was found in postmenopausal cases compared to controls. | Premenopausal: Not significantPostmenopausal: p = 0.0002 | Suggests the ratio may play a role in tumorigenesis in postmenopausal women. |
| Case-Control Study [3] | 65 Breast Cancer Patients36 Controls | 2/16α-OHE1 ratios were significantly lower in cancer patients. | OR for higher ratio = 0.10 (95% CI: 0.03-0.38) | The ratio was the most significant factor predictive of breast cancer in this cohort. |
| Prospective Nested Case-Control [7] | 66 Postmenopausal Cases76 Controls | The ratio was nearly identical in cases and controls, contrary to the hypothesis. | OR = 1.13 (95% CI: 0.46-2.78) | Does not support the hypothesis that the ratio is an important risk factor. |
| Prospective Nested Case-Control [12] | 144 Breast Cancer Cases | A higher ratio was associated with a reduced risk in premenopausal women, but not significantly. No difference was seen overall. | Premenopausal (highest quintile): OR = 0.58 (95% CI: 0.25-1.34)Overall (highest quartile): OR = 1.17 (95% CI: 0.73-1.87) | Results do not support the hypothesis that the ratio predicts breast cancer risk. |
Comparison with Alternative Biomarkers
The inconclusive findings for the 2/16α-OHE1 ratio have led researchers to consider other estrogen metabolites, such as 4-hydroxyestrone (4-OHE1), and a more comprehensive profiling approach. 4-OHE1 is considered potentially carcinogenic and its exclusion from the ratio may confound results.[1][4][9]
| Biomarker | Rationale | Advantages | Disadvantages |
| 2-OHE1/16α-OHE1 Ratio | Reflects the balance between anti-estrogenic and estrogenic pathways.[1] | Simple to calculate; hypothesis is biologically plausible. | Inconsistent clinical data; ignores other key metabolites like 4-OHE1.[1][4] |
| 4-OHE1 | A metabolite with known genotoxic potential that can damage DNA.[9] | May capture a different mechanism of carcinogenesis (genotoxicity vs. receptor-mediated proliferation). | Less studied than the 2/16 ratio; requires specific and sensitive assays. |
| Comprehensive Metabolite Profile | Quantifies a wide panel of parent estrogens and their metabolites (e.g., 15 distinct metabolites).[13] | Provides a more complete picture of estrogen metabolism; may identify novel predictive signatures. | More complex data analysis; higher cost; requires advanced analytical techniques (LC-MS/MS).[14] |
Experimental Protocols
Accurate quantification of estrogen metabolites is critical for research in this field. The two most common analytical methods are enzyme immunoassay (ELISA) and mass spectrometry.
Method 1: Enzyme Immunoassay (ELISA)
ELISA is a widely used method for its relative simplicity and high throughput. Commercially available kits have been used in many of the key studies.[3][7]
Protocol Outline (Based on Urinary Measurement): [7]
-
Sample Collection: A first-morning void or 24-hour urine sample is collected. Ascorbic acid may be added as a preservative. Samples are frozen at -70°C or lower until analysis.
-
Sample Preparation: Urine samples are thawed and an aliquot is taken. The sample is acidified and subjected to enzymatic hydrolysis using β-glucuronidase/aryl sulfatase to deconjugate the metabolites.
-
Immunoassay: The assay is performed using a competitive ELISA format.
-
High-affinity monoclonal antibodies specific to 2-OHE1 or 16α-OHE1 are immobilized on microtiter plates.
-
The prepared urine sample (containing the analyte) and an enzyme-linked version of the same metabolite are added to the wells.
-
The free and enzyme-linked metabolites compete for binding to the immobilized antibodies.
-
After incubation and washing, a substrate is added, which reacts with the enzyme to produce a colorimetric signal.
-
-
Quantification: The intensity of the color is inversely proportional to the concentration of the metabolite in the sample. A standard curve is used to determine the concentration.
-
Normalization: Results are typically normalized to urinary creatinine concentration to account for variations in urine dilution.
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is considered the gold standard for its high specificity, sensitivity, and ability to measure multiple metabolites simultaneously.[13][14]
Protocol Outline (Based on Urinary Measurement): [13][15]
-
Sample Collection: As with ELISA, urine samples (typically 0.5-1.0 mL) are collected and stored at -80°C.
-
Internal Standards: Stable isotope-labeled internal standards for each analyte are added to the urine sample to ensure accurate quantification.
-
Sample Preparation & Extraction:
-
Enzymatic hydrolysis is performed to cleave glucuronide and sulfate conjugates.
-
Solid-phase extraction (SPE) or liquid-liquid extraction is used to clean up the sample and concentrate the analytes.
-
-
Derivatization (Optional but common): Analytes may be derivatized (e.g., dansylation) to improve their ionization efficiency and chromatographic properties.[13]
-
LC Separation: The extracted sample is injected into a high-performance liquid chromatography (HPLC) system, which separates the different estrogen metabolites based on their physicochemical properties.
-
MS/MS Detection: The separated metabolites are introduced into a tandem mass spectrometer. The spectrometer operates in a selected reaction monitoring (SRM) mode, providing highly specific and sensitive detection by monitoring a specific precursor-to-product ion transition for each analyte.[13]
-
Quantification: The concentration of each metabolite is determined by comparing the peak area of the endogenous analyte to that of its corresponding stable isotope-labeled internal standard.
Comparison of Analytical Methods
| Feature | ELISA | LC-MS/MS |
| Specificity | Lower; risk of cross-reactivity with structurally similar metabolites. | Higher; based on mass-to-charge ratio and fragmentation patterns.[13] |
| Sensitivity | Generally lower; may be insufficient for postmenopausal women without modification.[2] | Very high; can quantify low pg/mL concentrations. |
| Multiplexing | Single analyte per assay. | Can quantify a large panel of metabolites in a single run.[13] |
| Throughput | High; suitable for large batches. | Lower, but improving with modern instrumentation. |
| Cost & Complexity | Lower cost, less complex instrumentation. | Higher cost, requires specialized equipment and expertise. |
| Gold Standard | No | Yes, for steroid hormone analysis.[14][15] |
Conclusion and Future Directions
The hypothesis that a lower 2-OHE1/16α-OHE1 ratio is predictive of increased breast cancer risk is biologically plausible but is not consistently supported by the current body of scientific evidence, particularly from prospective studies.[1][4][5] The predictive value of the ratio appears to be weak at best and may be influenced by menopausal status, genetics, and lifestyle factors.[2][11][16]
For drug development professionals and researchers, relying on this ratio as a sole biomarker for risk stratification or as a primary endpoint in intervention studies is not advisable. The future of estrogen-related breast cancer biomarkers likely lies in a more holistic approach. This includes:
-
Comprehensive Metabolite Profiling: Utilizing advanced, high-specificity methods like LC-MS/MS to analyze a broad panel of estrogen metabolites, including the 4-hydroxy pathway.[1][4]
-
Integration with Genetic Data: Combining metabolite data with genetic information (e.g., polymorphisms in CYP and COMT enzymes) to better understand inter-individual variations in estrogen metabolism.[16]
-
Tissue-Specific Measurement: While urinary levels are a good proxy, understanding the local metabolic environment within breast tissue itself may provide more direct insights.[8]
References
- 1. tandfonline.com [tandfonline.com]
- 2. Urinary 2/16 estrogen metabolite ratio levels in healthy women: a review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. annals.edu.sg [annals.edu.sg]
- 4. Estrogen metabolite ratio: Is the this compound to 16α-hydroxyestrone ratio predictive for breast cancer? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Estrogen metabolite ratio: Is the this compound to 16α-hydroxyestrone ratio predictive for breast cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2/16 Estrogen Ratio | Early Marker for Cancer Risk [meridianvalleylab.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Comparison of estrogens and estrogen metabolites in human breast tissue and urine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protein Breakdown | Rupa Health [rupahealth.com]
- 10. scispace.com [scispace.com]
- 11. The ratio of the estradiol metabolites this compound (2-OHE1) and 16α-hydroxyestrone (16-OHE1) may predict breast cancer risk in postmenopausal but not in premenopausal women: two case-control studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A liquid chromatography–mass spectrometry method for the quantitative analysis of urinary endogenous estrogen metabolites | Springer Nature Experiments [experiments.springernature.com]
- 14. Current strategies for quantification of estrogens in clinical research - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Evaluating urinary estrogen and progesterone metabolites using dried filter paper samples and gas chromatography with tandem mass spectrometry (GC–MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Changes in this compound and 16α-Hydroxyestrone Metabolism with Flaxseed Consumption: Modification by COMT and CYP1B1 Genotype - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Genotoxic Potential: A Comparative Guide to DNA Adduct Formation by 2- and 4-Catechol Estrogens
For researchers, scientists, and drug development professionals, understanding the nuances of estrogen metabolism and its role in carcinogenesis is paramount. This guide provides an objective comparison of DNA adduct formation by 2- and 4-catechol estrogens, supported by experimental data and detailed methodologies.
Estrogens, while essential for normal physiological processes, can become carcinogenic through metabolic activation. A critical pathway involves the formation of catechol estrogens, namely 2-hydroxyestrogens (2-OHE) and 4-hydroxyestrogens (4-OHE), which can be further oxidized to highly reactive quinones. These quinones readily react with DNA to form adducts, lesions that can lead to mutations and initiate cancer. Notably, research consistently demonstrates a significant disparity in the carcinogenic and DNA adduction potential between the 2- and 4-catechol estrogen metabolites, with the 4-hydroxy derivatives exhibiting greater genotoxicity.[1][2][3]
Comparative Analysis of DNA Adduct Formation
Experimental evidence overwhelmingly indicates that 4-catechol estrogens are more potent inducers of DNA adducts than their 2-catechol counterparts.[4][5] This difference in reactivity is a key factor underlying the higher carcinogenic activity observed for 4-OHE.[1][3]
The primary types of DNA adducts formed also differ significantly. 4-Catechol estrogens, through their corresponding 3,4-quinones, predominantly form unstable, depurinating adducts, specifically at the N7 position of guanine (N7Gua) and the N3 position of adenine (N3Ade).[1][2] The loss of these adducted bases from the DNA backbone creates apurinic sites, which are highly mutagenic if not properly repaired.[2][3] In contrast, 2-catechol estrogens tend to form more stable DNA adducts.[2]
The abilities of various catechol estrogens to induce DNA adducts have been ranked as follows: 4-hydroxyestrone (4-OHE1) > 2-hydroxyestrone (2-OHE1) > 4-hydroxyestradiol (4-OHE2) > 2-hydroxyestradiol (2-OHE2).[4][5]
Quantitative Data on DNA Adduct Formation
The following table summarizes quantitative data from various studies, highlighting the differences in adduct levels formed by 2- and 4-catechol estrogens and their quinone metabolites.
| Compound | System | Adduct Type | Adduct Level (μmol/mol DNA-phosphate) | Reference |
| Estradiol-3,4-quinone (E2-3,4-Q) | In vitro (with DNA) | Depurinating (4-OHE2-1(α,β)-N7Gua) | 213 | [2] |
| Estrone-3,4-quinone (E1-3,4-Q) | In vitro (with DNA) | Depurinating (4-OHE1-1(α,β)-N7Gua) | 59 | [2] |
| Estradiol-3,4-quinone (E2-3,4-Q) | In vivo (rat mammary gland) | Depurinating (4-OHE2-1(α,β)-N7Gua) | 2.3 | [2] |
| 4-Hydroxyestradiol (4-OHE2) | In vivo (rat mammary gland) | Depurinating (4-OHE2-1(α,β)-N7Gua) | 1.4 | [2] |
| Estradiol-2,3-quinone (E2-2,3-Q) & Estradiol-3,4-quinone (E2-3,4-Q) (1:1 mixture) | In vitro (with DNA) | Depurinating | E2-3,4-Q adducts are significantly more abundant | [6] |
| 2-Hydroxyestrogens & 4-Hydroxyestrogens | Syrian hamster embryo fibroblasts | Total DNA adducts | 4-OHE > 2-OHE | [4][5] |
Experimental Protocols
Accurate detection and quantification of DNA adducts are crucial for assessing the genotoxic risk of catechol estrogens. The following are detailed methodologies for key experiments cited in the literature.
32P-Postlabeling Assay for DNA Adducts
The 32P-postlabeling assay is an ultrasensitive method for detecting a wide range of DNA adducts.[7][8]
Principle: DNA is enzymatically digested to 3'-mononucleotides. Adducted nucleotides are then enriched and radiolabeled at the 5'-hydroxyl group using [γ-32P]ATP and T4 polynucleotide kinase. The resulting 3',5'-bisphosphate nucleotides are separated by chromatography, typically thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), and quantified by their radioactive decay.[7][8]
Detailed Protocol:
-
DNA Digestion: 5-10 µg of DNA is digested to deoxyribonucleoside 3'-monophosphates with a mixture of micrococcal nuclease and spleen phosphodiesterase.
-
Adduct Enrichment: Adducted nucleotides are enriched from the bulk of normal nucleotides, often by nuclease P1 treatment which dephosphorylates normal 3'-mononucleotides but not the more sterically hindered adducted nucleotides.
-
32P-Labeling: The enriched adducts are incubated with [γ-32P]ATP of high specific activity and T4 polynucleotide kinase to label the 5'-hydroxyl group.
-
Chromatographic Separation: The 32P-labeled adducts are separated using multi-directional polyethyleneimine-cellulose TLC or reversed-phase HPLC.
-
Detection and Quantification: The separated adducts are detected by autoradiography and quantified by scintillation counting or phosphorimaging. Adduct levels are calculated relative to the total number of nucleotides in the original DNA sample.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for DNA Adduct Analysis
LC-MS/MS offers high specificity and sensitivity for the identification and quantification of specific DNA adducts.[9]
Principle: DNA is enzymatically or chemically hydrolyzed to release the adducted bases or nucleosides. These are then separated by HPLC or ultra-performance liquid chromatography (UPLC) and detected by a mass spectrometer. The mass spectrometer is typically operated in selected reaction monitoring (SRM) mode for high sensitivity and specificity, where a specific parent ion is selected and fragmented, and a specific fragment ion is monitored.
Detailed Protocol:
-
Sample Preparation: DNA is isolated and purified from cells or tissues. For depurinating adducts, the supernatant from DNA precipitation can be analyzed.
-
DNA Hydrolysis: DNA is enzymatically hydrolyzed to nucleosides using a cocktail of enzymes such as DNase I, nuclease P1, and alkaline phosphatase.
-
Chromatographic Separation: The resulting mixture of normal and adducted nucleosides is injected into an HPLC or UPLC system equipped with a C18 column for separation.
-
Mass Spectrometric Detection: The eluent from the chromatography is introduced into the mass spectrometer. The instrument is set to monitor for the specific mass-to-charge ratios of the parent and fragment ions of the target adducts.
-
Quantification: The amount of each adduct is determined by comparing the peak area of the analyte to that of a known amount of a stable isotope-labeled internal standard.
Visualizing the Pathways
To better understand the processes leading to DNA adduct formation, the following diagrams illustrate the metabolic pathways and experimental workflows.
Caption: Metabolic pathway of estrogen leading to DNA adduct formation.
Caption: Workflow for the ³²P-postlabeling assay.
Conclusion
References
- 1. Depurinating estrogen–DNA adducts in the etiology and prevention of breast and other human cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. pnas.org [pnas.org]
- 4. The ability of four catechol estrogens of 17beta-estradiol and estrone to induce DNA adducts in Syrian hamster embryo fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. 32P-postlabeling analysis of DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The 32P-postlabeling assay for DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Estrogen metabolism and formation of estrogen-DNA adducts in estradiol-treated MCF-10F cells. The effects of 2,3,7,8-tetrachlorodibenzo-p-dioxin induction and catechol-O-methyltransferase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Tale of Two Metabolites: Unraveling the Estrogenic Potency of 2-OHE1 and 16α-OHE1 in MCF-7 Cells
A Comparative Guide for Researchers and Drug Development Professionals
The metabolism of estrogens gives rise to a complex profile of molecules, each with distinct biological activities that can significantly impact estrogen-sensitive tissues. Among these, 2-hydroxyestrone (2-OHE1) and 16α-hydroxyestrone (16α-OHE1) have garnered considerable attention for their opposing effects on breast cancer cells. This guide provides an objective comparison of their estrogenic potency in the widely used MCF-7 human breast cancer cell line, supported by experimental data and detailed methodologies.
Contrasting Estrogenic Activities: A Quantitative Overview
Experimental evidence consistently demonstrates that 16α-OHE1 is a potent estrogen, exhibiting mitogenic and transactivational activities that are comparable to, and in some cases exceed, those of the primary estrogen, 17β-estradiol (E2).[1][2][3] In stark contrast, 2-OHE1 is characterized as a weak estrogen agonist or even an antagonist, capable of inhibiting E2-induced cell proliferation.[1][4] The differential effects of these two metabolites are summarized in the table below.
| Parameter | This compound (2-OHE1) | 16α-Hydroxyestrone (16α-OHE1) | 17β-Estradiol (E2) (Reference) | Source |
| Cell Proliferation | Weak mitogen; can inhibit E2-induced proliferation | Potent mitogen, comparable to or greater than E2 | Potent mitogen (7- to 13-fold increase in cell number at 1 nM) | [1] |
| DNA Synthesis | Not reported to stimulate | 8-fold increase (at 10 nM) | 4-fold increase (at 10 nM) | [2] |
| Cell Cycle Progression (% of cells in S phase) | Not reported to stimulate | 62 +/- 3% (at 10 nM for 24h) | 52 +/- 2% (at 10 nM for 24h) | [2] |
| Estrogen Receptor (ER) Mediated Transactivation | No agonist activity in some assays; can antagonize E2-induced response | Potent agonist (15-fold increase with ERE-luciferase reporter) | Potent agonist | [1][2] |
| Cyclin D1 Protein Level | Not reported to stimulate | ~4-fold increase | ~4-fold increase | [3] |
| Cyclin D1 Promoter Activity | Not reported to stimulate | 9.5-fold increase | 7-fold increase | [3] |
| Estrogen Receptor Binding | Weak binding capacity | Covalently binds to the estrogen receptor | High affinity binding | [5] |
Visualizing the Experimental Approach and Signaling Cascade
To elucidate the distinct estrogenic potencies of 2-OHE1 and 16α-OHE1, a series of in vitro experiments are typically performed. The general workflow for these investigations is outlined below, followed by a diagram of the estrogen signaling pathway in MCF-7 cells.
Caption: Experimental workflow for comparing the estrogenic potency of 2-OHE1 and 16α-OHE1 in MCF-7 cells.
Caption: Simplified estrogen signaling pathway in MCF-7 cells leading to cell proliferation.
Experimental Protocols
The following are generalized methodologies for the key experiments used to compare the estrogenic potency of 2-OHE1 and 16α-OHE1.
Cell Culture and Hormone Deprivation
MCF-7 cells, an estrogen receptor (ER)-positive human breast cancer cell line, are cultured in a suitable medium such as Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS).[6] Prior to treatment, the cells are subjected to a period of hormone deprivation to minimize the influence of estrogens present in the serum. This is typically achieved by culturing the cells in a phenol red-free medium supplemented with charcoal-dextran-stripped FBS for several days.[6][7]
Cell Proliferation Assay (E-SCREEN Assay)
The E-SCREEN (Estrogen-SCREEN) assay is a cell proliferation assay that measures the increase in the number of MCF-7 cells in response to estrogenic compounds.[6][7]
-
Seeding: Hormone-deprived MCF-7 cells are seeded into multi-well plates.
-
Treatment: After allowing the cells to attach, the medium is replaced with a medium containing the test compounds (2-OHE1, 16α-OHE1), a positive control (E2), and a vehicle control. A range of concentrations is typically tested.
-
Incubation: The cells are incubated for a defined period, often 6 days.[7]
-
Quantification: The number of cells in each well is determined. This can be done by direct cell counting, or by using assays that measure DNA content or metabolic activity, such as the sulforhodamine B (SRB) or MTS assays.[8] The proliferative effect is calculated as the fold increase in cell number compared to the vehicle control.
Estrogen Receptor (ER) Mediated Transactivation Assay
This assay measures the ability of a compound to activate the estrogen receptor and induce the transcription of a reporter gene.
-
Transfection: MCF-7 cells are transiently transfected with a plasmid containing a reporter gene (e.g., luciferase) under the control of an estrogen response element (ERE).
-
Treatment: The transfected cells are then treated with the test compounds, a positive control, and a vehicle control.
-
Lysis and Measurement: After a suitable incubation period, the cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured.
-
Analysis: The fold induction of reporter gene activity is calculated relative to the vehicle control.
Cell Cycle Analysis
Flow cytometry is used to determine the proportion of cells in different phases of the cell cycle (G1, S, and G2/M).
-
Synchronization and Treatment: MCF-7 cells are often synchronized in the G1 phase before being treated with the test compounds.
-
Staining: After treatment, the cells are harvested, fixed, and stained with a fluorescent dye that binds to DNA, such as propidium iodide.
-
Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer.
-
Analysis: The percentage of cells in each phase of the cell cycle is quantified. An increase in the proportion of cells in the S phase is indicative of increased DNA synthesis and cell proliferation.[2]
Western Blot Analysis for Cyclin D1
Western blotting is used to measure the levels of specific proteins involved in cell cycle regulation, such as Cyclin D1.
-
Treatment and Lysis: MCF-7 cells are treated with the test compounds, and whole-cell lysates are prepared.
-
Protein Quantification: The total protein concentration in each lysate is determined.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.
-
Immunoblotting: The membrane is incubated with a primary antibody specific for Cyclin D1, followed by a secondary antibody conjugated to an enzyme.
-
Detection and Quantification: The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified to determine the relative levels of Cyclin D1.[3]
Conclusion
The available experimental data from studies on MCF-7 cells clearly indicates that 2-OHE1 and 16α-OHE1 possess vastly different estrogenic potencies. 16α-OHE1 is a potent estrogen that stimulates cell proliferation, DNA synthesis, and the expression of estrogen-regulated genes, with an activity profile similar to or even exceeding that of E2.[1][2][3] Conversely, 2-OHE1 exhibits weak to no estrogenic agonism and can act as an antiestrogen by inhibiting E2-induced proliferation.[1][4] These findings underscore the critical importance of considering the metabolic fate of estrogens in studies of breast cancer biology and in the development of novel therapeutic strategies. The contrasting activities of these two metabolites highlight the complexity of estrogen signaling and the potential for specific metabolites to either promote or inhibit cancer cell growth.
References
- 1. Estrogenic and antiestrogenic activities of 16alpha- and 2-hydroxy metabolites of 17beta-estradiol in MCF-7 and T47D human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Regulation of cell cycle and cyclins by 16alpha-hydroxyestrone in MCF-7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Differential effects of 16alpha-hydroxyestrone and 2-methoxyestradiol on cyclin D1 involving the transcription factor ATF-2 in MCF-7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antiestrogen action of this compound on MCF-7 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Estrogen metabolite ratio: Is the this compound to 16α-hydroxyestrone ratio predictive for breast cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. E-SCREEN - Wikipedia [en.wikipedia.org]
- 7. The E-screen assay: a comparison of different MCF7 cell stocks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation of Cell Cycle Arrest in Estrogen Responsive MCF-7 Breast Cancer Cells: Pitfalls of the MTS Assay | PLOS One [journals.plos.org]
Safety Operating Guide
Proper Disposal of 2-Hydroxyestrone: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of 2-Hydroxyestrone is a critical component of laboratory safety and environmental responsibility. As a catechol estrogen metabolite, this compound is classified as a hazardous substance, necessitating strict adherence to disposal protocols.
This compound is suspected of causing cancer and requires careful handling to minimize exposure and prevent environmental contamination. This guide provides essential, step-by-step procedures for the safe and compliant disposal of this compound in a laboratory setting.
Immediate Safety and Handling
Before beginning any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) for this compound.[1] While a specific SDS for this compound was not found in the provided search results, the SDS for the related compound, estrone, and general chemical safety guidelines provide a strong basis for safe handling.
Personal Protective Equipment (PPE):
-
Gloves: Wear appropriate chemical-resistant gloves.
-
Eye Protection: Use safety glasses or goggles.
-
Lab Coat: A lab coat or other protective clothing is mandatory to prevent skin contact.
Engineering Controls:
-
Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.
Step-by-Step Disposal Procedure
The disposal of this compound must comply with local, state, and federal regulations.[1] The following is a general procedure that should be adapted to meet the specific requirements of your institution.
-
Segregation of Waste:
-
Containerization:
-
Use a dedicated, leak-proof, and clearly labeled hazardous waste container.[1][4]
-
The container should be in good condition and compatible with the chemical. Plastic containers are often preferred for liquid waste.[4]
-
For solid this compound, collect it in its original container if possible, or in a new, properly labeled container.[2]
-
-
Labeling:
-
Affix a hazardous waste label to the container as soon as the first waste is added.[4]
-
The label must include:
-
-
Accumulation and Storage:
-
Disposal Request and Pickup:
-
Once the container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) office or the designated hazardous waste management provider to arrange for pickup.[1][4]
-
Do not dispose of this compound down the drain.[4] This is illegal and can harm the environment as estrogens are endocrine disruptors that can have adverse effects on aquatic organisms even at very low concentrations.[5]
-
Quantitative Data for Disposal
At present, there are no specific, publicly available quantitative limits (e.g., concentration thresholds) that dictate different disposal methods for this compound. As a suspected carcinogen, it should always be treated as hazardous waste, regardless of the quantity.
| Parameter | Guideline | Reference |
| Waste Classification | Hazardous Waste (Suspected Carcinogen) | |
| Drain Disposal | Strictly Prohibited | [4] |
| Container Type | Leak-proof, compatible, and clearly labeled | [1][4] |
| Labeling Requirement | Full chemical name, hazard identification, start date, generator information | [1] |
| Final Disposal Method | Contact institutional EHS for professional disposal (e.g., incineration) | [1] |
Experimental Protocols
No specific experimental protocols for the chemical neutralization or deactivation of this compound for disposal purposes are available in the provided search results. The standard and required procedure is to collect the waste for disposal by a licensed hazardous waste management company.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
- 1. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 2. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. mcfenvironmental.com [mcfenvironmental.com]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. Treatment and removal strategies for estrogens from wastewater - PubMed [pubmed.ncbi.nlm.nih.gov]
Essential Safety and Logistics for Handling 2-Hydroxyestrone
For Immediate Reference: Key Safety Information
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement |
| Carcinogenicity, Category 2 | Health Hazard | Warning | H351: Suspected of causing cancer[1] |
| Reproductive Toxicity | Health Hazard | Danger | May damage fertility or the unborn child[2] |
This guide provides essential safety protocols and logistical plans for researchers, scientists, and drug development professionals handling 2-Hydroxyestrone. Adherence to these procedures is critical to minimize exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the final and critical barrier against exposure to hazardous chemicals. The following table summarizes the required and recommended PPE for handling this compound, particularly in its solid (powder) form.
| PPE Category | Item | Specification and Use |
| Hand Protection | Double Nitrile Gloves | Wear two pairs of chemotherapy-rated gloves. The outer glove should be removed and disposed of within the containment area (e.g., fume hood) after handling. Change gloves every 30-60 minutes or immediately if contaminated or damaged.[3][4] |
| Body Protection | Disposable Gown | A solid-front, back-closing gown made of a material resistant to hazardous drug permeability should be worn. Cuffs should be tucked under the inner glove.[3] |
| Eye & Face Protection | Safety Goggles & Face Shield | Use safety goggles that provide a complete seal around the eyes. A face shield should be worn over the goggles, especially when there is a risk of splashes or aerosol generation. |
| Respiratory Protection | N95 Respirator or Higher | When handling the powder form of this compound outside of a certified chemical fume hood, a NIOSH-approved N95 or higher-level respirator is mandatory to prevent inhalation of fine particles.[4] For large spills, a chemical cartridge-type respirator may be necessary.[4] |
| Foot Protection | Closed-toe Shoes & Shoe Covers | Chemical-resistant, closed-toe shoes are required. Disposable shoe covers should be worn and removed before exiting the work area to prevent the spread of contamination. |
Operational Plan: Step-by-Step Handling Protocol
1. Preparation and Engineering Controls:
- Designated Area: All work with this compound, especially in its powdered form, must be conducted in a designated area, such as a certified chemical fume hood, to minimize exposure.[5]
- Pre-Experiment Checklist: Before starting, ensure all necessary PPE is available and in good condition. Verify that the fume hood is functioning correctly.
- Material Gathering: Collect all required equipment and reagents. Wipe down the external surfaces of the primary container before introducing it into the fume hood.
2. Donning PPE:
- Follow a strict donning sequence: first shoe covers, then the inner pair of gloves, followed by the gown, the outer pair of gloves (ensuring cuffs are over the gown sleeves), eye/face protection, and finally, respiratory protection if required.
3. Handling and Experimental Procedure:
- Weighing: If weighing the solid form, do so within the fume hood on a tared weigh boat. Use tools (e.g., spatulas) dedicated to this substance.
- Manipulation: Perform all manipulations, such as making solutions, within the fume hood to contain any dust or aerosols.[2][6]
- Container Management: Keep the primary container of this compound sealed when not in use.[7]
4. Post-Experiment Decontamination:
- Surface Cleaning: Decontaminate all surfaces and equipment within the fume hood that may have come into contact with the chemical. Use an appropriate cleaning agent as determined by your institution's safety protocols.
- Tool Cleaning: Clean all reusable tools thoroughly before removing them from the fume hood.
5. Doffing PPE:
- Remove PPE in a manner that avoids self-contamination. The typical sequence is: outer gloves, shoe covers, gown, face shield/goggles, inner gloves, and respirator (if used). Dispose of all disposable items in the designated hazardous waste container.
- Hand Washing: Wash hands thoroughly with soap and water immediately after removing all PPE.
Disposal Plan
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.
-
Waste Segregation: All materials that have come into contact with this compound are considered hazardous waste. This includes:
-
Disposable PPE (gloves, gowns, shoe covers)
-
Consumables (pipette tips, weigh boats, paper towels)
-
Empty primary containers
-
Contaminated sharps (needles, scalpels)
-
-
Waste Containers:
-
Trace Waste: Place all contaminated items, including PPE and consumables, into a designated, sealable, and clearly labeled hazardous waste bag (e.g., a 4-mil polyethylene bag) inside a rigid, leak-proof container.[8]
-
Sharps: All contaminated sharps must be placed directly into a designated, puncture-resistant sharps container labeled as "Cytotoxic Waste".[8]
-
Unused Product: Unused or expired this compound must be disposed of as hazardous chemical waste according to institutional and regulatory guidelines. Do not dispose of it down the drain or in regular trash.
-
-
Final Disposal: All hazardous waste containers must be sealed and collected by the institution's environmental health and safety department for incineration at a permitted hazardous waste disposal facility.[8][9] Always adhere to federal, state, and local regulations.[10]
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for Handling this compound.
References
- 1. This compound 362-06-1 Sigma-Aldrich [sigmaaldrich.com]
- 2. spectrumrx.com [spectrumrx.com]
- 3. pogo.ca [pogo.ca]
- 4. pppmag.com [pppmag.com]
- 5. ehs.wisc.edu [ehs.wisc.edu]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. dam.assets.ohio.gov [dam.assets.ohio.gov]
- 9. ph.health.mil [ph.health.mil]
- 10. rxdestroyer.com [rxdestroyer.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
